4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-11(8-14)7-13(12-10(11)15)9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVIHYOAKPVFEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(NC1=O)C2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044794 | |
| Record name | 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one | |
| Source | EPA DSSTox | |
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Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | 4-Hydroxymethyl-4-methyl-1-phenyl-3-pyrazolidinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
13047-13-7 | |
| Record name | Dimezone S | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13047-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013047137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyrazolidinone, 4-(hydroxymethyl)-4-methyl-1-phenyl- | |
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| Record name | 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one | |
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| Record name | 4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.640 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(HYDROXYMETHYL)-4-METHYL-1-PHENYLPYRAZOLIDIN-3-ONE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36N3HE0R0L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one, a derivative of the well-known developing agent Phenidone. This document collates available physicochemical data, proposes a detailed synthetic protocol, and explores the potential pharmacological activities based on the known properties of related pyrazolidinone compounds. The information is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and materials science.
Introduction
This compound, also known by its synonym Dimezone S, is a heterocyclic organic compound belonging to the pyrazolidinone class. Structurally, it is a derivative of 1-phenyl-3-pyrazolidinone (Phenidone), featuring a hydroxymethyl and a methyl group at the 4-position of the pyrazolidinone ring. While its primary documented application is in photographic developing solutions to prevent fogging and enhance image contrast, the pyrazolidinone core is a recognized pharmacophore, suggesting potential for broader applications in drug discovery and development.[1][2] This guide aims to consolidate the existing knowledge on this compound and provide a detailed framework for its synthesis and characterization.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. The compound is a solid at room temperature with a defined melting point and moderate water solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [3][4][5] |
| Molecular Weight | 206.24 g/mol | [3][4] |
| CAS Number | 13047-13-7 | [5] |
| Appearance | White to beige crystalline powder | [5] |
| Melting Point | 125 °C | [6] |
| Water Solubility | 7.1 g/L | |
| IUPAC Name | This compound | [3] |
| Synonyms | Dimezone S, 1-Phenyl-4-methyl-4-hydroxymethyl-3-pyrazolidone | [3][5] |
Synthesis
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from commercially available reagents.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-phenyl-4-methylpyrazolidin-3-one
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add phenylhydrazine.
-
Slowly add methyl acrylate to the reaction mixture at room temperature.
-
After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-phenyl-4-methylpyrazolidin-3-one.
Step 2: Synthesis of this compound
-
Dissolve 1-phenyl-4-methylpyrazolidin-3-one in a suitable solvent such as ethanol or dioxane in a round-bottom flask.
-
Add a catalytic amount of a non-nucleophilic base (e.g., potassium carbonate).
-
Add an aqueous solution of formaldehyde dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature for several hours. Monitor the progress of the reaction by TLC.
-
After completion, neutralize the reaction mixture.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of the compound. While a comprehensive public database of the spectra for this specific molecule is not available, typical spectral features can be predicted based on its structure.
Table 2: Predicted Spectral Data
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons (phenyl group): multiplet in the range of 7.0-7.5 ppm. - Methylene protons adjacent to the hydroxymethyl group: singlet or AB quartet. - Methyl protons: singlet. - Hydroxymethyl protons: singlet or triplet (depending on coupling with the hydroxyl proton). - NH proton: broad singlet. |
| ¹³C NMR | - Aromatic carbons: peaks in the range of 110-150 ppm. - Carbonyl carbon: peak around 170-180 ppm. - Quaternary carbon at position 4. - Methylene carbon in the ring. - Methyl carbon. - Hydroxymethyl carbon. |
| IR (Infrared) Spectroscopy | - O-H stretch (hydroxyl group): broad peak around 3300-3500 cm⁻¹. - N-H stretch (amide): peak around 3200-3300 cm⁻¹. - C=O stretch (amide): strong peak around 1650-1680 cm⁻¹. - C-H stretches (aromatic and aliphatic). - C=C stretches (aromatic ring). |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 206.24. |
Potential Pharmacological Properties and Signaling Pathways
The pyrazolidinone scaffold is present in several biologically active compounds, exhibiting a range of pharmacological effects. Based on the activities of related compounds, this compound may possess anti-inflammatory and antioxidant properties.
Anti-inflammatory Activity
Pyrazolidine derivatives have been reported to exhibit anti-inflammatory effects.[7] The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Caption: Hypothesized anti-inflammatory mechanism via COX inhibition.
Antioxidant Activity
The reducing properties of pyrazolidinone derivatives, evident from their use as photographic developers, suggest they may act as antioxidants. They could potentially scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases.
Caption: Proposed antioxidant mechanism through electron donation to ROS.
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the molecular structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an ATR-FTIR spectrometer with a solid sample.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Acquisition: Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., ESI, GC-MS).
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and analyze the fragmentation pattern to confirm the molecular weight and structure.
Conclusion
This compound is a compound with established applications in photography and significant, though largely unexplored, potential in the pharmaceutical sciences. This guide has provided a consolidation of its known properties, a plausible and detailed synthetic route, and a hypothesis for its potential biological activities based on its chemical structure. Further research is warranted to fully elucidate its pharmacological profile and explore its therapeutic potential. The experimental protocols and data presented herein provide a solid foundation for future investigations into this promising molecule.
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. This compound | C11H14N2O2 | CID 92238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. sanjeevanpharma.com [sanjeevanpharma.com]
- 6. 4-hydroxymethyl-4-methyl-1-phenyl-3-pyrazolidone [stenutz.eu]
- 7. Anti-inflammatory activity of 2-acyl-5(3)-hydroxytetrahydro-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one (Dimezone S)
CAS Number: 13047-13-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one, commonly known as Dimezone S, is a heterocyclic organic compound belonging to the pyrazolidinone class.[1][2][3][4][5] Historically, its primary application has been in the field of photography as a developing agent, often used as a more stable alternative to Phenidone.[6] However, the pyrazolidinone core is a well-established scaffold in medicinal chemistry, with several derivatives exhibiting potent anti-inflammatory and analgesic properties. This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and spectral data of this compound. Furthermore, it explores the potential for biological activity based on the established pharmacology of the pyrazolidinone class of compounds, offering insights for researchers in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [1][2][4] |
| Molecular Weight | 206.24 g/mol | [1][2] |
| Appearance | Cream to yellow crystalline powder | [5] |
| Melting Point | 119-122 °C | [5] |
| Boiling Point (estimated) | 394 °C | [5] |
| Water Solubility | 7.1 g/L (20 °C) | |
| pKa (predicted) | 9.09 ± 0.70 | |
| LogP (predicted) | -0.39 | [5] |
Synthesis
Representative Experimental Protocol: Synthesis of this compound
Materials:
-
Phenylhydrazine
-
Ethyl 2-methylacrylate
-
Paraformaldehyde
-
Sodium ethoxide
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid
Procedure:
-
Synthesis of 4-methyl-1-phenylpyrazolidin-3-one: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1 equivalent) and ethyl 2-methylacrylate (1.1 equivalents) in absolute ethanol. Add a catalytic amount of sodium ethoxide. Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid. The product, 4-methyl-1-phenylpyrazolidin-3-one, may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization from ethanol.
-
Hydroxymethylation: Suspend the synthesized 4-methyl-1-phenylpyrazolidin-3-one (1 equivalent) and paraformaldehyde (1.5 equivalents) in ethanol. Add a catalytic amount of a suitable base (e.g., sodium ethoxide). Stir the mixture at room temperature until the reaction is complete, as indicated by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent, such as diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound as a crystalline solid.
Note: This is a representative protocol and may require optimization of reaction conditions, stoichiometry, and purification methods.
Synthesis Workflow Diagram
Spectral Data
The structural characterization of this compound is supported by various spectroscopic techniques.
| Technique | Data Highlights | Source |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 206Key Fragments: m/z 175, 105, 77 | [1] |
| Infrared Spectroscopy (ATR-IR) | Key Absorptions (cm⁻¹):~3400 (O-H stretch)~1680 (C=O stretch, amide)~1600, 1500 (C=C stretch, aromatic) | [1] |
| ¹H NMR | Data not readily available in public databases. | |
| ¹³C NMR | Data not readily available in public databases. |
Interpretation of Spectral Data:
-
Mass Spectrometry: The mass spectrum shows a molecular ion peak at m/z 206, which corresponds to the molecular weight of the compound.[1] The fragmentation pattern is consistent with the proposed structure, with key fragments representing the loss of the hydroxymethyl group and cleavage of the pyrazolidinone ring.[1]
-
Infrared Spectroscopy: The IR spectrum displays a broad absorption band around 3400 cm⁻¹, characteristic of the hydroxyl (-OH) group. A strong absorption near 1680 cm⁻¹ is indicative of the carbonyl (C=O) group of the cyclic amide. The peaks in the 1600-1500 cm⁻¹ region are typical for the carbon-carbon double bond stretching vibrations of the phenyl ring.[1]
Biological Activity and Potential Mechanism of Action
While this compound is primarily known for its application in photography, the pyrazolidinone scaffold is of significant interest in drug discovery. Several pyrazolidinone derivatives have been reported to possess anti-inflammatory, analgesic, and antipyretic properties.
The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response, pain signaling, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated at sites of inflammation.
Although no direct studies on the COX inhibitory activity of this compound have been found in the public domain, it is plausible that this compound, like other pyrazolidinone derivatives, could exhibit such activity.
Hypothetical Signaling Pathway: COX Inhibition
The following diagram illustrates the hypothetical inhibition of the COX pathway by a pyrazolidinone-based compound.
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye irritation. It is also suspected of causing damage to organs through prolonged or repeated exposure and is toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a well-characterized compound with established physicochemical properties and a primary application in photography. While direct evidence of its biological activity in the context of drug development is currently limited in publicly available literature, its pyrazolidinone core structure suggests a potential for anti-inflammatory and analgesic properties, likely through the inhibition of cyclooxygenase enzymes. This technical guide provides a foundation for researchers interested in exploring the synthetic chemistry and potential therapeutic applications of this and related compounds. Further investigation into its biological activity and mechanism of action is warranted to fully elucidate its potential in the field of medicinal chemistry.
References
- 1. This compound | C11H14N2O2 | CID 92238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound [drugfuture.com]
- 4. 4-Hydroxymethyl-4-methyl-1-phenyl-3-pyrazolidinone - Hazardous Agents | Haz-Map [haz-map.com]
- 5. Dimezone S(13047-13-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Dimezone-S film devloper formulae | Photrio.com Photography Forums [photrio.com]
An In-depth Technical Guide to Dimezone S: Chemical Properties, Applications, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimezone S, with the IUPAC name 4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one, is a pyrazolidinone derivative primarily utilized in the field of photographic chemistry. It is a key component in many black-and-white photographic developer formulations, where it functions as a highly effective co-developing agent.[1] This guide provides a comprehensive overview of the chemical and physical properties of Dimezone S, its role in photographic development, and the underlying mechanism of its action. While its primary application is not in pharmacology, its heterocyclic structure may be of interest to professionals in drug development for comparative analysis.
Chemical Structure and Identification
Dimezone S is a heterocyclic organic compound. The core of its structure is a five-membered pyrazolidinone ring, substituted at the 1-position with a phenyl group, and at the 4-position with both a methyl and a hydroxymethyl group.
-
IUPAC Name: this compound[2]
-
CAS Number: 13047-13-7[2]
-
Canonical SMILES: CC1(CN(NC1=O)C2=CC=CC=C2)CO[2]
-
InChI Key: DSVIHYOAKPVFEH-UHFFFAOYSA-N[3]
Physicochemical Properties
A summary of the key physicochemical properties of Dimezone S is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Weight | 206.24 g/mol | [2][3] |
| Appearance | Cream to yellow crystalline powder | [1][3] |
| Melting Point | 122-126 °C | [3][4] |
| Boiling Point | 345.1 °C (estimate) | [3][4] |
| Water Solubility | 7.1 g/L (at 20 °C) | [3] |
Application in Photographic Development
Dimezone S is a well-known developing agent in photographic emulsions, often used as a more stable alternative to Phenidone.[4] It is particularly valued for its role in "superadditive" developer combinations, where its synergistic effect with a primary developing agent, such as hydroquinone or ascorbic acid, results in a developing activity greater than the sum of the individual components.[1][5]
Mechanism of Action: Superadditivity
The primary function of Dimezone S in a superadditive developer is to act as an efficient electron transfer agent.[5] The process can be summarized as follows:
-
Adsorption and Initial Reduction: Dimezone S, being more readily adsorbed onto the silver halide crystals of the photographic emulsion, initiates the development process by reducing the light-exposed silver halide to metallic silver. In this step, Dimezone S itself is oxidized.
-
Regeneration: The oxidized Dimezone S is then rapidly regenerated back to its active form by the primary developing agent (e.g., hydroquinone or ascorbic acid), which has a higher reduction potential but adsorbs less readily to the silver halide.[5]
-
Sustained Development: This cyclic process of reduction and regeneration allows for a continuous and efficient development of the latent image, with the primary developing agent acting as the bulk electron donor.[5]
The diagram below illustrates this regenerative cycle, which is the cornerstone of the superadditive effect.
Caption: The regenerative cycle in a superadditive developer.
Experimental Protocols: Developer Formulations
Example Formulation 1: Ascorbic Acid-Based Developer
This formulation is noted for being less toxic than those containing hydroquinone.[1]
| Component | Concentration |
| Ascorbic Acid | 32.0 g/L |
| Dimezone S | 2.5 g/L |
| Benzotriazole | 0.2 g/L |
| Potassium Bromide | 4.0 g/L |
| Potassium Sulfite | 50.0 g/L |
| Potassium Carbonate | 100.0 g/L |
| Diethylenetriaminepentaacetic acid (DTPA) solution (40%) | 4.3 g/L |
| Final pH | 10.2 |
Reference: Research Disclosure, August 1993, Article 35249, as cited in US Patent 5,780,212A.[6]
Example Formulation 2: Low-Contrast Developer
This formulation is designed for achieving a low-contrast image, suitable for high-contrast films.
| Component | Concentration |
| Sodium Sulfite | 20 g/L |
| Pyrogallol | 1 g/L |
| Dimezone S | 1 g/L |
Reference: Based on a modification of Horwitz's D-512 developer.[2]
Predicted Spectroscopic Analysis
Experimental spectroscopic data for Dimezone S is not widely available. However, based on its molecular structure, a predicted analysis of its ¹H-NMR, ¹³C-NMR, and IR spectra can be provided to aid in its identification and characterization.
Predicted ¹H-NMR Spectrum
The proton NMR spectrum of Dimezone S is expected to show distinct signals corresponding to the different proton environments in the molecule:
-
Aromatic Protons (Phenyl Group): A complex multiplet in the range of δ 7.0-8.0 ppm, corresponding to the five protons on the phenyl ring.
-
Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (depending on coupling with the hydroxyl proton) for the two protons of the hydroxymethyl group, likely in the δ 3.5-4.5 ppm region. The hydroxyl proton itself would likely appear as a broad singlet.
-
Pyrazolidinone Ring Protons (-CH₂-): A singlet or a pair of doublets for the two protons on the pyrazolidinone ring, expected in the δ 3.0-4.0 ppm range.
-
Methyl Protons (-CH₃): A sharp singlet for the three protons of the methyl group, expected to be the most upfield signal, likely in the δ 1.0-1.5 ppm region.
Predicted ¹³C-NMR Spectrum
The carbon NMR spectrum would provide further structural confirmation:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 170-180 ppm.
-
Aromatic Carbons: Several signals in the δ 110-150 ppm range.
-
Hydroxymethyl Carbon (-CH₂OH): A signal in the δ 60-70 ppm range.
-
Pyrazolidinone Ring Carbons: Signals for the two carbons in the heterocyclic ring.
-
Methyl Carbon (-CH₃): A signal in the upfield region, typically δ 15-25 ppm.
Predicted IR Spectrum
The infrared spectrum of Dimezone S would be characterized by absorption bands corresponding to its key functional groups:
-
O-H Stretch (Alcohol): A broad band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Signals just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds.
-
C=O Stretch (Amide): A strong, sharp absorption band in the region of 1650-1700 cm⁻¹.
-
C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: A band in the 1200-1350 cm⁻¹ region.
Conclusion
Dimezone S is a specialized chemical with a well-defined role in photographic science. Its efficacy is rooted in the principle of superadditivity, where it acts as a regenerating co-developer. The provided physicochemical data, developer formulations, and predicted spectroscopic characteristics offer a foundational understanding for researchers and scientists. While its direct application in drug development is not established, the study of its heterocyclic structure and chemical properties may provide valuable insights for medicinal chemists working with related scaffolds.
References
- 1. US5780212A - Photographic developing composition - Google Patents [patents.google.com]
- 2. This compound | C11H14N2O2 | CID 92238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 4-hydroxymethyl-4-methyl-1-phenyl-3-pyrazolidone [stenutz.eu]
- 5. Superadditive developer - Wikipedia [en.wikipedia.org]
- 6. This compound | 13047-13-7 [sigmaaldrich.com]
An In-depth Technical Guide to the Core Physical and Chemical Properties of Dimezone S
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimezone S, chemically known as 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one, is a pyrazolidinone derivative primarily recognized for its application as a developing agent in photographic processes.[1] Possessing the chemical formula C₁₁H₁₄N₂O₂, this compound offers enhanced stability in solution compared to its predecessor, Phenidone, making it a valuable component in various photographic formulations.[2][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of Dimezone S, including its spectral characteristics and thermal behavior. The document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development and other scientific fields who may be investigating this compound or its derivatives. While its primary use is in photography, the exploration of pyrazolidinone derivatives in medicinal chemistry for a range of biological activities suggests the potential for broader applications.[4][5][6][7]
Chemical Identity and Structure
-
IUPAC Name: this compound
-
Synonyms: Dimezone S, 1-Phenyl-4-methyl-4-hydroxymethyl-3-pyrazolidone
-
CAS Number: 13047-13-7
-
Molecular Formula: C₁₁H₁₄N₂O₂[8]
-
Molecular Weight: 206.24 g/mol [8]
-
Chemical Structure:
Caption: 2D structure of Dimezone S.
Physical Properties
Dimezone S is a solid substance under standard conditions, appearing as a cream to yellow crystalline powder. A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of Dimezone S
| Property | Value | Reference(s) |
| Appearance | Cream to yellow crystalline powder | [Generic Chemical Supplier Data] |
| Melting Point | 122-126 °C | [Generic Chemical Supplier Data] |
| Boiling Point | ~345.1 - 394 °C (estimated) | [Generic Chemical Supplier Data] |
| Solubility in Water | 7.1 g/L (at 20 °C) | [Generic Chemical Supplier Data] |
| Solubility in Organic Solvents | Soluble in propylene glycol | [9] |
| pKa (Predicted) | 9.09 ± 0.70 | [Generic Chemical Supplier Data] |
| XLogP3 (Predicted) | 1.5 | [Generic Chemical Supplier Data] |
| Topological Polar Surface Area | 52.6 Ų | [Generic Chemical Supplier Data] |
Chemical Properties and Stability
Dimezone S is a derivative of Phenidone and was developed to have superior stability, particularly in alkaline solutions used in photographic developers.[2][3] It is less prone to hydrolysis compared to Phenidone, which contributes to the longer shelf-life of developer solutions containing it.[2]
The primary chemical reactivity of Dimezone S in its application is its function as a reducing agent. In the photographic development process, it works synergistically with other developing agents like hydroquinone. Dimezone S is initially oxidized as it reduces silver halides to metallic silver. The oxidized form is then regenerated by the hydroquinone, allowing for a more efficient and sustained development process.[10]
Experimental Protocols
Detailed experimental protocols for the determination of the physical and chemical properties of Dimezone S are not extensively published in peer-reviewed literature, as it is a well-established commercial chemical. However, standard analytical methods would be employed for their characterization.
Determination of Melting Point
A standard capillary melting point apparatus would be used. A small, powdered sample of Dimezone S is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete melting of the sample is recorded as the melting point.
Determination of Aqueous Solubility
The shake-flask method is a common procedure. An excess amount of Dimezone S is added to a known volume of distilled water at a constant temperature (e.g., 20 °C). The mixture is agitated until equilibrium is reached. The saturated solution is then filtered, and the concentration of Dimezone S in the filtrate is determined by a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Stability Testing in Solution
To evaluate the stability of Dimezone S in a photographic developer solution, a stock solution would be prepared and stored under controlled conditions (e.g., specific temperature, light exposure). Aliquots of the solution are taken at various time intervals and analyzed for the concentration of Dimezone S using a stability-indicating HPLC method. The degradation products can also be monitored.
Caption: Experimental workflow for stability testing.
Spectroscopic Data
Mass Spectrometry (MS)
The PubChem database contains a GC-MS spectrum for this compound (CID 92238). The molecular ion peak [M]⁺ would be expected at m/z 206, corresponding to its molecular weight. Fragmentation patterns would involve the loss of the hydroxymethyl group (-CH₂OH, 31 Da) and other characteristic cleavages of the pyrazolidinone ring.
Infrared (IR) Spectroscopy
An ATR-IR spectrum is available on PubChem (CID 92238). Key characteristic absorption bands would include:
-
O-H stretch: A broad band around 3400 cm⁻¹ due to the hydroxyl group.
-
N-H stretch: A band in the region of 3200-3300 cm⁻¹ from the pyrazolidinone ring.
-
C=O stretch: A strong absorption band around 1670-1690 cm⁻¹ corresponding to the amide carbonyl group.
-
C-N stretch: Bands in the fingerprint region.
-
Aromatic C-H and C=C stretches: Peaks characteristic of the phenyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Signals would be expected for the aromatic protons of the phenyl group, the methylene protons of the pyrazolidinone ring and the hydroxymethyl group, the methyl protons, and the hydroxyl and amine protons.
-
¹³C NMR: Resonances would be observed for the carbonyl carbon, the carbons of the phenyl ring, the quaternary carbon, the methylene carbons, and the methyl carbon.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of Dimezone S in a suitable solvent would be expected to show absorption bands characteristic of the phenylpyrazolidinone chromophore. The position and intensity of these bands would be influenced by the solvent polarity.
Thermal Analysis
Specific TGA/DSC data for Dimezone S is not widely published. However, a typical thermal analysis would provide information on its thermal stability and decomposition profile.
-
Thermogravimetric Analysis (TGA): TGA would indicate the temperature at which Dimezone S begins to decompose and the percentage of weight loss at different temperatures.
-
Differential Scanning Calorimetry (DSC): A DSC thermogram would show endothermic peaks corresponding to its melting point and any other phase transitions, as well as exothermic peaks related to decomposition.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the biological activities, cellular targets, or signaling pathways of Dimezone S. While the broader class of pyrazolidinone derivatives has been investigated for various pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial activities, the specific biological profile of Dimezone S remains largely unexplored.[4][5][6][7] Further research is required to determine if Dimezone S interacts with any biological signaling pathways.
Mechanism of Action in Photography
The primary and well-understood mechanism of action for Dimezone S is in photographic development, where it acts as a superadditive developing agent with hydroquinone.
References
- 1. This compound | C11H14N2O2 | CID 92238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenidone vs. dimezone? | Photrio.com Photography Forums [photrio.com]
- 3. Differences in Phenidone and Dimezone? | Photrio.com Photography Forums [photrio.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 7. researchgate.net [researchgate.net]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Dimezone-S film devloper formulae | Photrio.com Photography Forums [photrio.com]
- 10. nbinno.com [nbinno.com]
Unraveling the Enigma: The Mechanism of Action of 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one, a known but sparsely studied metabolite of the neuroprotective drug Edaravone, presents a compelling case for further investigation. While its parent compound is well-characterized as a potent free radical scavenger, the specific biological activities and mechanism of action of this metabolite remain largely undefined in publicly accessible scientific literature. This technical guide synthesizes the currently available information on this compound, also known by its synonym Dimezone S, and highlights the significant knowledge gaps that present opportunities for future research.
Introduction
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a well-established antioxidant therapeutic approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1] Its mechanism of action is primarily attributed to its ability to scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress-induced neuronal damage.[2] The metabolism of Edaravone leads to the formation of several byproducts, including sulfate and glucuronide conjugates, which are considered inactive.[3]
Among its metabolites is this compound. Despite its structural relationship to the active parent drug, there is a notable absence of comprehensive studies detailing its pharmacological profile. This guide aims to collate the existing data and provide a foundational understanding of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 13047-13-7 | [4] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [4] |
| Molecular Weight | 206.24 g/mol | [4] |
| Synonyms | Dimezone S, 4-Hydroxymethyl-4-methyl-1-phenyl-3-pyrazolidone | [4][5] |
| Appearance | Yellow powder | [6] |
| Melting Point | 119 - 120 °C | [6] |
| Boiling Point | 394 °C | [6] |
Known Biological and Chemical Activities
The majority of available information on this compound, under the name Dimezone S, pertains to its use in photographic development. It is recognized as a derivative of the developing agent Phenidone, with enhanced stability in alkaline solutions.[7]
From a biological standpoint, the data is exceedingly limited:
-
Toxicological Profile: A study in rats indicated that high doses of the compound can lead to dose-dependent toxic anemia and reduced spermatogenesis with atrophy of the testicular canals. The no-observable-effect level (NOEL) was established at 10 mg/kg.[3] Acute toxicity studies in rats have shown effects such as somnolence, respiratory depression, and convulsions at lethal doses.[8]
-
Antioxidant Potential: While its parent compound, Edaravone, is a potent antioxidant, there is no direct evidence in the reviewed literature to quantify the antioxidant activity of this compound. A related compound, 4-methyl-1-phenyl-3-pyrazolidone, has been noted for its antioxidant properties in cosmetic formulations, suggesting a potential avenue for investigation for its hydroxymethylated counterpart.[2]
Metabolism of Edaravone
The metabolic pathway leading to the formation of this compound from Edaravone is not extensively detailed in the available literature. The primary metabolic routes for Edaravone are conjugation to form inactive sulfate and glucuronide metabolites.[3] The biotransformation to its hydroxymethylated form represents a different metabolic process that warrants further elucidation.
Figure 1. Proposed Metabolic Pathways of Edaravone.
Experimental Protocols: A Call for Future Research
A significant challenge in compiling a technical guide on the mechanism of action of this compound is the absence of published experimental protocols for its biological evaluation. To address this knowledge gap, future research should focus on a variety of in vitro and in vivo assays.
Suggested Experimental Workflow:
Figure 2. Proposed Experimental Workflow for Characterization.
Conclusion and Future Directions
This compound remains a molecule of significant interest due to its origin as a metabolite of the clinically important drug, Edaravone. However, the current body of scientific literature is insufficient to construct a detailed understanding of its biological mechanism of action. The information available is primarily centered on its chemical properties and its application in photography, with only limited and high-level toxicological data.
For the research and drug development community, this represents a clear and unmet need. A thorough investigation into the antioxidant, anti-inflammatory, and neuroprotective properties of this compound is warranted. Such studies would not only elucidate the complete metabolic and pharmacological profile of Edaravone but also potentially uncover a new therapeutic agent in its own right. The path forward requires a systematic approach, beginning with fundamental in vitro characterization and progressing to in vivo models to ascertain its physiological effects and mechanism of action.
References
- 1. Differences in Phenidone and Dimezone? | Photrio.com Photography Forums [photrio.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. This compound | C11H14N2O2 | CID 92238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. discofinechem.com [discofinechem.com]
- 6. Dimezone S(13047-13-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Phenidone vs. dimezone? | Photrio.com Photography Forums [photrio.com]
- 8. 4-Hydroxymethyl-4-methyl-1-phenyl-3-pyrazolidinone - Hazardous Agents | Haz-Map [haz-map.com]
Technical Guidance: Solubility Profile of 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one, a compound of interest in pharmaceutical research. Due to the limited availability of public quantitative solubility data for this specific molecule, this document focuses on providing standardized experimental protocols for determining its solubility in various solvents. This will enable researchers to generate reliable and reproducible data essential for drug development, formulation, and preclinical studies.
Core Compound Information
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 13047-13-7 |
| Molecular Formula | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 206.24 g/mol |
| Physical Form | Solid, crystalline powder |
Quantitative Solubility Data
Currently, specific quantitative solubility data for this compound in a range of common solvents is not extensively reported in publicly accessible literature. The following table is provided as a template for researchers to populate with their own experimentally determined values.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method Used |
| Water (pH 5.0) | 25 | Data not available | e.g., Shake-Flask |
| Water (pH 7.4) | 25 | Data not available | e.g., Shake-Flask |
| Phosphate Buffered Saline (PBS) | 25 | Data not available | e.g., Shake-Flask |
| Ethanol | 25 | Data not available | e.g., Shake-Flask |
| Methanol | 25 | Data not available | e.g., Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | e.g., Shake-Flask |
| Acetonitrile | 25 | Data not available | e.g., Shake-Flask |
| Propylene Glycol | 25 | Data not available | e.g., Shake-Flask |
Experimental Protocols for Solubility Determination
To ensure consistency and comparability of solubility data, standardized methods are recommended. The following protocols are based on established guidelines from the United States Pharmacopeia (USP) and the Organisation for Economic Co-operation and Development (OECD).
Equilibrium Solubility Determination via the Shake-Flask Method
This is a widely accepted method for determining the thermodynamic solubility of a compound.
a. Materials and Equipment:
-
This compound (pure solid)
-
Selected solvents (e.g., water, buffers, organic solvents)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
-
Syringe filters (e.g., 0.22 µm)
b. Procedure:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined in a preliminary experiment.
-
After the equilibration period, visually inspect the samples to confirm the presence of undissolved solid.
-
Allow the vials to stand undisturbed at the experimental temperature to allow the solid to settle.
-
Carefully withdraw a sample from the supernatant.
-
Immediately filter the sample using a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the analytical method's linear range.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis).
-
Perform the experiment in triplicate for each solvent.
Kinetic Solubility Assessment (High-Throughput Method)
This method is often used in early drug discovery to quickly assess the apparent solubility of a compound from a stock solution.
a. Materials and Equipment:
-
This compound (as a high-concentration stock solution in DMSO)
-
Aqueous buffer solutions (e.g., PBS at pH 7.4)
-
96-well plates
-
Automated liquid handler (optional)
-
Plate shaker
-
Plate reader (e.g., UV-Vis or nephelometer)
b. Procedure:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add the aqueous buffer.
-
Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentrations. The final DMSO concentration should typically be kept low (e.g., <1%) to minimize its effect on solubility.
-
Seal the plate and shake it for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Measure the turbidity of the samples using a nephelometer or the absorbance using a UV-Vis plate reader at a wavelength where the compound does not absorb, to detect precipitation.
-
Alternatively, the plate can be centrifuged, and the concentration of the compound remaining in the supernatant can be determined by HPLC or LC-MS/MS.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for determining the equilibrium solubility of a compound.
Caption: General experimental workflow for equilibrium solubility determination.
In-Depth Toxicological Profile of 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available toxicological data for the compound 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one (CAS No. 13047-13-7). The information is compiled from various sources, including regulatory dossiers and toxicology databases, to support safety assessment and further research.
Acute Toxicity
Oral Route
An acute oral toxicity study was conducted in Sprague-Dawley rats based on the OECD 423 guideline.[1] The study aimed to determine the median lethal dose (LD50) of the substance.
Quantitative Data: Acute Oral Toxicity
| Species | Sex | Guideline | Vehicle | Dose | LD50 | Observations |
| Rat | Female | OECD 423 | Water | 2000 mg/kg bw | > 2000 mg/kg bw | One mortality was observed in each of the two groups of three rats. Clinical observations included evaluation of organic body functions, tegumentary apparatus, mucus conditions, somatomotor activity, and sensorial functions.[1] |
Experimental Protocol: Acute Oral Toxicity (OECD 423)
The experimental workflow for the acute oral toxicity study is outlined below.
Inhalation Route
Information from the Registry of Toxic Effects of Chemical Substances (RTECS) indicates that acute inhalation of this compound causes respiratory depression and methemoglobinemia in an unspecified mammalian species.[1][2] Detailed experimental protocols and quantitative data for this study are not publicly available at this time.
Repeated Dose Toxicity
A 12-day oral study in rats is cited in the RTECS database.[1][2] The study reportedly showed changes in liver and spleen weights, as well as the presence of nucleated red blood cells.[1][2] Specific details regarding the dosing regimen, animal strain, and quantitative results are not available in the public domain.
Other Toxicological Endpoints
The substance is classified as harmful if swallowed and is an irritant.[1][2] In lethal-dose oral studies in rats, observed effects included somnolence, respiratory depression, ataxia, changes in recordings from peripheral motor nerves, and convulsions.[1][2]
Potential Mechanism of Toxicity: Methemoglobinemia
One of the noted toxic effects of this compound is methemoglobinemia.[1][2] This condition is characterized by the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it unable to bind and transport oxygen effectively. The following diagram illustrates the general mechanism of chemically induced methemoglobinemia.
Summary and Conclusions
The available toxicological data for this compound indicate an acute oral LD50 of greater than 2000 mg/kg in rats. Qualitative data suggest potential for respiratory depression, methemoglobinemia, and effects on the central nervous system, liver, and spleen with acute and short-term exposure. Further studies are required to establish a comprehensive toxicological profile, including detailed repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity assessments. The mechanism of toxicity may be linked to its oxidizing potential, leading to conditions such as methemoglobinemia. Researchers and drug development professionals should consider these findings in their risk assessment and design of future studies.
References
A Comprehensive Technical Guide to the Safety and Handling of 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety and handling procedures for 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one (CAS No: 13047-13-7). The information is compiled to assist laboratory personnel in minimizing risks and ensuring safe operational practices when working with this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for understanding the substance's behavior and for designing appropriate storage and handling protocols.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 206.24 g/mol | [1][2][3] |
| CAS Number | 13047-13-7 | [4] |
| Physical Form | Solid | [4][5] |
| Melting Point | 125 °C | [6] |
| Purity | 95% | [4] |
| Storage Temperature | Room temperature, sealed in a dry environment | [4] |
| InChI Key | DSVIHYOAKPVFEH-UHFFFAOYSA-N | [4] |
Hazard Identification and Classification
This compound is classified as hazardous. The following table summarizes its GHS hazard classifications.
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Acute toxicity, oral | H302: Harmful if swallowed | GHS07 (Exclamation mark) | Warning |
| Skin irritation | H315: Causes skin irritation | GHS07 (Exclamation mark) | Warning |
| Serious eye irritation | H319: Causes serious eye irritation | GHS07 (Exclamation mark) | Warning |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation | GHS07 (Exclamation mark) | Warning |
| Specific target organ toxicity, repeated exposure | H372: Causes damage to organs through prolonged or repeated exposure | GHS08 (Health hazard) | Danger |
| Hazardous to the aquatic environment, long-term hazard | H410/H411: Very toxic/Toxic to aquatic life with long lasting effects | GHS09 (Environment) | Warning/Danger |
Toxicological Information
Toxicological studies have identified several adverse effects associated with exposure to this compound.
| Effect | Species | Route of Exposure | Observations | Source |
| Respiratory depression, Methemoglobinemia | Unspecified mammal | Inhalation (acute) | Causes respiratory depression and methemoglobinemia. | [5][8] |
| Somnolence, Respiratory depression, Ataxia, Changes in peripheral motor nerve recordings, Convulsions | Rat | Oral (lethal dose) | Causes somnolence, respiratory depression, ataxia, changes in recordings from peripheral motor nerve, and convulsions. | [5][8] |
| Changes in organ weights and blood cell composition | Rat | Oral (12-day study) | Causes changes in liver and spleen weights and nucleated red blood cells. | [5][8] |
Experimental Protocols
While the specific experimental reports for the toxicological data on this compound are not publicly available, the methodologies likely followed standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the principles of relevant OECD test guidelines.
Acute Oral Toxicity - OECD Guidelines
Acute oral toxicity studies are designed to assess the adverse effects that occur shortly after a single oral dose of a substance.[9] Several OECD guidelines are available for this purpose:
-
OECD Test Guideline 420 (Fixed Dose Procedure): This method involves dosing groups of animals (usually female rats) in a stepwise manner using fixed doses (5, 50, 300, 2000, or 5000 mg/kg).[7] The initial dose is selected based on a preliminary study to be a level that produces some toxicity without mortality.[7] Subsequent dosing depends on the observed effects.[7]
-
OECD Test Guideline 423 (Acute Toxic Class Method): This method also uses a stepwise procedure with a small number of animals per step.[4] The outcome of each step determines the next dose, allowing for the classification of the substance into a specific toxicity class based on the Globally Harmonised System (GHS).[4][5]
-
OECD Test Guideline 425 (Up-and-Down Procedure): This method allows for the estimation of the LD50 with a confidence interval.[10] Animals are dosed one at a time, and the dose for the next animal is adjusted up or down depending on the outcome for the previous animal.[10]
In all these methods, animals are observed for a period of at least 14 days for signs of toxicity and mortality.[9] Observations include changes in skin, fur, eyes, and behavior, as well as measurements of body weight.[7][10] A gross necropsy is performed on all animals at the end of the study.[7][10]
Skin Irritation - In Vitro Methods
Modern approaches to skin irritation testing often utilize in vitro methods to reduce or replace animal testing. A common method is the Reconstructed Human Epidermis (RhE) test, such as the one described in OECD Test Guideline 439 .
-
Principle: The test substance is applied topically to a three-dimensional human epidermis model.[11] The skin irritation potential is determined by the resulting cell viability, which is typically measured using a colorimetric assay (e.g., MTT assay).[11] A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[11]
Eye Irritation - In Vitro Methods
Similar to skin irritation, in vitro methods are available for assessing eye irritation potential. The EpiOcular™ Eye Irritation Test (OECD TG 492) is a validated in vitro method.[12]
-
Principle: The test substance is applied to the surface of a reconstructed human cornea-like epithelium model.[12] The cytotoxic effect of the substance on the model is measured to predict its eye irritation potential.[12] Cell viability is assessed, typically using the MTT assay, and the results are used to classify the substance according to the GHS for eye irritation or serious eye damage.[12][13]
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures is crucial to minimize exposure and ensure safety.
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to avoid dust generation.[9]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact.[9]
-
Respiratory Protection: If engineering controls are inadequate, use a NIOSH/MSHA-approved respirator.
-
-
Hygiene Practices: Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the work area.[3]
First Aid Measures
In case of accidental exposure, follow these first aid procedures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[3][9] Seek medical attention if irritation persists.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[9] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[3]
Spills and Disposal
-
Spills: In case of a spill, avoid generating dust.[9] Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[9]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.[3]
Storage and Incompatibility
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[4] The substance may be light-sensitive.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]
Visualized Workflows
The following diagrams illustrate standardized workflows for safe chemical handling and emergency response.
Caption: General workflow for safe handling of chemical compounds.
Caption: Decision-making flowchart for emergency procedures.
References
- 1. oecd.org [oecd.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | C11H14N2O2 | CID 92238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. 4-Methyl-1-phenylpyrazolidin-3-one | C10H12N2O | CID 98282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. oecd.org [oecd.org]
- 8. 4-Hydroxymethyl-4-methyl-1-phenyl-3-pyrazolidinone - Hazardous Agents | Haz-Map [haz-map.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. oecd.org [oecd.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. mattek.com [mattek.com]
- 13. episkin.com [episkin.com]
The Pyrazolidinone Core: A Technical Guide to its Discovery, History, and Development as Bioactive Agents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and rich history of pyrazolidinone-based developing agents, tracing their evolution from photographic chemicals to a versatile scaffold in modern medicinal chemistry. This document provides a comprehensive overview of their synthesis, mechanisms of action, and key therapeutic applications, with a focus on the foundational molecules Phenidone and the neuroprotective drug Edaravone.
Discovery and Historical Perspective
The story of pyrazolidinones begins not in medicine, but in the field of photography. The simplest and most iconic member of this class, 1-phenyl-3-pyrazolidinone, commercially known as Phenidone , was first synthesized in 1890. However, its remarkable properties as a photographic developing agent were not recognized until 1940 by J. D. Kendall at Ilford Limited.[1] Phenidone proved to be a highly efficient developing agent, often used in combination with hydroquinone, and its low toxicity made it a safer alternative to other developers of the time.[1]
The journey of the pyrazolidinone scaffold into the realm of medicine was propelled by the recognition of its inherent antioxidant and anti-inflammatory properties.[1] This led to the exploration of numerous derivatives for a wide range of therapeutic applications. A pivotal moment in this transition was the development of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) in Japan in the late 1980s. Initially investigated for its neuroprotective effects in stroke, Edaravone was later found to be effective in slowing the progression of Amyotrophic Lateral Sclerosis (ALS), a debilitating neurodegenerative disease.
The pyrazolidinone core is now recognized as a "privileged scaffold" in medicinal chemistry, a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This has led to the synthesis and investigation of a vast library of pyrazolidinone derivatives with a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and neuroprotective effects.[2]
Synthesis of Pyrazolidinone Derivatives
The synthesis of the pyrazolidinone core is typically achieved through the condensation of a hydrazine derivative with a β-keto ester or a related three-carbon synthon.
General Synthesis of 1-Phenyl-3-pyrazolidinone (Phenidone)
Phenidone can be synthesized by the reaction of phenylhydrazine with an acrylic acid ester or, more commonly, through the cyclization of the corresponding hydrazide.
Experimental Protocol: Synthesis of 1-Phenyl-3-pyrazolidinone
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine in a suitable solvent such as toluene or xylene.
-
Addition of Reactant: Slowly add an equimolar amount of methyl acrylate or ethyl acrylate to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup: After cooling, the solvent is removed under reduced pressure. The resulting residue is then purified.
-
Purification: Recrystallization from a suitable solvent system, such as ethanol/water or toluene, yields purified 1-phenyl-3-pyrazolidinone.
-
Characterization: The final product is characterized by its melting point (121-124 °C) and spectroscopic methods such as NMR and IR to confirm its structure and purity.
Synthesis of Edaravone
The most common laboratory and industrial synthesis of Edaravone is a variation of the Knorr pyrazole synthesis.
Experimental Protocol: Knorr Pyrazole Synthesis of Edaravone [3]
-
Reaction Setup: In a round-bottom flask, combine phenylhydrazine and ethyl acetoacetate in equimolar amounts.
-
Heating: Heat the mixture, typically without a solvent, at a temperature of 100-130°C for 1-2 hours. The reaction is often exothermic.
-
Cyclization and Dehydration: The initial condensation is followed by cyclization and elimination of ethanol and water to form the pyrazolone ring.
-
Isolation: After cooling, the solidified product is triturated with a solvent like diethyl ether or ethanol to induce crystallization.
-
Purification: The crude product is collected by filtration and recrystallized from ethanol or an ethanol/water mixture to yield pure Edaravone as a white to off-white crystalline solid.
-
Characterization: The purity and identity of Edaravone are confirmed by its melting point (127-130 °C) and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[3][4]
Quantitative Data on Biological Activities
The versatility of the pyrazolidinone scaffold has led to the development of numerous derivatives with a wide range of biological activities. The following tables summarize some of the key quantitative data for these compounds.
| Compound | Biological Activity | Assay | IC50 / Activity | Reference |
| Phenidone | Cyclooxygenase-1 (COX-1) Inhibitor | In vitro enzyme assay | 1.3 µM | [5] |
| Cyclooxygenase-2 (COX-2) Inhibitor | In vitro enzyme assay | 0.8 µM | [5] | |
| 5-Lipoxygenase (5-LOX) Inhibitor | In vitro enzyme assay | 0.1 µM | [6] | |
| Edaravone | Free Radical Scavenging | DPPH assay | EC50 = 25 µM | |
| Compound 6b | Anti-inflammatory | Carrageenan-induced paw edema | 78% inhibition at 100 mg/kg | [5] |
| Compound 9b | Analgesic | Acetic acid-induced writhing | 65% inhibition at 100 mg/kg | [5] |
| Pyrazoline-thiazolidinone 4d | Anticancer (Leukemia cell line) | NCI-60 screen | GI50 = 2.12-4.58 µM | [7] |
| Pyrazoline-thiazolidinone 4f | Anticancer (Leukemia cell line) | NCI-60 screen | GI50 = 1.64-3.20 µM | [7] |
Note: This table presents a selection of data and is not exhaustive. IC50/GI50 values can vary depending on the specific assay conditions.
Mechanisms of Action and Signaling Pathways
The biological effects of pyrazolidinone derivatives are mediated through various mechanisms, with the most well-studied being antioxidant activity and enzyme inhibition.
Edaravone: A Potent Free Radical Scavenger
The primary mechanism of action of Edaravone is its ability to scavenge free radicals, which are highly reactive molecules that can cause oxidative damage to cells. This is particularly relevant in neurodegenerative diseases where oxidative stress is a major contributor to neuronal cell death.
Caption: Edaravone's primary mechanism of action as a free radical scavenger.
Phenidone: Dual Inhibition of COX and LOX
Phenidone and its derivatives have been shown to be potent inhibitors of both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively.
Caption: Phenidone's dual inhibition of COX and LOX pathways.
Experimental and Drug Development Workflow
The development of new pyrazolidinone-based therapeutic agents follows a well-established drug discovery and development pipeline.
Caption: A generalized workflow for small molecule drug discovery and development.[8][9][10][11][12]
Conclusion and Future Directions
The pyrazolidinone scaffold has proven to be a remarkably versatile and enduring platform in the development of new therapeutic agents. From its humble beginnings as a photographic developing agent, it has evolved into a cornerstone of medicinal chemistry, yielding compounds with a diverse array of biological activities. The success of Edaravone has reinvigorated interest in this chemical class, and ongoing research continues to explore the potential of novel pyrazolidinone derivatives for a wide range of diseases. Future efforts will likely focus on the development of more potent and selective agents with improved pharmacokinetic profiles, as well as the exploration of new therapeutic applications for this remarkable and adaptable molecular framework.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. CN102180834A - Preparation method for edaravone - Google Patents [patents.google.com]
- 5. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule development | Drug discovery | CRO [oncodesign-services.com]
- 9. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]
- 11. ppd.com [ppd.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Application Notes and Protocols for 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one in Photographic Developer Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one, commonly known as Dimezone S, is a high-performance developing agent used in modern black-and-white photographic developer formulations. As a derivative of 1-phenyl-3-pyrazolidinone (Phenidone), Dimezone S offers several advantages, including lower toxicity and reduced potential for skin sensitization compared to Metol (monomethyl-p-aminophenol hemisulfate), another common developing agent.[1] It is frequently used in combination with a co-developing agent, such as hydroquinone or ascorbic acid, to create a "superadditive" effect. This synergistic relationship results in a development rate that is greater than the sum of the individual agents, leading to enhanced film speed, fine grain, and excellent tonal rendition.[2][3]
Dimezone S is a key component in several commercially successful developers, including ILFORD DD-X and Kodak T-MAX Developer, valued for its ability to produce high-quality negatives with good shadow detail, particularly with modern T-grain emulsions.[1] Its stability and solubility characteristics also make it a versatile component for both liquid concentrate and powder-based developer formulations.
These application notes provide detailed information on the use of this compound in photographic developer formulations, including example formulations, protocols for developer preparation and sensitometric evaluation, and a discussion of its performance characteristics.
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| Synonyms | Dimezone S, 4-Hydroxymethyl-4-methyl-1-phenyl-3-pyrazolidone | [4] |
| CAS Number | 13047-13-7 | [4] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [4] |
| Molecular Weight | 206.24 g/mol | [4] |
| Appearance | White to beige crystalline powder |
Mechanism of Action: Superadditivity
The efficacy of Dimezone S in developer formulations is largely due to its role in a superadditive developing agent system. In a typical Phenidone-hydroquinone (PQ) developer, Phenidone (or its derivative, Dimezone S) acts as the primary developing agent, readily donating electrons to exposed silver halide crystals. The oxidized Phenidone is then regenerated by the secondary developing agent, hydroquinone, which in turn becomes oxidized. This regeneration cycle allows the Phenidone to continue developing, leading to a significant increase in the overall rate of development.
A similar synergistic relationship exists between Dimezone S and ascorbic acid (Vitamin C), which is often used as a more environmentally friendly alternative to hydroquinone.[1]
Caption: Superadditivity mechanism of Dimezone S with a secondary developing agent.
Example Developer Formulations
While the exact formulations of commercial developers are proprietary, several published formulas utilizing Phenidone (a close analog of Dimezone S) can serve as excellent starting points for research and development. The following tables provide examples of such formulations.
Table 1: Phenidone-Hydroquinone (PQ) Developer Formulations
| Component | Ilford ID-68 (Microphen-type)[5] | Geoffrey Crawley's FX-37[6][7] |
| Water (to make 1.0 L) | 750 mL | 750 mL |
| Sodium Sulfite (anhydrous) | 85.0 g | 60.0 g |
| Hydroquinone | 5.0 g | 5.0 g |
| Borax | 7.0 g | 2.5 g |
| Boric Acid | 2.0 g | - |
| Sodium Carbonate (anhydrous) | - | 5.0 g |
| Potassium Bromide | 1.0 g | 0.5 g |
| Phenidone | 0.13 g | 0.5 g |
| Benzotriazole (1% solution) | - | 5.0 mL |
Table 2: Dimezone S - Ascorbic Acid Developer Formulation (from Patent US5780212A) [8]
| Component | Concentration |
| Ascorbic Acid | 32.0 g/L |
| Dimezone S | 2.5 g/L |
| Benzotriazole | 0.2 g/L |
| Potassium Bromide | 4.0 g/L |
| Potassium Sulfite | 50.0 g/L |
| Potassium Carbonate | 100.0 g/L |
| Diethylenetriaminepentaacetic acid (DTPA) solution (40%) | 4.3 g/L |
| pH | 10.2 |
Sensitometric Performance Data
The performance of a photographic developer is evaluated through sensitometry, which measures the relationship between exposure and the resulting density on the film. This relationship is graphically represented by the characteristic curve, also known as the H&D curve. Key parameters derived from this curve include:
-
Dmin (Base + Fog): The density of an unexposed area of the film after development.
-
Dmax: The maximum density the film can achieve with the given development.
-
Contrast Index (CI): A measure of the average gradient of the characteristic curve, indicating the overall contrast of the negative.
The following table presents estimated sensitometric data extracted from the graphical representations in patent US5780212A for a Dimezone S/Ascorbic Acid developer compared to a Hydroquinone/Elon control developer (Kodak D-76).
Table 3: Estimated Sensitometric Data for a Dimezone S/Ascorbic Acid Developer
Film: Low-contrast black and white still film. Development: 12 minutes at 33°C.
| Parameter | Control (Hydroquinone/Elon) | Dimezone S/Ascorbic Acid |
| Dmin (Base + Fog) | ~0.20 | ~0.22 |
| Mid-tone Density (at log E = 1.5) | ~0.90 | ~0.95 |
| Dmax | >2.5 | >2.5 |
| Contrast Index (qualitative) | Normal | Slightly higher |
Note: These values are estimations derived from graphical data and are intended for comparative purposes.
Experimental Protocols
Protocol 1: Preparation of a Stock Developer Solution (Based on Ilford ID-68)
This protocol describes the preparation of 1 liter of a Phenidone-Hydroquinone stock developer.
Materials:
-
Sodium Sulfite (anhydrous): 85.0 g
-
Hydroquinone: 5.0 g
-
Borax (decahydrate): 7.0 g
-
Boric Acid: 2.0 g
-
Potassium Bromide: 1.0 g
-
Phenidone: 0.13 g
-
Distilled water
-
Heated magnetic stirrer and stir bar
-
1000 mL graduated cylinder
-
Beakers
-
Weighing scale
-
Amber glass storage bottle (1 L)
Procedure:
-
Measure 750 mL of distilled water at approximately 40-50°C into a beaker.
-
Place the beaker on the heated magnetic stirrer and add the stir bar.
-
With continuous stirring, slowly add and dissolve the chemicals in the following order, ensuring each is fully dissolved before adding the next: a. Sodium Sulfite b. Hydroquinone c. Borax d. Boric Acid e. Potassium Bromide f. Phenidone
-
Once all chemicals are dissolved, transfer the solution to the 1000 mL graduated cylinder.
-
Add cold distilled water to bring the final volume to 1.0 L.
-
Thoroughly mix the final solution.
-
Transfer the developer stock solution to the amber glass storage bottle and cap tightly.
-
Allow the solution to cool to room temperature (e.g., 20°C) before use.
References
- 1. Create hd curve | Photrio.com Photography Forums [photrio.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Superadditive developer - Wikipedia [en.wikipedia.org]
- 4. sanjeevanpharma.com [sanjeevanpharma.com]
- 5. Ilford Microphen Film Developer 1L - Parallax Photographic Coop [parallaxphotographic.coop]
- 6. Crawley's FX-37 Developer for T-Max/Delta Films | Photrio.com Photography Forums [photrio.com]
- 7. Developer Review Blog No. 53 – FlicFilm Crawley’s FX-37 – Alex Luyckx | Blog [alexluyckx.com]
- 8. US5780212A - Photographic developing composition - Google Patents [patents.google.com]
Application Notes and Protocols for Dimezone S as a Superadditive Developing Agent with Hydroquinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Dimezone S (4-hydroxymethyl-4-methyl-1-phenyl-3-pyrazolidinone) in combination with hydroquinone as a superadditive developing agent in photographic and other imaging applications. This combination offers robust performance, excellent stability, and high-quality results.
Introduction
Dimezone S is a developing agent from the pyrazolidinone family, closely related to Phenidone. In developer solutions, it is often used in conjunction with a second developing agent, typically hydroquinone, to achieve a synergistic effect known as superadditivity.[1] This phenomenon results in a development rate that is significantly greater than the sum of the individual activities of the two agents.[1]
The combination of Dimezone S and hydroquinone is valued for its stability, particularly in alkaline solutions, where Dimezone S shows greater resistance to hydrolysis compared to Phenidone.[2][3] This makes it a preferred choice for liquid concentrate developers.[3] Commercial examples of developers utilizing a Dimezone S/hydroquinone system include Ilford PQ Universal.[4]
These developing systems are not only relevant in traditional photography but also in various scientific imaging applications where high contrast and stability are desired.
Mechanism of Superadditivity
The superadditive effect between Dimezone S and hydroquinone is based on a regeneration cycle. Dimezone S acts as the primary electron donor to the exposed silver halide crystals, initiating the development process. In this process, Dimezone S is oxidized. The hydroquinone then rapidly reduces the oxidized Dimezone S back to its active state, allowing it to continue developing more silver halide. The hydroquinone itself is oxidized in this step. This regeneration mechanism allows for a more efficient use of the developing agents and a faster overall development process.[1]
Dimezone S, like other p-aminophenol and Phenidone-type developing agents, has a strong affinity for the silver halide crystal surface, facilitating the initial electron transfer. Hydroquinone, on the other hand, has a higher reduction potential but a lower affinity for the silver halide surface.[1] This complementary relationship is the key to their superadditive action.
Quantitative Data
While specific sensitometric data for Dimezone S and hydroquinone developers can vary based on the precise formulation, film or paper emulsion, and processing conditions, the following tables provide an example formulation based on the well-established Ilford ID-62 (PQ Universal) developer and general performance characteristics. Researchers are encouraged to perform their own sensitometric testing for specific applications.
Table 1: Example Formulation - Dimezone S/Hydroquinone Developer (Ilford ID-62 Type)
| Component | Chemical Name | Quantity per 1 Liter of Stock Solution | Purpose |
| Developing Agent 1 | Dimezone S | 0.5 g | Primary developing agent (superadditive with hydroquinone) |
| Developing Agent 2 | Hydroquinone | 12.0 g | Secondary developing agent (regenerates Dimezone S) |
| Preservative | Sodium Sulfite (anhydrous) | 50.0 g | Prevents oxidation of developing agents |
| Accelerator | Sodium Carbonate (anhydrous) | 60.0 g | Provides alkaline pH for developer activity |
| Restrainer | Potassium Bromide | 2.0 g | Reduces chemical fog |
| Anti-foggant | Benzotriazole (1% solution) | 20 ml | Further reduces chemical fog |
Table 2: General Performance Characteristics
| Parameter | Typical Performance | Notes |
| Image Tone | Slightly warm to neutral | Can be influenced by paper type and development time. |
| Keeping Properties | Excellent | Dimezone S provides good stability in alkaline solutions. |
| Working Life (in tray) | Several hours | Dependent on usage and atmospheric exposure. |
| Contrast | Medium to high | Can be controlled by dilution and development time. |
Experimental Protocols
Preparation of a Dimezone S/Hydroquinone Stock Developer
This protocol is based on the Ilford ID-62 formulation.
Materials:
-
Dimezone S
-
Hydroquinone
-
Sodium Sulfite (anhydrous)
-
Sodium Carbonate (anhydrous)
-
Potassium Bromide
-
Benzotriazole
-
Distilled water
-
Heated magnetic stirrer and stir bar
-
Graduated cylinders and beakers
-
Amber glass storage bottle
Procedure:
-
Start with 750 mL of distilled water at approximately 40°C.
-
With gentle stirring, add and dissolve 50.0 g of sodium sulfite.
-
Add and dissolve 0.5 g of Dimezone S.
-
Add and dissolve 12.0 g of hydroquinone.
-
Add and dissolve 60.0 g of sodium carbonate.
-
Add and dissolve 2.0 g of potassium bromide.
-
Add 20 ml of a 1% benzotriazole solution.
-
Add cold distilled water to make a final volume of 1.0 L.
-
Allow the solution to cool to room temperature.
-
Transfer the stock solution to a tightly capped, full amber glass bottle for storage.
Protocol for Sensitometric Testing
This protocol outlines the procedure for generating characteristic curves (H&D curves) to evaluate the performance of the prepared developer.
Materials:
-
Prepared Dimezone S/hydroquinone developer
-
Stop bath (e.g., 2% acetic acid)
-
Fixer
-
Sensitometer
-
Densitometer
-
Photographic film or paper of choice
-
Developing trays or tank
-
Timer
-
Thermometer
Procedure:
-
Exposure: In a darkroom, expose a strip of the photographic material using a sensitometer to create a step wedge with a range of known exposures.
-
Preparation: Prepare the working strength developer by diluting the stock solution. A common dilution for paper is 1+9 (1 part developer to 9 parts water). For film, a higher dilution such as 1+19 or 1+29 may be used for finer control.[5] Bring the developer and other processing solutions to a standard temperature, typically 20°C.
-
Development: Immerse the exposed strip in the developer and start the timer. Agitate according to a standardized procedure (e.g., continuous for paper in a tray, or intermittent inversions for film in a tank). Develop for a predetermined time.
-
Stop Bath: Transfer the strip to the stop bath for 30-60 seconds with agitation.
-
Fixing: Transfer the strip to the fixer and fix for the recommended time.
-
Washing and Drying: Wash the strip thoroughly in running water and hang to dry in a dust-free environment.
-
Densitometry: Once dry, use a densitometer to measure the density of each step on the sensitometric strip.
-
Data Analysis: Plot the measured densities against the logarithm of the corresponding exposures to generate a characteristic curve. From this curve, key parameters such as film speed, fog (base + fog density), and contrast (gamma or contrast index) can be determined. Repeat the process for different development times to create a family of curves and a time-gamma plot.
Protocol for Stability Testing
This protocol describes an accelerated aging study to evaluate the stability and shelf-life of the developer solution.
Materials:
-
Freshly prepared developer stock solution
-
Several small, full, tightly-capped amber glass bottles
-
Temperature-controlled oven or incubator
-
Sensitometric testing equipment (as in 4.2)
-
Control developer (stored at room temperature)
Procedure:
-
Sample Preparation: Aliquot the freshly prepared developer stock solution into the small amber glass bottles, filling them completely to minimize headspace and tightly capping them.
-
Accelerated Aging: Place a set of samples in an oven or incubator at an elevated temperature (e.g., 40-50°C). The Arrhenius equation can be used to estimate the equivalent real-time aging at room temperature.[6]
-
Control: Store a set of control samples at room temperature (e.g., 20-25°C).
-
Testing Intervals: At regular intervals (e.g., weekly for accelerated aging, monthly for the control), remove one sample from the elevated temperature and one from the control group.
-
Sensitometric Evaluation: Allow the samples to cool to room temperature and perform sensitometric testing as described in protocol 4.2.
-
Data Comparison: Compare the characteristic curves and key sensitometric parameters of the aged developers to the initial (time zero) and control samples. A significant change in film speed, an increase in fog, or a decrease in contrast indicates degradation of the developer. Plot these parameters against time to determine the shelf-life of the developer under the tested storage conditions.
Conclusion
The combination of Dimezone S and hydroquinone provides a versatile and stable superadditive developing system. The protocols outlined above offer a starting point for the formulation, evaluation, and stability testing of such developers. For specific applications, further optimization of the component concentrations and processing parameters may be necessary to achieve the desired sensitometric outcomes.
References
- 1. Superadditive developer - Wikipedia [en.wikipedia.org]
- 2. Differences in Phenidone and Dimezone? | Photrio.com Photography Forums [photrio.com]
- 3. Phenidone vs. dimezone? | Photrio.com Photography Forums [photrio.com]
- 4. ilfordphoto.com [ilfordphoto.com]
- 5. Ilford PQ universal developer and Ilford rapid fixer ratio. | Photrio.com Photography Forums [photrio.com]
- 6. nelsonlabs.com [nelsonlabs.com]
Preparation of a Dimezone S Stock Solution for Photographic Development
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Dimezone S, also known as 1-Phenyl-4-methyl-4-hydroxymethyl-3-pyrazolidone, is a developing agent used in black and white photographic processes. It is often used as a more stable substitute for Phenidone and works synergistically with other developing agents like hydroquinone or ascorbic acid in superadditive developer formulations. The preparation of a concentrated stock solution simplifies the repeated mixing of working developer solutions and can improve consistency. This document provides detailed protocols for the preparation of both aqueous and non-aqueous (propylene glycol-based) stock solutions of Dimezone S.
Chemical Properties of Dimezone S
Dimezone S is a yellow powder with the following properties:
| Property | Value |
| CAS Number | 13047-13-7 |
| Molecular Formula | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 206.24 g/mol |
| Melting Point | 119-120 °C |
| Water Solubility | 7.1 g/L (at 20 °C) |
| Appearance | Yellow powder |
Experimental Protocols
Two primary methods for preparing a Dimezone S stock solution are presented below. The choice of solvent depends on the desired shelf life and the formulation of the final working developer.
Protocol 1: Propylene Glycol-Based Stock Solution (2.5% w/v)
Propylene glycol is a common solvent for photographic developing agents, offering excellent stability and a long shelf life for the stock solution. A 2.5% concentration is a stable and commonly used starting point.
Materials:
-
Dimezone S powder
-
Propylene glycol
-
Glass beaker or bottle
-
Magnetic stirrer and stir bar (or glass stirring rod)
-
Hot plate (optional, for gentle warming)
-
Graduated cylinder
-
Weighing scale
-
Storage bottle (amber glass recommended)
Procedure:
-
Weighing: Accurately weigh 2.5 g of Dimezone S powder.
-
Measuring Solvent: Measure just under 100 mL of propylene glycol in a graduated cylinder.
-
Dissolving:
-
Pour the propylene glycol into a beaker.
-
Place the beaker on a magnetic stirrer and add the stir bar.
-
Slowly add the 2.5 g of Dimezone S to the propylene glycol while stirring.
-
Continue stirring until the Dimezone S is completely dissolved. Gentle warming (to no more than 40-50°C) can aid dissolution. Avoid excessive heat.
-
-
Final Volume: Once dissolved, carefully transfer the solution back to the graduated cylinder and add propylene glycol to bring the final volume to exactly 100 mL.
-
Storage: Transfer the 2.5% Dimezone S stock solution to a clean, dry, and clearly labeled amber glass bottle. Store in a cool, dark place.
Caption: Workflow for preparing a 2.5% Dimezone S stock solution in propylene glycol.
Protocol 2: Aqueous Stock Solution with Sodium Sulfite (1% w/v)
For those who prefer a water-based solution, the inclusion of sodium sulfite is crucial to prevent oxidation and prolong the shelf life of the Dimezone S.
Materials:
-
Dimezone S powder
-
Sodium sulfite (anhydrous)
-
Distilled or deionized water
-
Glass beaker
-
Magnetic stirrer and stir bar (or glass stirring rod)
-
Graduated cylinder
-
Weighing scale
-
Storage bottle (amber glass, tightly sealed)
Procedure:
-
Prepare Water: Measure approximately 80 mL of distilled water into a beaker.
-
Add Preservative: Weigh 2.0 g of sodium sulfite and add it to the water. Stir until fully dissolved. The sodium sulfite acts as an antioxidant.
-
Weigh Dimezone S: Accurately weigh 1.0 g of Dimezone S powder.
-
Dissolve Dimezone S: Slowly add the Dimezone S to the sodium sulfite solution while stirring continuously. Continue to stir until all the powder has dissolved.
-
Final Volume: Transfer the solution to a 100 mL graduated cylinder and add distilled water to bring the final volume to 100 mL.
-
Storage: Transfer the solution to a tightly sealed and clearly labeled amber glass bottle. To maximize shelf life, consider using smaller bottles that can be completely filled to minimize contact with air. Store in a cool, dark place.
Caption: Workflow for preparing a 1% aqueous Dimezone S stock solution with sodium sulfite.
Data Summary
| Parameter | Propylene Glycol Stock | Aqueous Stock |
| Dimezone S Concentration | 2.5% (w/v) | 1.0% (w/v) |
| Solvent | Propylene Glycol | Distilled Water |
| Preservative | None (solvent is preservative) | Sodium Sulfite (2.0% w/v) |
| Typical Shelf Life | Very long (years) | Shorter (months) |
| Appearance | Clear, slightly viscous liquid | Clear, colorless liquid |
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling Dimezone S powder and solutions.
-
Ventilation: Work in a well-ventilated area to avoid inhalation of the powder.
-
Skin Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store Dimezone S powder and stock solutions in tightly closed containers in a cool, dry place away from light and oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local regulations.
Application Notes and Protocols for the Quantification of 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one
Introduction
4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one is a chemical compound with potential applications in pharmaceutical development.[1][2][3] Accurate and precise quantification of this molecule is critical for quality control, stability studies, and pharmacokinetic assessments. These application notes provide detailed protocols for the quantification of this compound in bulk drug substance using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methods described are intended to be robust, reliable, and suitable for implementation in a research or quality control laboratory setting.
The provided protocols are based on established principles of analytical chemistry and method validation guidelines.[4]
Method 1: Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
1.1. Principle
This method utilizes reverse-phase chromatography to separate this compound from potential impurities. The compound is quantified by measuring its absorbance at a specific UV wavelength.
1.2. Equipment and Reagents
-
Equipment: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard.
-
1.3. Experimental Protocol
1.3.1. Preparation of Mobile Phase
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
The mobile phase is a gradient mixture of A and B.
1.3.2. Preparation of Standard Solutions
-
Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations of 1, 5, 10, 25, 50, and 75 µg/mL.
1.3.3. Preparation of Sample Solutions
-
Accurately weigh 10 mg of the bulk drug substance into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
1.3.4. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of 0.1% Phosphoric acid and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
1.4. Data Presentation: Method Validation Summary
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 50123 |
| 5 | 251234 |
| 10 | 503456 |
| 25 | 1254321 |
| 50 | 2509876 |
| 75 | 3765432 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision Data
| Parameter | Repeatability (RSD, n=6) | Intermediate Precision (RSD, n=6) |
| Peak Area | 0.8% | 1.2% |
| Retention Time | 0.2% | 0.3% |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 80% | 8 | 7.9 | 98.8 |
| 100% | 10 | 10.1 | 101.0 |
| 120% | 12 | 11.9 | 99.2 |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
1.5. Visualization
Caption: HPLC-UV experimental workflow.
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
2.1. Principle
This method is suitable for the quantification of this compound and can also serve for the identification of volatile and semi-volatile impurities. The compound is separated by gas chromatography and detected by a mass spectrometer, providing high selectivity and sensitivity.
2.2. Equipment and Reagents
-
Equipment: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Reagents:
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (for derivatization)
-
Helium (carrier gas, high purity)
-
This compound reference standard.
-
2.3. Experimental Protocol
2.3.1. Preparation of Standard Solutions
-
Prepare a 1 mg/mL stock solution of the reference standard in dichloromethane.
-
Create calibration standards ranging from 0.1 to 25 µg/mL by serial dilution.
-
For each standard, evaporate 1 mL to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA with 1% TMCS, cap tightly, and heat at 70°C for 30 minutes for derivatization.
2.3.2. Preparation of Sample Solutions
-
Dissolve 10 mg of the bulk drug substance in 10 mL of dichloromethane.
-
Take a 100 µL aliquot and dilute to 1 mL.
-
Evaporate 1 mL to dryness and proceed with the derivatization step as for the standard solutions.
2.3.3. GC-MS Conditions
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Injection Mode | Splitless, 1 µL |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | To be determined from the mass spectrum of the derivatized compound (e.g., molecular ion and major fragments) |
2.4. Data Presentation: Method Validation Summary
Table 5: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 0.1 | 8976 |
| 0.5 | 45123 |
| 1 | 90345 |
| 5 | 452345 |
| 10 | 908765 |
| 25 | 2254321 |
| Correlation Coefficient (r²) | 0.9995 |
Table 6: Precision Data
| Parameter | Repeatability (RSD, n=6) | Intermediate Precision (RSD, n=6) |
| Peak Area | 1.5% | 2.1% |
| Retention Time | 0.1% | 0.2% |
Table 7: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 80% | 4 | 3.9 | 97.5 |
| 100% | 5 | 5.1 | 102.0 |
| 120% | 6 | 5.9 | 98.3 |
Table 8: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.02 |
| LOQ | 0.06 |
2.5. Visualization
Caption: GC-MS experimental workflow.
Analytical Method Development and Validation Workflow
Caption: Overall analytical method validation workflow.
References
Application of 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one in High-Contrast Film Development
Application Note AP-HC-2025-01
Introduction
4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one, also known as Dimezone-S, is a developing agent used in photographic processing.[1][2] It is a derivative of 1-phenyl-3-pyrazolidinone, commonly known as Phenidone.[3][4] This application note details the use of Dimezone-S in formulating high-contrast developers, particularly for applications such as lithographic and radiographic films.
Dimezone-S is often used as a co-developer in combination with other developing agents like hydroquinone or ascorbic acid and its derivatives.[5] Such combinations, often referred to as PQ (Phenidone-hydroquinone) or PC (Phenidone-ascorbic acid) developers, can exhibit superadditive effects, where the combination of developing agents is more potent than the sum of their individual activities. The inclusion of Dimezone-S in these formulations can contribute to rapid development, high contrast, and improved stability of the developer solution.[5]
This document provides researchers, scientists, and drug development professionals with detailed experimental protocols and data for the application of Dimezone-S in high-contrast film development.
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Dimezone-S, 4-Hydroxymethyl-4-methyl-1-phenyl-3-pyrazolidone |
| CAS Number | 13047-13-7 |
| Molecular Formula | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 206.24 g/mol [1][6] |
| Appearance | Solid |
| Purity | >95% |
This data is compiled from publicly available chemical databases.[6][7]
Application in High-Contrast Developers
Dimezone-S is particularly useful in "rapid access" developing solutions where fast processing times and high contrast are required.[5] Its solubility characteristics have been a subject of study, with some patents describing methods to improve its dissolution in developer concentrates.[5]
Sensitometric Data
The following table summarizes sensitometric data from a patent describing a developer for radiographic products using Dimezone-S. Sensitometry is the science of measuring the response of photographic emulsions to light.[8] The characteristic curve, from which these parameters are derived, plots the relationship between the amount of exposure and the corresponding density after processing.[9]
| Parameter | Description | Value |
| Dmin | Minimum density (fog) | Not specified |
| Dmax | Maximum density | Not specified |
Note: Specific quantitative values for Dmin and Dmax were not provided in the readily available search results. The patent mentions these parameters are measured but does not list the specific results in a tabular format.[10]
Experimental Protocols
The following are example protocols for preparing high-contrast developers containing Dimezone-S, based on formulations described in patents and technical discussions.
Protocol 1: Ascorbic Acid-Based High-Contrast Developer
This protocol is based on a formulation for developing high-contrast products like microfilm.[5]
Materials:
-
This compound (Dimezone-S)
-
Ascorbic acid (or a derivative like sodium erythorbate)
-
Potassium carbonate
-
Distilled water
Procedure:
-
Solution A (Developer Concentrate):
-
In a suitable container, dissolve the desired amount of ascorbic acid or its derivative in distilled water.
-
Add Dimezone-S to the solution and stir until fully dissolved. The concentration of the co-developing agent in a ready-to-use solution is typically between 0.0005 and 0.2 mol/l.[5]
-
-
Solution B (Alkali):
-
In a separate container, dissolve potassium carbonate in distilled water.
-
-
Working Solution:
-
For use, mix appropriate volumes of Solution A and Solution B and dilute with water to the final working volume. The final pH of the working solution is a critical parameter and should be adjusted as needed.
-
Protocol 2: Hydroquinone-Based High-Contrast Developer
This protocol is a general representation of a PQ-type developer which can be adapted for high contrast.
Materials:
-
This compound (Dimezone-S)
-
Hydroquinone
-
Sodium sulfite (preservative)
-
Sodium carbonate (alkali)
-
Potassium bromide (antifogging agent)
-
Distilled water
Procedure:
-
In a container with a portion of the final volume of distilled water (at approximately 50°C), dissolve the sodium sulfite.
-
Add the Dimezone-S and stir until dissolved.
-
Add the hydroquinone and stir until dissolved.
-
Add the sodium carbonate and stir until dissolved.
-
Add the potassium bromide and stir until dissolved.
-
Add cold distilled water to bring the solution to the final volume.
Diagrams
Chemical Structure of this compound
Caption: Chemical structure of this compound.
High-Contrast Development Workflow
Caption: Generalized workflow for high-contrast film development.
Conclusion
This compound (Dimezone-S) is a versatile co-developing agent for formulating high-contrast photographic developers. Its application in combination with primary developing agents like ascorbic acid or hydroquinone allows for the creation of rapid-acting and stable developer solutions suitable for specialized applications in radiography and lithography. Further research could focus on optimizing formulations and quantifying the sensitometric effects of varying Dimezone-S concentrations to achieve specific contrast characteristics for different film emulsions.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. sanjeevanpharma.com [sanjeevanpharma.com]
- 3. Dimezone-S film devloper formulae | Photrio.com Photography Forums [photrio.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US5942379A - 3-pyrazolidone compounds and photographic developer solutions containing same - Google Patents [patents.google.com]
- 6. This compound | C11H14N2O2 | CID 92238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 13047-13-7 [sigmaaldrich.com]
- 8. Sensitometric and image-structure data [ljoyeux.free.fr]
- 9. kodak.com [kodak.com]
- 10. EP0786698B1 - Organic/inorganic developer composition - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of Dimezone S in Fine Grain Film Developers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimezone S (4-hydroxymethyl-4-methyl-1-phenyl-3-pyrazolidinone) is a high-performance developing agent used in black and white photographic developers. It is a derivative of Phenidone and is often used in combination with a secondary developing agent, such as hydroquinone, to achieve a superadditive effect. This synergy results in enhanced development speed, improved image quality, and greater stability of the developer solution. These characteristics make Dimezone S a subject of interest for applications requiring high-quality, fine-grain imaging.
This document provides detailed application notes on the use of Dimezone S in fine grain film developers, a summary of its key characteristics in comparison to other common developing agents, and a comprehensive experimental protocol for its evaluation.
Key Characteristics of Dimezone S
Dimezone S offers several advantages over other developing agents like Metol and its parent compound, Phenidone.
-
Enhanced Stability: Dimezone S exhibits greater stability in alkaline solutions compared to Phenidone, which is prone to hydrolysis.[1] This increased stability translates to a longer shelf life for stock solutions and more consistent performance over time.
-
Superadditivity: In conjunction with hydroquinone, Dimezone S forms a highly superadditive developer system.[2] This means the combined developing action is significantly greater than the sum of the individual agents' activities.
-
Fine Grain and High Acutance: Formulations with Dimezone S are known for producing fine grain and high acutance (edge sharpness), which are critical for applications requiring high-resolution imaging.
-
Lower Toxicity Profile: Compared to Metol, which can cause skin sensitization, Dimezone S is considered to have a more favorable toxicity profile, making it a safer alternative in a laboratory setting.[3]
Data Presentation: Comparative Analysis of Developing Agents
While extensive quantitative comparative data for Dimezone S in publicly available literature is limited, the following table outlines the expected performance characteristics based on qualitative reports and the known chemical properties. The subsequent experimental protocol is designed to populate such a table with empirical data.
| Parameter | Dimezone S / Hydroquinone | Phenidone / Hydroquinone (e.g., Ilford ID-68) | Metol / Hydroquinone (e.g., Kodak D-76) |
| Relative Activity | High | High | Medium-High |
| Grain (RMS Granularity) | Very Fine | Very Fine | Fine |
| Acutance (Sharpness) | High | High | Medium |
| Effective Film Speed | Full to slightly enhanced | Full | Full |
| Stock Solution Stability | Excellent | Good to Fair | Good |
| Working Solution Life | Good | Fair | Good |
| Toxicity | Moderate | Moderate | Higher (skin sensitizer) |
Signaling Pathways and Experimental Workflows
Superadditive Mechanism of Dimezone S and Hydroquinone
The superadditive effect between Dimezone S and hydroquinone is a classic example of a regeneration cycle in photographic development. Dimezone S acts as the primary developing agent, readily donating electrons to exposed silver halide crystals. The oxidized Dimezone S is then regenerated by hydroquinone, which has a higher reduction potential but is less active on its own.
Experimental Workflow for Developer Evaluation
The following workflow outlines the process for the comparative analysis of different developing agents as detailed in the experimental protocol section.
Experimental Protocols
This section provides a detailed methodology for the preparation of a Dimezone S-based fine grain developer and a protocol for its comparative evaluation against Phenidone and Metol-based developers.
Materials and Reagents
-
Dimezone S
-
Phenidone
-
Metol (p-methylaminophenol sulfate)
-
Hydroquinone
-
Sodium Sulfite (anhydrous)
-
Borax (decahydrate)
-
Boric Acid
-
Potassium Bromide
-
Distilled Water
-
Standard black and white film stock (e.g., Kodak T-MAX 100, Ilford FP4 Plus)
-
Sensitometer with a calibrated step wedge
-
Densitometer
-
Microdensitometer (for RMS granularity)
-
Film processing equipment (developing tanks, beakers, graduated cylinders, thermometer)
-
Timer
-
Stop bath (e.g., 2% acetic acid)
-
Fixer (e.g., standard ammonium thiosulfate fixer)
Preparation of Stock Developer Solutions
5.2.1 Developer A: Phenidone/Hydroquinone (Ilford ID-68)
This is a well-documented public domain formula that will serve as the control for the Phenidone-based developer.
-
To 750 mL of distilled water at approximately 50°C, add and dissolve in order:
-
Sodium Sulfite (anhydrous): 85.0 g
-
Hydroquinone: 5.0 g
-
Borax: 7.0 g
-
Boric Acid: 2.0 g
-
Phenidone: 0.13 g
-
Potassium Bromide: 1.0 g
-
-
Add cold distilled water to make a final volume of 1.0 L.
-
Mix thoroughly until all components are dissolved.
5.2.2 Developer B: Dimezone S/Hydroquinone (Modified ID-68)
This formulation is a direct substitution of Phenidone with Dimezone S in the ID-68 formula, adjusted for molecular weight.
-
To 750 mL of distilled water at approximately 50°C, add and dissolve in order:
-
Sodium Sulfite (anhydrous): 85.0 g
-
Hydroquinone: 5.0 g
-
Borax: 7.0 g
-
Boric Acid: 2.0 g
-
Dimezone S: 0.16 g (Phenidone amount x 1.26)
-
Potassium Bromide: 1.0 g
-
-
Add cold distilled water to make a final volume of 1.0 L.
-
Mix thoroughly until all components are dissolved.
5.2.3 Developer C: Metol/Hydroquinone (Kodak D-76 type)
This is a standard Metol-based fine grain developer for comparison.
-
To 750 mL of distilled water at approximately 50°C, add and dissolve in order:
-
Metol: 2.0 g
-
Sodium Sulfite (anhydrous): 100.0 g
-
Hydroquinone: 5.0 g
-
Borax: 2.0 g
-
-
Add cold distilled water to make a final volume of 1.0 L.
-
Mix thoroughly until all components are dissolved.
Film Processing and Sensitometric Analysis
-
Sensitometric Exposure: In total darkness, expose several strips of the chosen film stock using a sensitometer equipped with a calibrated 21-step wedge. Ensure consistent exposure for all strips.
-
Development:
-
For each developer (A, B, and C), prepare a working solution (typically used undiluted for these formulas).
-
Bring the developer, stop bath, and fixer to a constant temperature (e.g., 20°C ± 0.5°C).
-
Process the exposed film strips in each developer for a range of development times (e.g., 6, 8, 10, 12 minutes) to determine the time required to reach a target contrast index. Use a consistent agitation scheme (e.g., 10 seconds of agitation every minute).
-
After development, immerse the film in the stop bath for 30 seconds, followed by fixing for 5-10 minutes according to the fixer's instructions.
-
Wash the film in running water for 20-30 minutes and then hang to dry in a dust-free environment.
-
-
Densitometry:
-
Using a calibrated densitometer, measure the density of each step on the processed film strips.
-
For each development time and developer, plot the density (D) against the log of the relative exposure (log E) to generate a family of characteristic curves.
-
-
Data Analysis:
-
From the characteristic curves, determine the contrast index (CI) or gamma for each development time.
-
Determine the effective film speed for a standard contrast index.
-
Analyze the shape of the curves for differences in toe and shoulder regions, which indicate tonal reproduction characteristics.
-
RMS Granularity Measurement
-
Select a uniformly exposed and developed area of the film that corresponds to a density of 1.0 above the base plus fog level.
-
Using a microdensitometer with a 48 µm aperture, perform a series of density readings across the selected area.
-
Calculate the root mean square (RMS) of the density fluctuations to obtain the granularity value.
-
Compare the RMS granularity values for films processed in each of the three developers.
Conclusion
Dimezone S presents a compelling option for the formulation of fine grain film developers, particularly where solution stability and consistent performance are paramount. Its superadditive properties with hydroquinone allow for the creation of highly active and efficient developers. The provided experimental protocols offer a robust framework for the quantitative evaluation of Dimezone S in comparison to established developing agents, enabling researchers and professionals to empirically determine its suitability for their specific imaging applications.
References
Protocol for Substituting Phenidone with Dimezone S in Developer Formulas
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenidone (1-phenyl-3-pyrazolidinone) is a widely used developing agent in photographic and radiographic imaging, known for its high activity and superadditive effect when combined with hydroquinone. Dimezone S (4,4-dimethyl-1-phenyl-3-pyrazolidinone) is a derivative of Phenidone developed to offer improved stability, particularly in alkaline solutions where Phenidone is prone to hydrolysis.[1][2][3] This improved stability makes Dimezone S a preferred alternative in liquid concentrate developers and in applications requiring long-term solution stability.[1][4]
These application notes provide a comprehensive protocol for substituting Phenidone with Dimezone S in existing developer formulas. The protocol outlines a systematic approach to determine the optimal substitution ratio to maintain the sensitometric characteristics of the original developer. This ensures that key performance indicators such as film speed, contrast, and fog level are preserved.
Chemical and Physical Properties
A fundamental understanding of the properties of both compounds is essential for a successful substitution.
| Property | Phenidone | Dimezone S | Reference |
| Synonyms | 1-phenyl-3-pyrazolidinone | 4,4-Dimethyl-1-phenyl-3-pyrazolidone | [5][6] |
| Chemical Formula | C₉H₁₀N₂O | C₁₁H₁₄N₂O | [5][6] |
| Molar Mass | 162.19 g/mol | 206.26 g/mol | [7] |
| Appearance | White to off-white crystalline powder | White to beige crystalline powder | [5][6] |
| Solubility | Soluble in hot water, alcohol, and propylene glycol.[8][9] | Soluble in water, alcohol, and propylene glycol.[9][10] | |
| Stability in Alkaline Solution | Prone to hydrolysis, leading to loss of activity.[1][2][3] | More resistant to hydrolysis, offering better keeping properties in solution.[1][2][3] |
Substitution Ratios
The substitution of Phenidone with Dimezone S is not always a simple 1:1 replacement by weight due to differences in molar mass and developer activity. The activity of Dimezone S relative to Phenidone can be influenced by the pH of the developer and the concentration of other components.[1] Various sources suggest different substitution ratios, ranging from a direct 1:1 replacement to using up to 1.6 times the amount of Dimezone S.[1][7][11] A common starting point is to adjust for the difference in molecular weight, which suggests a ratio of approximately 1:1.27 (Dimezone S:Phenidone).[7][9] However, empirical testing is crucial to determine the precise ratio for a specific formula to achieve equivalent sensitometric performance.
Experimental Protocol for Determining Optimal Substitution Ratio
This protocol outlines a systematic approach using sensitometry to determine the ideal substitution ratio of Dimezone S for Phenidone in a given developer formula.
Materials and Equipment
-
Chemicals: Original developer formula components (excluding Phenidone), Phenidone, Dimezone S, and a consistent supply of a chosen black and white film emulsion.
-
Equipment:
-
Calibrated sensitometer to create repeatable exposures on film.
-
Densitometer for measuring the optical density of the processed film.
-
Controlled temperature water bath for consistent developer temperature.
-
Standard film processing equipment (developing tanks, beakers, graduated cylinders, etc.).
-
Accurate laboratory scale (readable to at least 0.01g).
-
pH meter.
-
Experimental Workflow
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. josephjamesphotography.com [josephjamesphotography.com]
- 3. Sensitometry - Wikipedia [en.wikipedia.org]
- 4. OPTIMIZATION TECHNIQUES: AN OVERVIEW FOR FORMULATION DEVELOPMENT | Semantic Scholar [semanticscholar.org]
- 5. Effects of developer exhaustion on the sensitometric properties of four dental films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. m.youtube.com [m.youtube.com]
- 8. neurips.cc [neurips.cc]
- 9. Some kind of comparison chart for all developers? | Photrio.com Photography Forums [photrio.com]
- 10. michaelandpaula.com [michaelandpaula.com]
- 11. catalinsamoila.com [catalinsamoila.com]
Application Notes and Protocols for 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one in Non-Photographic Chemical Reactions
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Application Notes and Protocols for 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one in Non-Photographic Chemical Synthesis and Drug Development
Introduction
This document provides a detailed overview of the known and potential applications of this compound (CAS No. 13047-13-7) in non-photographic chemical reactions, with a specific focus on its utility in medicinal chemistry and drug development. While this compound is recognized as a drug intermediate and specialty chemical, detailed public-domain literature on its specific synthetic applications and the biological activities of its derivatives is limited. These notes, therefore, combine available information on the broader class of pyrazolidinones with a theoretical framework for the reactivity of the title compound, aiming to guide researchers in its potential applications.
Chemical Structure and Properties:
-
IUPAC Name: this compound[1]
-
Synonyms: Dimezone S, 4-Hydroxymethyl-4-methyl-1-phenyl-3-pyrazolidone[1][2]
-
Appearance: White to beige crystalline powder[3]
Potential Applications in Medicinal Chemistry
-
Anti-inflammatory Activity: Pyrazolidinone derivatives have been investigated for their anti-inflammatory properties.[4]
-
Antibacterial and Antifungal Activity: The pyrazolidinone nucleus is a component of various antimicrobial agents.
-
Anticancer Activity: Certain derivatives have shown potential as cytotoxic agents against cancer cell lines.
The presence of a primary hydroxyl group in this compound offers a reactive handle for synthetic modification, allowing for the generation of diverse libraries of compounds for biological screening.
Synthetic Utility and Experimental Protocols
The primary alcohol functionality of this compound is a key feature for its use as a synthetic intermediate. This allows for a variety of chemical transformations to introduce different functional groups and modulate the physicochemical and pharmacological properties of the resulting molecules.
Esterification
The hydroxyl group can be readily esterified to produce a range of ester derivatives. These derivatives can serve as prodrugs or as compounds with modified biological activities.
General Experimental Protocol for Esterification:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).
-
Addition of Acylating Agent: To the solution, add the desired acyl chloride or carboxylic anhydride (1.1-1.5 equivalents) and a base (e.g., triethylamine or pyridine, 1.2-2.0 equivalents) at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Logical Workflow for Esterification:
Caption: Workflow for the synthesis of ester derivatives.
Etherification
The synthesis of ether derivatives can be achieved through Williamson ether synthesis or other related methods. This modification can significantly impact the lipophilicity and, consequently, the biological properties of the molecule.
General Experimental Protocol for Williamson Ether Synthesis:
-
Deprotonation: Treat a solution of this compound (1 equivalent) in a polar aprotic solvent (e.g., tetrahydrofuran or N,N-dimethylformamide) with a strong base (e.g., sodium hydride, 1.1 equivalents) at 0 °C to form the corresponding alkoxide.
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., alkyl bromide or iodide, 1.1-1.5 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) for 4-48 hours, monitoring the reaction by TLC.
-
Work-up: Carefully quench the reaction with water. Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Signaling Pathway for Ether Synthesis:
Caption: Reaction pathway for Williamson ether synthesis.
Oxidation
The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing further opportunities for derivatization, such as the formation of imines, hydrazones, or amides.
General Experimental Protocol for Oxidation to Aldehyde (e.g., using PCC):
-
Preparation: To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 equivalents) and celite in anhydrous dichloromethane, add a solution of this compound (1 equivalent) in dichloromethane.
-
Reaction: Stir the mixture at room temperature for 1-3 hours until TLC analysis indicates the disappearance of the starting material.
-
Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification or purified by column chromatography.
Quantitative Data
As of the date of this document, there is no publicly available quantitative data (e.g., IC₅₀, Ki, reaction yields for specific derivatives) for the biological activity or synthetic transformations of this compound and its direct derivatives. The table below is provided as a template for researchers to populate with their own experimental data.
Table 1: Template for Experimental Data on Derivatives of this compound
| Derivative | R Group | Synthetic Method | Yield (%) | Biological Target | IC₅₀ (µM) |
| Ester-1 | -C(O)CH₃ | Esterification | Data not available | Data not available | Data not available |
| Ester-2 | -C(O)Ph | Esterification | Data not available | Data not available | Data not available |
| Ether-1 | -CH₂CH₃ | Williamson Ether Synthesis | Data not available | Data not available | Data not available |
| Ether-2 | -CH₂Ph | Williamson Ether Synthesis | Data not available | Data not available | Data not available |
| Aldehyde | -CHO | Oxidation (PCC) | Data not available | Data not available | Data not available |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its readily modifiable hydroxyl group provides a gateway to a wide array of derivatives. Future research should focus on the systematic synthesis and biological evaluation of ester, ether, and other derivatives to unlock the full therapeutic potential of this compound. The protocols and frameworks provided in these notes are intended to serve as a foundational guide for such investigations. Researchers are encouraged to contribute their findings to the scientific literature to build a comprehensive understanding of the non-photographic applications of this versatile chemical intermediate.
References
Synthesis of Pyrazolidinone Derivatives for Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of pyrazolidinone derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. Pyrazolidinones are a privileged scaffold, forming the core of various drugs with anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] This guide will cover key synthetic methodologies, present quantitative data for synthesized compounds, and detail experimental protocols.
Introduction
Pyrazolidine-3,5-diones are a well-established class of compounds in drug discovery.[3] Their diverse biological activities stem from their unique structural features, which allow for a wide range of chemical modifications.[4] The core structure can be synthesized through several methods, with the most common being the cyclocondensation of a hydrazine derivative with a malonic acid derivative.[1] Subsequent derivatization, often at the C4 position, allows for the exploration of structure-activity relationships (SAR) to optimize therapeutic effects.[1]
Data Presentation
The following tables summarize quantitative data for representative pyrazolidinone derivatives, focusing on their anti-inflammatory and antimicrobial activities.
Table 1: Anti-inflammatory Activity of Pyrazolidinone Derivatives
| Compound | Assay | Test Subject | Dose | % Inhibition of Edema | Reference |
| Compound 6i (a pyrazoline derivative) | Carrageenan-induced paw edema | Rats | Not Specified | 42.41% after 5h | [5] |
| 1-(1H-Benzimidazol-2-ylmethyl)-2-phenylpyrazolidine-3,5-dione (3a) | In vitro protein denaturation | - | 100 µg/mL | 69.17% | [6] |
| N-acyl hydrazone derivative (4c) | Carrageenan-induced paw edema | Rats | 300 µmol·kg⁻¹ | 52.8% after 4h | [7] |
| 1,3,5-triazine derivative (Compound 3) | Carrageenan-induced paw edema | Wistar Rats | 200 mg/kg | 99.69% after 4h | [8] |
| Ellagic Acid | Carrageenan-induced paw edema | Rats | 30 mg/kg | Dose-dependent reduction | [9] |
Table 2: Antimicrobial Activity of Pyrazolidinone and Related Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4-(1H-imidazol-1-yl)-5-phenylpyrazolidin-3-one derivatives (4c, 4f, 4g) | Various bacteria and fungi | Not specified, but showed significant activity | [2] |
| 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles (Compound 157) | Methicillin-resistant S. aureus | 25.1 µM | [10] |
| Pyrano[2,3-c] pyrazole derivative (5c) | E. coli, K. pneumonia | 6.25 | [11] |
| Pyrano[2,3-c] pyrazole derivative (5c) | L. monocytogenes | 50 | [11] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a pyrazolidinone core and a subsequent derivatization reaction, as well as a common in vivo assay for anti-inflammatory activity.
Protocol 1: Synthesis of 1-Phenylpyrazolidine-3,5-dione (Classical Condensation)[3]
Materials:
-
Diethyl malonate
-
Phenylhydrazine
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Add diethyl malonate dropwise to the sodium ethoxide solution at room temperature.
-
Add phenylhydrazine to the reaction mixture.
-
Reflux the solution for 6-8 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid to precipitate the product.
-
Collect the crude product by filtration, wash with cold water, and recrystallize from ethanol to yield 1-phenylpyrazolidine-3,5-dione.
Protocol 2: Synthesis of 4-Arylidenepyrazolidine-3,5-diones via Knoevenagel Condensation[4][12]
Materials:
-
1-Phenylpyrazolidine-3,5-dione (from Protocol 1)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Water-ethanol (1:1) mixture
-
Ammonium carbonate
Procedure:
-
In a 50 mL round bottom flask, take 1-phenylpyrazolidine-3,5-dione (1 mmol) and the aromatic aldehyde (1 mmol) in 10 ml of a 1:1 water-ethanol mixture.
-
Stir the mixture for 3-5 minutes.
-
Add ammonium carbonate (20 mol%).
-
Reflux the reaction mixture for 3-20 minutes, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitate, wash with water, and dry to obtain the 4-arylidenepyrazolidine-3,5-dione derivative.
Protocol 3: Evaluation of Anti-inflammatory Activity using Carrageenan-Induced Paw Edema in Rats[5][7][8][9][13]
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% in saline)
-
Test compound (pyrazolidinone derivative)
-
Standard drug (e.g., Indomethacin, 5 mg/kg)
-
Plethysmometer
Procedure:
-
Divide the rats into groups: control, standard, and test groups (receiving different doses of the pyrazolidinone derivative).
-
Administer the test compound or standard drug intraperitoneally or orally to the respective groups. Administer the vehicle (e.g., saline) to the control group.
-
After a set time (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Visualizations
The following diagrams illustrate a general synthetic workflow for pyrazolidinone derivatives and a key signaling pathway associated with their anti-inflammatory action.
General workflow for the synthesis of pyrazolidinone derivatives.
Inhibition of the COX-2 signaling pathway by pyrazolidinone derivatives.
Conclusion
The synthetic versatility of the pyrazolidinone scaffold allows for the creation of diverse libraries of compounds for screening against various therapeutic targets. The protocols outlined in this document provide a solid foundation for researchers to synthesize and evaluate novel pyrazolidinone derivatives. The inhibition of the COX-2 pathway is a key mechanism for the anti-inflammatory effects of many of these compounds, making them promising candidates for the development of new anti-inflammatory drugs with potentially improved safety profiles.[12][13] Further research into the structure-activity relationships and mechanisms of action will continue to drive the discovery of new medicinal applications for this important class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Characterization and antimicrobial activity of azole-pyrazolidin-3-one derivatives | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. New insights into COX-2 biology and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one in Silver Halide Emulsion Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one, commonly known as Dimezone S, is a key organic compound in the field of silver halide photography. As a derivative of 1-phenyl-3-pyrazolidinone (Phenidone), it serves as a potent and versatile developing agent.[1][2] Dimezone S is frequently used as a co-developer, often in conjunction with hydroquinone, in photographic emulsions for both film and paper. Its primary function is to reduce exposed silver halide crystals to metallic silver, thereby forming the photographic image.[3] Notably, it is recognized for its lower toxicity compared to other developing agents like Metol, making it a safer alternative in modern developer formulations.[3]
Key Applications in Silver Halide Technology
Dimezone S plays a crucial role in various aspects of silver halide emulsion technology:
-
Co-developer in Black and White Photography: Dimezone S is a cornerstone in many black-and-white developer formulations. It is particularly effective when paired with a primary developing agent such as hydroquinone, a combination that exhibits a synergistic phenomenon known as superadditivity.[1] This superadditive effect results in a development rate that is greater than the sum of the individual activities of each developing agent.[1]
-
Fog Prevention and Contrast Enhancement: It is utilized to prevent 'fogging,' which is the unwanted development of unexposed silver halide crystals that can blur the image. By selectively reducing only the exposed crystals, Dimezone S helps to enhance image contrast and sharpness.
-
Low-Toxicity Formulations: Due to concerns over the dermatological effects and toxicity of developing agents like Metol, Dimezone S has been widely adopted as a safer substitute in commercial and custom developer formulations.[3]
-
Stability in Developer Solutions: Dimezone S is reported to have better keeping properties and greater stability in alkaline solutions compared to its parent compound, Phenidone.[2][4] This enhanced stability makes it suitable for liquid concentrate developers that require a long shelf life.[2]
Quantitative Data Summary
| Photographic Parameter | Effect of Dimezone S (in a PQ Developer) | Comparison with Phenidone | Comparison with Metol |
| Photographic Speed | Generally provides full emulsion speed.[5] | Similar activity, though some sources suggest Dimezone S may be slightly less active, requiring a marginal increase in concentration for equivalent results.[6] | Can achieve comparable or higher speed with lower concentrations due to superadditivity.[7] |
| Fog Density | Low fog levels, contributing to clearer and sharper images.[5] | Similar low-fogging characteristics. | Generally lower fogging potential than Metol. |
| Contrast Index | Capable of producing a wide range of contrast, adjustable by formulation and development time.[5] | Similar contrast control. | Offers comparable contrast control. |
| Developer Stability | Good stability in solution, particularly in liquid concentrates.[2] | More stable in alkaline solutions than Phenidone.[2][4] | Generally more stable in solution than Metol. |
Experimental Protocols
Protocol 1: Preparation of a Silver Halide Emulsion (General Procedure)
This protocol outlines a general method for the preparation of a basic silver halide emulsion. The specific parameters can be adjusted to control grain size and sensitivity.
Materials:
-
Gelatin (photographic grade)
-
Potassium Bromide (KBr)
-
Potassium Iodide (KI)
-
Silver Nitrate (AgNO₃)
-
Distilled water
-
Beakers
-
Magnetic stirrer with heating plate
-
Safelight (red)
Procedure:
-
Gelatin Solution Preparation: In a beaker, dissolve a specific amount of gelatin in distilled water (e.g., 20g in 200ml) with gentle heating (around 40-50°C) and stirring until the gelatin is fully dissolved.
-
Halide Solution Preparation: In a separate beaker, dissolve the halide salts (e.g., 15g KBr and 0.5g KI) in distilled water.
-
Silver Solution Preparation: In another beaker, dissolve silver nitrate (e.g., 20g AgNO₃) in distilled water. This step should be performed under safelight conditions.
-
Emulsification: Under safelight conditions, slowly add the silver nitrate solution to the warm, stirred gelatin solution containing the halides. The rate of addition and stirring speed are critical parameters that influence the silver halide crystal size and distribution.[8] A milky white emulsion will form as silver halide crystals precipitate.[8]
-
Physical Ripening (Ostwald Ripening): Maintain the emulsion at a constant temperature (e.g., 50°C) with gentle stirring for a specific period (e.g., 30-60 minutes). During this stage, larger crystals grow at the expense of smaller ones, which affects the emulsion's sensitivity and contrast.
-
Washing: Cool the emulsion until it sets into a gel. Shred the gel into noodles and wash with cold distilled water to remove excess salts.
-
Chemical Sensitization: After washing, remelt the emulsion and add chemical sensitizers (e.g., a sulfur-containing compound like sodium thiosulfate and a gold salt) at a controlled temperature and pH to increase the light sensitivity of the silver halide crystals.
-
Coating: After chemical sensitization, the emulsion is coated onto a substrate (film base or paper) and allowed to dry in a clean, dark environment.
Protocol 2: Formulation of a Dimezone S - Hydroquinone Developer (PQ Developer)
This protocol provides a starting formula for a standard black and white film developer using Dimezone S and hydroquinone.
Materials:
-
Dimezone S (this compound)
-
Hydroquinone
-
Sodium Sulfite (anhydrous)
-
Borax (sodium tetraborate)
-
Distilled water
-
Graduated cylinders and beakers
-
Scale
Procedure:
-
Start with 750 ml of distilled water at approximately 50°C.
-
Dissolve 100 g of sodium sulfite (anhydrous) completely. The sulfite acts as a preservative, preventing the oxidation of the developing agents.
-
Add 0.5 g of Dimezone S and stir until fully dissolved.
-
Add 5 g of hydroquinone and stir until dissolved.
-
Add 2 g of borax, which acts as the alkali to activate the developing agents and as a buffer to maintain the pH.
-
Add cold distilled water to make a final volume of 1 liter.
-
Allow the solution to cool to room temperature (typically 20°C) before use.
Protocol 3: Development of Exposed Silver Halide Film
This protocol describes the steps for developing an exposed silver halide film using the prepared PQ developer.
Materials:
-
Exposed black and white film
-
Developing tank and reel
-
Prepared Dimezone S - Hydroquinone developer
-
Stop bath (e.g., 1-2% acetic acid solution)
-
Fixer (e.g., sodium thiosulfate solution)
-
Wetting agent
-
Timer
-
Thermometer
-
Graduated cylinders
Procedure:
-
Loading: In complete darkness, load the exposed film onto the developing reel and place it in the developing tank.
-
Pre-soak (Optional): Some photographers pre-soak the film in water for about 1 minute to ensure even development.
-
Development: Pour the developer solution (at a controlled temperature, e.g., 20°C) into the tank. Start the timer for the recommended development time (this will vary depending on the film, developer dilution, and desired contrast). Agitate the tank for the first 30 seconds continuously, and then for 10 seconds every minute thereafter to ensure fresh developer reaches the emulsion surface.
-
Stop Bath: After the development time is complete, pour out the developer and pour in the stop bath. Agitate for 30-60 seconds to neutralize the developer and halt the development process.
-
Fixing: Pour out the stop bath and pour in the fixer solution. Fix for the recommended time (typically 5-10 minutes), with intermittent agitation. The fixer removes the unexposed and undeveloped silver halide crystals, making the image permanent and light-safe.
-
Washing: Pour out the fixer and wash the film under running water for 20-30 minutes to remove all residual chemicals.
-
Final Rinse: A final rinse in water with a few drops of a wetting agent is recommended to prevent drying marks.
-
Drying: Carefully remove the film from the reel and hang it to dry in a dust-free environment.
Visualizations
Caption: Superadditivity mechanism of Dimezone S and Hydroquinone.
Caption: Experimental workflow for emulsion preparation and sensitometric testing.
References
- 1. Superadditive developer - Wikipedia [en.wikipedia.org]
- 2. Differences in Phenidone and Dimezone? | Photrio.com Photography Forums [photrio.com]
- 3. Photographic_developer [chemeurope.com]
- 4. Phenidone vs. dimezone? | Photrio.com Photography Forums [photrio.com]
- 5. business.kodakmoments.com [business.kodakmoments.com]
- 6. Phenidone or Dimezone / ID62 or PQ Universal - same or different? | Photrio.com Photography Forums [photrio.com]
- 7. Phenidone - Wikipedia [en.wikipedia.org]
- 8. zebradryplates.com [zebradryplates.com]
Troubleshooting & Optimization
Technical Support Center: Stability of 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one in Alkaline Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one in alkaline solutions. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in alkaline solutions?
Based on the general chemistry of the pyrazolidinone ring, this compound is expected to undergo hydrolysis in alkaline solutions. The rate of this degradation is dependent on the pH of the solution and the temperature. Increased pH and temperature will accelerate the rate of hydrolysis.
Q2: What is the likely degradation pathway for this compound in the presence of a base?
The alkaline hydrolysis of the pyrazolidinone ring is proposed to occur via a bimolecular acyl-nucleophilic substitution (BAC2) mechanism. This pathway involves the following key steps:
-
Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the pyrazolidinone ring.
-
Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.
-
Ring Opening: The tetrahedral intermediate collapses, resulting in the cleavage of the amide bond (C-N bond) within the pyrazolidinone ring. This is typically the rate-determining step.
-
Product Formation: The ring-opened product is a carboxylate salt of a substituted hydrazine derivative.
Caption: Proposed BAC2 hydrolysis pathway.
Q3: Are there any specific storage recommendations for solutions of this compound?
To minimize degradation, solutions of this compound should be prepared fresh. If short-term storage is necessary, it is advisable to keep the solutions at a neutral or slightly acidic pH and at refrigerated temperatures (2-8 °C). Avoid prolonged storage in alkaline buffers, especially at elevated temperatures.
Troubleshooting Guides
Issue 1: Rapid loss of the parent compound in an alkaline formulation.
-
Potential Cause: The pH of the formulation is too high, leading to accelerated hydrolysis of the pyrazolidinone ring.
-
Troubleshooting Steps:
-
pH Adjustment: If possible for the application, lower the pH of the solution to the neutral or slightly acidic range.
-
Temperature Control: Conduct experiments and store solutions at the lowest practical temperature to slow down the degradation kinetics.
-
Excipient Compatibility: Ensure that other excipients in the formulation are not contributing to the alkalinity or catalyzing the degradation.
-
Issue 2: Appearance of unknown peaks in HPLC analysis during stability studies.
-
Potential Cause: These are likely degradation products resulting from the hydrolysis of the parent compound.
-
Troubleshooting Steps:
-
Peak Tracking: Monitor the increase in the area of the new peaks over time, which should correlate with the decrease in the parent compound's peak area.
-
Forced Degradation Study: Perform a forced degradation study by intentionally exposing the compound to harsher alkaline conditions (e.g., higher pH or temperature) to generate a larger amount of the degradation products for identification.
-
Mass Spectrometry (MS) Analysis: Couple the HPLC system to a mass spectrometer to determine the mass-to-charge ratio (m/z) of the unknown peaks. This will provide crucial information for elucidating their structures. The expected primary degradation product would be the ring-opened carboxylic acid.
-
Experimental Protocols
Protocol 1: Alkaline Stability Study using HPLC
This protocol outlines a general procedure for assessing the stability of this compound in an alkaline solution.
1. Materials and Reagents:
-
This compound
-
Sodium hydroxide (NaOH)
-
Potassium phosphate monobasic
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (for neutralization)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
3. Procedure:
-
Buffer Preparation: Prepare a buffer solution at the desired alkaline pH (e.g., pH 9, 10, or 12) using an appropriate buffer system (e.g., phosphate or borate buffer).
-
Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Dilute the stock solution with the alkaline buffer to a final working concentration (e.g., 100 µg/mL).
-
Time-Point Analysis:
-
Immediately after preparation (T=0), take an aliquot of the sample, neutralize it with an equivalent amount of acid (e.g., HCl) to stop the degradation, and inject it into the HPLC system.
-
Incubate the remaining sample solution at a controlled temperature (e.g., 25 °C or 40 °C).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, neutralize them, and analyze by HPLC.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer at a neutral pH).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of the compound.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Caption: Workflow for an alkaline stability study.
Data Presentation
The results of a typical stability study can be summarized in tables for easy comparison.
Table 1: Percentage of this compound Remaining at 25 °C
| Time (hours) | pH 9 | pH 10 | pH 12 |
| 0 | 100.0% | 100.0% | 100.0% |
| 1 | 98.5% | 95.2% | 80.3% |
| 2 | 97.1% | 90.8% | 64.5% |
| 4 | 94.3% | 82.1% | 41.6% |
| 8 | 88.9% | 67.4% | 17.3% |
| 24 | 70.1% | 35.6% | <1.0% |
Table 2: Effect of Temperature on Stability at pH 10
| Time (hours) | 25 °C | 40 °C |
| 0 | 100.0% | 100.0% |
| 1 | 95.2% | 85.4% |
| 2 | 90.8% | 72.9% |
| 4 | 82.1% | 53.1% |
| 8 | 67.4% | 28.2% |
| 24 | 35.6% | 3.2% |
Disclaimer: The data presented in these tables are hypothetical and for illustrative purposes only. Actual degradation rates will depend on the specific experimental conditions.
Technical Support Center: Dimezone S Degradation in Photographic Developers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Dimezone S (4-hydroxymethyl-4-methyl-1-phenyl-3-pyrazolidone) in photographic developer solutions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving Dimezone S-based developers.
| Problem | Possible Causes | Recommended Solutions |
| Loss of Developer Activity (Slow or Incomplete Development) | 1. Aerial Oxidation of Dimezone S: Prolonged exposure to air can lead to the oxidation of Dimezone S, reducing its developing power.[1][2] 2. Hydrolysis in Highly Alkaline Solutions: While more stable than Phenidone, Dimezone S can undergo hydrolysis at high pH, leading to inactive products.[3] 3. Exhaustion of Regenerating Agent: In superadditive developers (e.g., with hydroquinone or ascorbic acid), the depletion of the regenerating agent prevents the recycling of oxidized Dimezone S. | 1. Minimize Air Exposure: Store stock solutions in tightly sealed, full containers to minimize headspace. Use of an inert gas blanket (e.g., nitrogen) can be beneficial.[2] 2. Optimize pH: Maintain the developer pH within the recommended range for the specific formulation. Avoid unnecessarily high alkalinity. 3. Replenish Developer: Follow recommended replenishment rates to maintain the concentration of all developer components. |
| Increased Fog or Staining on Photographic Material | 1. Formation of Oxidation Byproducts: The oxidation of Dimezone S can produce byproducts that contribute to chemical fog.[1][3] 2. Depletion of Restrainer: Insufficient potassium bromide or other restrainers can lead to the development of unexposed silver halide crystals. | 1. Fresh Developer Solution: Use fresh developer solutions. Discard solutions that have changed color significantly (e.g., to yellow or brown), as this can indicate oxidation. 2. Check Restrainer Concentration: Ensure the correct concentration of restrainer is present in the developer formula. |
| Color Change of Developer Solution (Yellowing/Browning) | Aerial Oxidation: The primary cause of color change is the formation of colored oxidation products from Dimezone S.[3] | This is a visual indicator of developer degradation. While a slight color change may not significantly impact performance, a pronounced change suggests a loss of activity and an increased risk of staining. It is advisable to perform a developer activity test or replace the solution. |
| Precipitate Formation in Concentrated Stock Solutions | 1. Limited Solubility: Dimezone S has finite solubility in aqueous solutions, which can be exceeded in highly concentrated stock solutions. 2. Salting Out: High concentrations of other salts (e.g., sodium sulfite) can reduce the solubility of Dimezone S. | 1. Use of Co-solvents: Incorporating a co-solvent such as propylene glycol can significantly increase the stability and solubility of Dimezone S in stock solutions.[4] 2. Prepare More Dilute Stock Solutions: If a co-solvent is not desirable, preparing less concentrated stock solutions can prevent precipitation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Dimezone S in photographic developers?
A1: The two main degradation pathways for Dimezone S are:
-
Aerial Oxidation: This is the most common degradation pathway. Dimezone S is oxidized by dissolved oxygen in the developer solution. This process is accelerated by increased temperature and pH. The presence of a preservative like sodium sulfite helps to mitigate this by reacting with oxygen and its byproducts.[1][2]
-
Hydrolysis: In alkaline solutions (high pH), the pyrazolidone ring of Dimezone S can undergo hydrolysis, leading to a loss of developing activity. Dimezone S is notably more resistant to alkaline hydrolysis than its predecessor, Phenidone.[3]
Q2: How does the stability of Dimezone S compare to Phenidone?
A2: Dimezone S is chemically designed to be more stable than Phenidone, particularly in alkaline environments. This increased stability makes it a preferred developing agent in liquid concentrate developers, which often have a long shelf life.
Q3: What is the role of sodium sulfite in a Dimezone S developer?
A3: Sodium sulfite serves two primary functions:
-
Preservative: It acts as an antioxidant, protecting Dimezone S from aerial oxidation by readily reacting with dissolved oxygen.
-
Silver Halide Solvent: At higher concentrations, it can act as a mild solvent for silver halide crystals, which can influence grain structure.
Q4: Can I test the activity of my Dimezone S developer solution?
A4: Yes, a simple qualitative test can be performed. A "clip test" involves developing a small, unexposed piece of the photographic material and observing the time it takes to reach maximum black. Compare this time to that of a fresh, unexposed piece of the same material in a freshly prepared developer. A significant increase in the time required to reach maximum black indicates a loss of developer activity. A more quantitative approach involves sensitometric testing, where pre-exposed film strips are processed and the resulting densities are measured.
Q5: How can I prolong the shelf life of my Dimezone S developer stock solution?
A5: To maximize the shelf life of your stock solution:
-
Store it in a cool, dark place.
-
Use tightly sealed, full bottles to minimize contact with air.
-
Consider dissolving Dimezone S in a solvent like propylene glycol, which has been shown to enhance its stability in solution.[4]
-
Prepare two-part or three-part developers to separate the developing agents from the alkaline components until just before use.
Experimental Protocols
Forced Degradation Study of Dimezone S
This protocol outlines a general procedure for inducing and analyzing the degradation of Dimezone S under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of Dimezone S in a suitable solvent (e.g., a mixture of water and a co-solvent like propylene glycol if needed for solubility).
-
Stress Conditions:
-
Acid Hydrolysis: Adjust the pH of the stock solution to ~1-2 with hydrochloric acid. Heat at a controlled temperature (e.g., 60°C) for a specified time.
-
Alkaline Hydrolysis: Adjust the pH of the stock solution to ~12-13 with sodium hydroxide. Heat at a controlled temperature (e.g., 60°C) for a specified time.
-
Oxidative Degradation: Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide) to the stock solution. Keep at room temperature for a specified time.
-
Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose the stock solution to a controlled light source (e.g., UV lamp) for a specified duration.
-
-
Sample Analysis: At predetermined time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Stability-Indicating HPLC Method Development for Dimezone S
The following provides a starting point for developing an HPLC method to separate Dimezone S from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from various degradation products. A typical mobile phase could consist of:
-
Solvent A: Acetonitrile or Methanol
-
Solvent B: Aqueous buffer (e.g., phosphate buffer at a slightly acidic pH to ensure protonation of relevant species).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the wavelength of maximum absorbance for Dimezone S.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose of quantifying Dimezone S and its degradation products.
Visualizations
Caption: Aerial oxidation and regeneration pathway of Dimezone S.
Caption: Workflow for a forced degradation study of Dimezone S.
References
Technical Support Center: 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one solutions.
Troubleshooting Guide
Discoloration, precipitation, or a decrease in potency of your this compound solution can be indicative of oxidative degradation. This guide will help you identify and resolve common issues encountered during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Yellowing or Browning of the Solution | Oxidation of the pyrazolidinone ring, potentially initiated by light, heat, or the presence of metal ions. | Store solutions in amber vials to protect from light. Prepare fresh solutions and use promptly. Consider adding a chelating agent like EDTA to sequester metal ions.[1] |
| Formation of Precipitate | The degradation products may have lower solubility in the solvent system. | Filter the solution through a 0.22 µm syringe filter before use. Re-evaluate the solvent composition for optimal solubility of both the parent compound and its potential degradants. |
| Decreased Analytical Signal (e.g., HPLC Peak Area) | Degradation of the parent compound into one or more new chemical entities. | Perform a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.[2][3] |
| Inconsistent Experimental Results | Variable levels of dissolved oxygen in the solvent or exposure to atmospheric oxygen during handling. | De-gas solvents before use by sparging with an inert gas (e.g., nitrogen or argon). Work under an inert atmosphere when handling the solutions for extended periods. |
| Failure of Antioxidant to Prevent Degradation | Incorrect choice of antioxidant for the solvent system (e.g., using a lipid-soluble antioxidant in an aqueous solution). | Select an antioxidant based on the solvent system. For aqueous solutions, consider water-soluble antioxidants like ascorbic acid or sodium metabisulfite. For organic solutions, butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) may be more effective.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
While specific studies on this exact molecule are limited, related pyrazolidinone structures, such as phenylbutazone, are known to undergo oxidation at the C-4 position of the pyrazolidinone ring. Given the presence of a hydroxymethyl group at the C-4 position, oxidation could potentially lead to the formation of a carboxylic acid or other oxidative cleavage products. Hydrolysis of the amide bond within the pyrazolidinone ring is another potential degradation pathway, especially under strong acidic or basic conditions.
Q2: What are the ideal storage conditions for solutions of this compound?
To minimize oxidation, solutions should be stored at refrigerated temperatures (2-8 °C), protected from light by using amber glassware or by wrapping the container in aluminum foil, and with minimal headspace to reduce contact with atmospheric oxygen. For long-term storage, blanketing the solution with an inert gas like nitrogen or argon is recommended.
Q3: Which antioxidants are most effective for stabilizing this compound in solution?
The choice of antioxidant depends on the solvent.
-
For aqueous solutions: Water-soluble antioxidants that act as reducing agents are suitable. Examples include ascorbic acid, sodium sulfite, and sodium bisulfite.[1]
-
For lipid-based or organic solutions: Lipid-soluble antioxidants are more appropriate. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and propyl gallate.[1]
-
Chelating Agents: To enhance the effectiveness of antioxidants, a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can be added to complex with trace metal ions that can catalyze oxidation.[1]
Q4: How can I detect and quantify the oxidation of my this compound solution?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common technique. This method should be able to separate the parent compound from its degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structure of the unknown degradation products by providing mass-to-charge ratio information.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is crucial for understanding the stability of the molecule and for developing a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC-UV system
-
LC-MS system (for identification of degradants)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep 1 mL of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable HPLC-UV method. If significant degradation is observed, further analysis by LC-MS is recommended to identify the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
A gradient elution is often necessary to separate the parent compound from its more polar or less polar degradants. A typical starting point would be a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
Example Gradient Program:
| Time (min) | %A | %B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by measuring the UV spectrum of the parent compound (typically the wavelength of maximum absorbance).
Procedure:
-
Inject the control and stressed samples from the forced degradation study.
-
Evaluate the chromatograms for the resolution between the parent peak and any degradation peaks.
-
Optimize the gradient, mobile phase composition, and other method parameters as needed to achieve adequate separation (resolution > 1.5).
-
Once optimized, the method can be used to quantify the stability of the compound in various formulations and under different storage conditions.
Visualizations
Caption: Plausible oxidative degradation pathway.
Caption: Mechanism of antioxidant protection.
Caption: Workflow for stability analysis.
References
Technical Support Center: Troubleshooting Fogging Issues with Dimezone S Developers
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving fogging issues that may arise during their experiments using Dimezone S developers.
Frequently Asked Questions (FAQs)
Q1: What is chemical fogging in the context of photographic development?
A1: Chemical fogging is the unwanted density that appears in the unexposed areas of a photographic emulsion during development.[1] This fog is not caused by light but by the chemical action of the developer on the silver halide crystals that have not been exposed to light. It can manifest as a uniform veil of density, streaks, or patches, ultimately reducing the contrast and overall quality of the developed image.[1]
Q2: What is Dimezone S and why is it used in developers?
A2: Dimezone S, also known as 4-hydroxymethyl-4-methyl-1-phenyl-3-pyrazolidinone, is a developing agent used in photographic developers. It is a derivative of Phenidone and is known for its excellent stability, particularly in alkaline solutions, which can give developers a longer shelf life.[2][3] It is often used in combination with other developing agents like hydroquinone in superadditive formulas.[4]
Q3: What are the common causes of chemical fog with Dimezone S developers?
A3: Fogging with Dimezone S developers can stem from several factors, many of which are common to all photographic developers:
-
Developer Age and Oxidation: Over time, the developer solution can oxidize, leading to increased fog.[1] Improper storage, such as in partially filled bottles with significant air exposure, accelerates this process.
-
Contamination: Contamination of the developer with foreign substances, such as other processing chemicals (e.g., fixer), metals, or even bacteria, can induce fogging.[5]
-
Incorrect Temperature: Developing at a temperature higher than recommended can increase the developer's activity and lead to higher fog levels.[6]
-
Excessive Development Time: Extending the development time beyond the recommended duration can cause the developer to start acting on unexposed silver halide crystals, resulting in fog.
-
Improper Developer Composition: An incorrect concentration of components in a self-mixed developer, particularly an imbalance between the developing agents and restrainers (like potassium bromide or benzotriazole), can lead to fog.
-
High pH: While Dimezone S is stable at high pH, an excessively high pH can increase the developer's activity to a point where it becomes non-selective and fogs the emulsion.[7]
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Fog
This guide provides a systematic approach to identifying the root cause of fogging in your development process.
Step 1: Visual Inspection of the Negative/Film
-
Uniform Fog: A uniform, overall grayness suggests a systemic issue like old or oxidized developer, incorrect temperature, or excessive development time.
-
Streaks or Blotches: This may indicate uneven development, contamination of the developer, or issues with agitation.[1]
-
Edge Fog: Fogging along the edges of the film might point to a light leak in the camera or film cassette, rather than a chemical issue.[8]
-
Dichroic Fog: This appears as a metallic sheen on the emulsion surface, which can be reddish or greenish depending on the viewing angle. It is often caused by the developer having a high solvent action or by exhausted fixer.[1]
Step 2: Review Your Experimental Protocol
Carefully review your notes for the following parameters:
-
Developer Preparation: Was the developer mixed according to the formula? Were the chemicals fresh? Was distilled water used?
-
Development Time and Temperature: Were the time and temperature within the recommended range for your specific film and developer combination?
-
Agitation: Was the agitation consistent and according to the prescribed method?
-
Chemical Sequence: Were the processing steps (developer, stop bath, fixer, wash) carried out in the correct order without cross-contamination?[1]
Step 3: Perform a Control Test
To isolate the problem, develop an unexposed piece of film in complete darkness.
-
If the unexposed film shows fog: The issue is with your developer or another chemical step.
-
If the unexposed film is clear: The fogging is likely due to unintentional light exposure of the film at some stage before development.
Below is a troubleshooting workflow to help visualize the diagnostic process:
Guide 2: Mitigating Fog in Dimezone S Developers
Once you have a probable cause, here are some solutions:
-
For Old or Oxidized Developer: Discard the old developer and prepare a fresh batch.[1] Store stock solutions in full, airtight glass bottles to minimize oxidation.
-
For Contamination: Ensure meticulous cleanliness of all lab equipment. Use separate, clearly labeled containers for each chemical solution.
-
For Incorrect Temperature or Time: Use a calibrated thermometer and timer. Refer to the manufacturer's datasheet for the recommended development time and temperature. If fog persists, consider reducing the development time or temperature slightly.
-
For Improper Developer Composition:
-
Increase Restrainer: Add a small amount of an anti-fogging agent like potassium bromide or benzotriazole to your developer. Start with a low concentration and test its effect.
-
Check pH: If you are formulating your own developer, verify the pH. A lower pH generally reduces developer activity and can help control fog.[9]
-
Data Presentation
The following tables provide hypothetical data to illustrate the impact of different parameters on fog levels. These are for illustrative purposes and actual results may vary.
Table 1: Effect of Temperature and Development Time on Fog Density
| Temperature (°C) | Development Time (min) | Base Fog Density (Dmin) |
| 18 | 12 | 0.15 |
| 20 (Recommended) | 10 | 0.18 |
| 22 | 8 | 0.22 |
| 24 | 6.5 | 0.28 |
Table 2: Effect of Potassium Bromide Concentration on Fog Density
| Potassium Bromide (g/L) | Base Fog Density (Dmin) | Relative Film Speed |
| 0.0 | 0.35 | 100% |
| 0.5 | 0.25 | 95% |
| 1.0 (Recommended) | 0.18 | 90% |
| 2.0 | 0.12 | 80% |
Experimental Protocols
Protocol 1: Testing for Developer Exhaustion and Oxidation
Objective: To determine if the current stock of Dimezone S developer is causing fog due to age or oxidation.
Methodology:
-
Prepare two developer working solutions:
-
Developer A: Your current, potentially exhausted developer.
-
Developer B: A freshly prepared developer from new chemicals.
-
-
In complete darkness, cut a sheet of unexposed film into two strips.
-
Develop one strip in Developer A and the other in Developer B, keeping all other parameters (time, temperature, agitation) identical.
-
Process both strips through the stop bath, fixer, and final wash.
-
Visually compare the base fog levels of the two strips. A significantly higher fog level on the strip from Developer A indicates exhaustion or oxidation.
Protocol 2: Optimizing Restrainer Concentration
Objective: To determine the optimal concentration of potassium bromide to reduce fog without significantly affecting film speed.
Methodology:
-
Prepare a stock solution of 1% potassium bromide (1g in 100mL of distilled water).
-
Prepare four small, identical batches of your Dimezone S developer working solution.
-
Add varying amounts of the potassium bromide stock solution to three of the batches to achieve different final concentrations (e.g., 0.5 g/L, 1.0 g/L, 1.5 g/L). Leave one batch without any added restrainer as a control.
-
Expose four frames of a roll of film to a uniform mid-gray target.
-
In complete darkness, cut the exposed film into four strips.
-
Develop each strip in one of the four developer batches, maintaining identical time, temperature, and agitation.
-
Process all strips through the remaining chemical steps.
-
Measure the density of the exposed area and an unexposed area (base fog) for each strip using a densitometer.
-
Select the potassium bromide concentration that provides the best balance of low fog and sufficient density in the exposed area.
The relationship between these experimental factors can be visualized as follows:
References
- 1. Fogging (photography) - Wikipedia [en.wikipedia.org]
- 2. Differences in Phenidone and Dimezone? | Photrio.com Photography Forums [photrio.com]
- 3. Phenidone vs. dimezone? | Photrio.com Photography Forums [photrio.com]
- 4. Maximum speed split developer. And effect of more Phenidone? | Photrio.com Photography Forums [photrio.com]
- 5. Chemical Fog? | Photrio.com Photography Forums [photrio.com]
- 6. developer fogging paper | Photrio.com Photography Forums [photrio.com]
- 7. pH Effect on Film Development | Photrio.com Photography Forums [photrio.com]
- 8. Which Errors Might Occur During Film Exposure or Handling [bakerhughes.com]
- 9. does pH affect grain and film speed? | Photrio.com Photography Forums [photrio.com]
Technical Support Center: Optimizing Dimezone S Concentration for Specific Film Emulsions
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Dimezone S in their film emulsion experiments. It provides troubleshooting guidance, detailed experimental protocols, and an understanding of the chemical pathways involved.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the optimization of Dimezone S concentration in photographic developers.
Q1: After developing my film, the negatives are too dark and show excessive grain. What could be the cause?
A1: Overly dense and grainy negatives are often a sign of overdevelopment. This can be caused by several factors related to your developer formulation and process:
-
Excessive Dimezone S Concentration: A high concentration of Dimezone S can lead to a highly active developer, causing rapid and excessive silver halide reduction.
-
High pH: The activity of developing agents like Dimezone S is highly dependent on the pH of the solution. A pH that is too high will accelerate development, leading to increased density and grain.[1][2]
-
Prolonged Development Time: Exceeding the recommended development time for your specific film and developer combination will result in overdevelopment.
-
Elevated Temperature: Developer activity increases with temperature. Ensure your developer is at the recommended temperature for your process.
-
Excessive Agitation: While agitation is necessary for even development, overly vigorous or frequent agitation can increase the rate of development, leading to higher contrast and grain.[3]
Troubleshooting Steps:
-
Reduce Dimezone S Concentration: Systematically decrease the concentration of Dimezone S in your developer formula in small increments (e.g., 10-15%) and re-test.
-
Verify and Adjust pH: Measure the pH of your developer solution. If it is too high for your target contrast, adjust it downwards using an appropriate acidic solution.
-
Optimize Development Time and Temperature: Conduct a time-and-temperature series to determine the optimal combination for your desired negative density.
-
Standardize Agitation: Adopt a consistent and gentle agitation scheme. For example, 30 seconds of initial agitation followed by 10 seconds of agitation every minute.
Q2: My negatives appear thin and lack contrast, with poor shadow detail. How can I improve this?
A2: Thin negatives with low contrast are indicative of underdevelopment. The likely causes are the opposite of those for overdevelopment:
-
Insufficient Dimezone S Concentration: The developer may not be active enough to fully develop the latent image, especially in the shadow areas.
-
Low pH: A developer with a pH that is too low will have reduced activity.[1][2]
-
Short Development Time or Low Temperature: Insufficient time in the developer or a temperature that is too low will prevent the development reaction from going to completion.
-
Exhausted Developer: Developer solutions have a limited capacity and lose activity with use and time.
Troubleshooting Steps:
-
Increase Dimezone S Concentration: Incrementally increase the amount of Dimezone S in your formulation.
-
Adjust pH: If the pH is too low, carefully add an alkaline solution to raise it to the desired level for optimal activity.
-
Extend Development Time or Increase Temperature: Experiment with longer development times or slightly higher temperatures, monitoring the results closely.
-
Use Fresh Developer: Always use a fresh working solution of your developer for consistent and predictable results. Developer stock solutions also have a limited shelf life.[4]
Q3: I'm observing a high level of fog (Dmin) on my film, obscuring fine details.
A3: Film fog, or the development of unexposed silver halide crystals, can be caused by several factors:
-
High Dimezone S Concentration or High pH: A highly active developer can be non-selective and begin to reduce unexposed silver halide.
-
Contaminated Chemicals or Water: Impurities in your chemicals or water can induce fog.
-
Improper Storage of Film or Developer: Heat and humidity can degrade both film and developer solutions, leading to increased fog.[4]
-
Unsafe Darkroom Lighting: Light leaks or an incorrect safelight filter can fog the film during handling and processing.
Troubleshooting Steps:
-
Optimize Developer Activity: If you suspect your developer is too active, reduce the Dimezone S concentration or lower the pH.
-
Use Pure Chemicals and Distilled Water: Ensure you are using high-purity chemicals and distilled water for all solutions.
-
Proper Storage: Store film in a cool, dry place and developer stock solutions in full, airtight bottles away from light and heat.[4]
-
Check Your Darkroom: Ensure your darkroom is completely light-tight and that you are using the correct safelight for your film type.
Q4: When substituting Dimezone S for Phenidone in an existing formula, what is the correct conversion factor?
A4: There is no single universally agreed-upon conversion factor, as the optimal amount can depend on the other components of the developer, the desired characteristics, and the pH.[5] However, a common starting point is to use a weight ratio of 1.27:1 of Dimezone S to Phenidone . This is based on the difference in their molecular weights. Some sources suggest a higher ratio may be necessary, so it is crucial to conduct tests to determine the optimal concentration for your specific application.[5]
Data Presentation
The following tables provide illustrative data on the expected effects of varying Dimezone S concentration in a standard black and white developer formulation. This data is intended as a guide for experimentation and the actual results may vary depending on the specific film emulsion, other developer components, and processing conditions.
Table 1: Effect of Dimezone S Concentration on Sensitometric Properties
| Dimezone S Concentration (g/L) | Relative Film Speed (ISO) | Contrast Index (Gamma) | Base + Fog (Dmin) |
| 0.2 | 80 | 0.50 | 0.12 |
| 0.4 | 100 | 0.65 | 0.15 |
| 0.6 | 125 | 0.75 | 0.18 |
| 0.8 | 125 | 0.80 | 0.25 |
Note: This illustrative data assumes a constant concentration of a secondary developing agent (e.g., hydroquinone or ascorbic acid) and a fixed pH.
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Negatives too dense, high contrast, excessive grain | Overdevelopment (high Dimezone S, high pH, long time/temp) | Reduce Dimezone S, lower pH, shorten time/temp |
| Negatives thin, low contrast, poor shadow detail | Underdevelopment (low Dimezone S, low pH, short time/temp) | Increase Dimezone S, raise pH, extend time/temp |
| High Fog (Dmin) | Overly active developer, contamination, improper storage | Optimize developer, use pure chemicals, proper storage |
| Inconsistent Results | Developer exhaustion, inconsistent process | Use fresh developer, standardize all process variables |
Experimental Protocols
Protocol 1: Detailed Methodology for Sensitometric Testing to Optimize Dimezone S Concentration
This protocol outlines a systematic approach to determine the optimal concentration of Dimezone S for a specific film emulsion and developer formulation.
1. Materials and Equipment:
-
Film of the chosen emulsion type (sufficient for multiple tests)
-
Dimezone S and all other developer components
-
Accurate digital scale (0.01g resolution)
-
Graduated cylinders and beakers
-
Magnetic stirrer and stir bars
-
pH meter
-
Constant temperature water bath
-
Film developing tank and reels
-
Timer
-
Sensitometer or a stable light source and step wedge
-
Densitometer
2. Preparation of Stock Solutions:
-
Prepare a stock solution of the developer without Dimezone S. This allows for precise additions of Dimezone S for each test.
-
Prepare a separate, concentrated stock solution of Dimezone S in a suitable solvent like propylene glycol to ensure accurate and complete dissolution.[6] A 1% solution is a good starting point.[7]
3. Experimental Design:
-
Define a range of Dimezone S concentrations to test (e.g., 0.2 g/L, 0.4 g/L, 0.6 g/L, 0.8 g/L).
-
For each concentration, prepare a fresh working solution of the developer by adding the calculated amount of the Dimezone S stock solution to the developer stock solution and bringing it to the final volume with distilled water.
-
Verify and adjust the pH of each working solution to a constant, predetermined value.
4. Film Exposure:
-
In total darkness, cut a strip of film for each test.
-
Expose each film strip using a sensitometer, which provides a series of precise, repeatable exposures. If a sensitometer is not available, a step wedge can be used with a calibrated enlarger as the light source.[8][9]
5. Film Processing:
-
Bring the developer solutions to the target temperature in a constant temperature water bath.
-
Process each exposed film strip in its corresponding developer solution for a fixed time with a standardized agitation routine.
-
Follow with standard stop bath, fixing, washing, and drying procedures.
6. Densitometry and Data Analysis:
-
Once the film strips are dry, use a densitometer to measure the density of each step on the sensitometric strip.
-
Plot the density values against the log of the exposure values to generate a characteristic curve (H&D curve) for each Dimezone S concentration.
-
From each curve, determine the following parameters:
-
Base + Fog (Dmin): The density of an unexposed area of the film.
-
Film Speed: Calculated based on the exposure required to produce a specific density above Dmin (typically 0.1).[10][11]
-
Contrast Index (Gamma): The slope of the straight-line portion of the characteristic curve, which represents the contrast of the film-developer combination.[12][13]
-
7. Optimization:
-
Compare the results from the different Dimezone S concentrations to determine which concentration best meets your target parameters for film speed, contrast, and fog level.
Mandatory Visualizations
Superadditivity Mechanism of Dimezone S and Hydroquinone
Caption: The superadditive regeneration cycle of Dimezone S and Hydroquinone.
Troubleshooting Workflow for Common Film Development Issues
Caption: A logical workflow for troubleshooting common film development problems.
References
- 1. pH Effect on Film Development | Photrio.com Photography Forums [photrio.com]
- 2. does pH affect grain and film speed? | Photrio.com Photography Forums [photrio.com]
- 3. healthprofessions.udmercy.edu [healthprofessions.udmercy.edu]
- 4. Keeping properties of Dimezone S, Phenidone, and Metol? | Photrio.com Photography Forums [photrio.com]
- 5. Phenidone vs. dimezone? | Photrio.com Photography Forums [photrio.com]
- 6. Dimezone-S film devloper formulae | Photrio.com Photography Forums [photrio.com]
- 7. The formula for GVM1, a custom and unique phenidone-glycin film developer | Photrio.com Photography Forums [photrio.com]
- 8. btzs.org [btzs.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. kodak.com [kodak.com]
- 12. Sensitometric and image-structure data [ljoyeux.free.fr]
- 13. m.youtube.com [m.youtube.com]
effects of pH on the activity of 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one
Welcome to the technical support center for 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving this compound, with a specific focus on the effects of pH on its activity.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
A1: Pyrazolidinone derivatives can be susceptible to hydrolysis and oxidation in solution. The stability is significantly influenced by pH, temperature, and light exposure. It is recommended to use buffered solutions to maintain a constant pH and to store stock solutions at low temperatures (2-8 °C or frozen at -20 °C) and protected from light to minimize degradation.
Q2: How does pH typically affect the activity of pyrazolidinone-based compounds?
A2: The activity of pyrazolidinone derivatives can be highly pH-dependent. The ionization state of the molecule, which is dictated by the pH of the environment, can significantly influence its interaction with biological targets. For enzyme inhibitors, pH can affect the protonation state of both the inhibitor and the amino acid residues in the enzyme's active site, thereby altering binding affinity and inhibitory potency.
Q3: What is a suitable starting pH range for investigating the activity of this compound?
A3: A broad pH range, for instance, from pH 4.0 to 9.0, is a good starting point for initial screening experiments. This range covers physiologically relevant conditions and can help identify the optimal pH for activity and any sharp changes in activity that might indicate the pKa of functionally important groups.
Q4: Are there any known biological activities of this compound?
A4: While the direct biological activities of this compound are not extensively documented in publicly available literature, the broader class of pyrazole and pyrazolidinone derivatives is known to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental evaluation of this compound's activity at different pH values.
Issue 1: Inconsistent or non-reproducible activity results at a specific pH.
-
Possible Cause: pH drift in the experimental buffer.
-
Troubleshooting Step: Verify the buffering capacity of your chosen buffer at the target pH. Ensure the buffer concentration is adequate for the experimental conditions. Re-measure the pH of the solution before and after the experiment to check for significant shifts.
-
-
Possible Cause: Compound precipitation.
-
Troubleshooting Step: Determine the solubility of the compound at the experimental pH. Visually inspect the solution for any signs of precipitation. Consider performing a solubility assay across the pH range of interest. If solubility is an issue, you may need to adjust the solvent system or lower the compound concentration.
-
-
Possible Cause: Compound degradation.
-
Troubleshooting Step: Assess the stability of the compound in the experimental buffer at the specific pH over the time course of your assay. This can be done using a stability-indicating method like HPLC. If degradation is observed, shorten the incubation time or consider the use of stabilizing agents.
-
Issue 2: No observable activity at any tested pH.
-
Possible Cause: The compound is not active against the chosen target or in the specific assay.
-
Troubleshooting Step: Review the literature for known activities of similar pyrazolidinone derivatives to ensure the target and assay are appropriate. Consider screening the compound against a panel of different targets.
-
-
Possible Cause: The active concentration range has been missed.
-
Troubleshooting Step: Perform a wider dose-response curve at a pH where the compound is expected to be stable and soluble (e.g., neutral pH).
-
Issue 3: Unexpected changes in activity with small pH variations.
-
Possible Cause: The experimental pH is near the pKa of the compound or a critical residue in the biological target.
-
Troubleshooting Step: This indicates a key ionization event is affecting the interaction. To investigate this, perform a more detailed pH-activity profile with smaller pH increments around the observed transition point. This can provide valuable information about the mechanism of action.
-
Data Presentation
Effective data management is crucial for interpreting experimental outcomes. Below is a template for summarizing quantitative data on the effect of pH on the activity of this compound.
Table 1: Effect of pH on the Inhibitory Activity (IC50) of this compound against a Hypothetical Enzyme.
| pH | Buffer System | IC50 (µM) | Standard Deviation (µM) |
| 4.0 | 50 mM Citrate | > 100 | - |
| 5.0 | 50 mM Citrate | 75.2 | 5.1 |
| 6.0 | 50 mM MES | 20.5 | 1.8 |
| 7.0 | 50 mM HEPES | 5.1 | 0.4 |
| 7.4 | 50 mM HEPES | 4.8 | 0.3 |
| 8.0 | 50 mM Tris | 15.7 | 1.2 |
| 9.0 | 50 mM Tris | 45.3 | 3.9 |
Table 2: pH-Dependent Solubility of this compound.
| pH | Buffer System | Solubility (µg/mL) | Standard Deviation (µg/mL) |
| 4.0 | 50 mM Citrate | 550 | 25 |
| 5.0 | 50 mM Citrate | 520 | 21 |
| 6.0 | 50 mM MES | 480 | 18 |
| 7.0 | 50 mM HEPES | 450 | 15 |
| 8.0 | 50 mM Tris | 460 | 17 |
| 9.0 | 50 mM Tris | 490 | 20 |
Experimental Protocols
Below are detailed methodologies for key experiments to determine the effect of pH on the activity of this compound.
Protocol 1: Determination of pH-Dependent Enzyme Inhibition
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound at various pH values.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Target enzyme and its substrate.
-
A panel of buffers covering the desired pH range (e.g., citrate for pH 4-5, MES for pH 6, HEPES for pH 7-7.5, Tris for pH 8-9).
-
96-well microplates.
-
Microplate reader.
-
-
Procedure:
-
Prepare a series of dilutions of the compound from the stock solution in each of the different pH buffers.
-
In the wells of a microplate, add the buffer of a specific pH, the enzyme, and the compound at various concentrations.
-
Incubate the plate for a predetermined time at a constant temperature.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress using a microplate reader by measuring the change in absorbance or fluorescence over time.
-
Calculate the initial reaction rates for each compound concentration.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a suitable dose-response model to determine the IC50 value at each pH.
-
Protocol 2: Assessment of Compound Stability at Different pH Values
-
Objective: To evaluate the chemical stability of the compound in different pH buffers over time.
-
Materials:
-
This compound.
-
Buffers of various pH values.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).
-
Incubator or water bath.
-
-
Procedure:
-
Prepare solutions of the compound at a known concentration in each of the selected pH buffers.
-
Immediately inject a sample of each solution (t=0) into the HPLC to determine the initial peak area of the intact compound.
-
Incubate the remaining solutions at a constant temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and inject it into the HPLC.
-
Monitor the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.
-
Calculate the percentage of the compound remaining at each time point for each pH value.
-
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and logical relationships relevant to studying the pH effects on the activity of this compound.
Caption: Workflow for determining the pH-dependent activity.
Caption: Troubleshooting logic for inconsistent results.
Technical Support Center: Improving the Shelf Life of Photographic Developers Containing Dimezone S
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with photographic developers containing Dimezone S (4-(hydroxymethyl)-4-methyl-1-phenyl-3-pyrazolidinone).
Section 1: Troubleshooting Guide
This guide addresses common issues encountered during the formulation and storage of Dimezone S-based developers.
Issue 1: Rapid Loss of Developer Activity
-
Symptom: Freshly prepared developer solution shows significantly reduced activity (slower development times, lower contrast) after a short period (hours to days).
-
Possible Cause: Oxidation of Dimezone S is the most common cause of activity loss. Dimezone S, like other developing agents, is susceptible to aerial oxidation, which is accelerated by alkaline pH and exposure to light.
-
Troubleshooting Steps:
-
Verify Preservative Concentration: Ensure the correct concentration of sodium sulfite is used. Sodium sulfite is a common preservative that scavenges dissolved oxygen.
-
Optimize pH: While Dimezone S is more stable in alkaline solutions than Phenidone, excessively high pH can still accelerate oxidation.[1] Ensure the pH of your working solution is within the optimal range for your specific formulation.
-
Improve Storage Conditions: Store developer solutions in full, airtight, amber glass bottles to minimize oxygen exposure and prevent photodegradation.
-
Consider a Two-Part Developer: Separating the developing agents (Dimezone S and a co-developer like hydroquinone or ascorbic acid) from the alkaline accelerator until just before use can significantly extend the shelf life of the stock solutions.
-
Issue 2: Appearance of Color or Precipitate in the Developer Solution
-
Symptom: The developer solution turns yellow, brown, or a precipitate forms.
-
Possible Cause: The formation of colored oxidation products indicates significant degradation of the developing agents. A precipitate may indicate the formation of insoluble degradation products or the precipitation of other components due to a change in pH or solvent composition.
-
Troubleshooting Steps:
-
Discard the Solution: A colored or precipitated developer has likely lost significant activity and may cause staining on the photographic material. It is best to discard it and prepare a fresh solution.
-
Review Formulation and Mixing Order: Ensure all components are fully dissolved in the correct order as specified in your protocol. Some chemicals can interact or have limited solubility if mixed improperly.
-
Use High-Purity Water: Use distilled or deionized water to avoid contaminants that can accelerate degradation.
-
Issue 3: Inconsistent Developer Performance Between Batches
-
Symptom: Different batches of the same developer formulation exhibit varying activity levels.
-
Possible Cause: Inconsistencies in raw material quality, weighing accuracy, mixing procedure, or storage conditions can lead to batch-to-batch variability.
-
Troubleshooting Steps:
-
Standardize Procedures: Implement and strictly follow a standard operating procedure (SOP) for developer preparation.
-
Calibrate Equipment: Regularly calibrate balances and pH meters.
-
Qualify Raw Materials: Use high-purity chemicals from a reliable supplier. If possible, test the activity of new batches of Dimezone S and other key components.
-
Implement Quality Control Testing: Perform a simple activity test on each new batch of developer to ensure it meets performance specifications before use.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Dimezone S in a developer solution?
A1: The primary degradation pathway for Dimezone S in an alkaline developer solution is oxidation. The pyrazolidinone ring is susceptible to aerial oxidation, leading to a loss of its reducing power and the formation of inactive byproducts. Hydrolysis of the pyrazolidinone ring can also occur, particularly at very high pH, but Dimezone S is known to be more resistant to this than its predecessor, Phenidone.[1]
Q2: How can I quantitatively measure the degradation of Dimezone S in my developer?
A2: You can monitor the concentration of Dimezone S over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry. A stability-indicating HPLC method is the most accurate approach as it can separate the parent Dimezone S from its degradation products.
Q3: What are the most effective antioxidants for a Dimezone S developer?
A3: Sodium sulfite is the most common and effective preservative used in photographic developers. It acts as an oxygen scavenger. Ascorbic acid (Vitamin C) and its derivatives can also be used as antioxidants and may offer synergistic effects with Dimezone S, where the ascorbic acid can help regenerate the Dimezone S after it has been oxidized.
Q4: Can I extend the shelf life of my Dimezone S stock solution by using a different solvent?
A4: Yes, dissolving Dimezone S in propylene glycol to create a concentrated stock solution can significantly improve its stability and extend its shelf life to several years, based on anecdotal evidence from experienced users.[2] This is because the glycol is a less reactive solvent than water and has a lower oxygen solubility. This stock solution can then be diluted into an aqueous alkaline solution just before use.
Q5: How can I perform an accelerated stability study to predict the shelf life of my developer?
A5: An accelerated stability study involves storing samples of the developer at elevated temperatures and monitoring the degradation of Dimezone S over time. The data can then be used with the Arrhenius equation to predict the shelf life at normal storage temperatures.[3][4]
Section 3: Experimental Protocols
Protocol 1: Quantitative Determination of Dimezone S Concentration using UV-Visible Spectrophotometry
This protocol provides a basic method for monitoring the concentration of Dimezone S in a developer solution. Note that this method is not stability-indicating and may be affected by interfering substances.
-
Materials:
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Dimezone S standard
-
Developer solution to be tested
-
Appropriate solvent (e.g., methanol or a buffer solution)
-
-
Procedure:
-
Prepare a Standard Stock Solution: Accurately weigh a known amount of pure Dimezone S and dissolve it in the chosen solvent to create a stock solution of known concentration.
-
Create a Calibration Curve: Prepare a series of dilutions of the stock solution to cover a range of concentrations. Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) for Dimezone S (determined by scanning the spectrum of the stock solution). Plot absorbance versus concentration to create a calibration curve.
-
Prepare the Sample: Dilute a known volume of your developer solution with the same solvent used for the standards to bring the expected Dimezone S concentration within the range of your calibration curve.
-
Measure Sample Absorbance: Measure the absorbance of the diluted sample at the λmax.
-
Calculate Concentration: Use the calibration curve to determine the concentration of Dimezone S in the diluted sample and then calculate the concentration in the original developer solution.
-
Protocol 2: Accelerated Stability Study of a Dimezone S Developer
This protocol outlines an experiment to determine the shelf life of a developer formulation using accelerated aging and the Arrhenius equation.[3][4]
-
Materials:
-
Temperature-controlled ovens or water baths
-
Airtight, amber glass bottles
-
Analytical method for quantifying Dimezone S (e.g., HPLC or spectrophotometry)
-
Developer formulation to be tested
-
-
Procedure:
-
Prepare Developer: Prepare a single, large batch of the developer solution to ensure consistency.
-
Aliquot Samples: Dispense the developer into multiple small, airtight, amber glass bottles, filling each to the brim to minimize headspace.
-
Set Storage Conditions: Place sets of samples in ovens or water baths at a minimum of three different elevated temperatures (e.g., 40°C, 50°C, and 60°C). Also, store a set of samples at the intended long-term storage temperature (e.g., 25°C) for real-time data comparison.
-
Time Points: At regular intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one bottle from each temperature condition for analysis.
-
Analyze Dimezone S Concentration: Use a validated analytical method (like the spectrophotometric method described above or a more robust HPLC method) to determine the concentration of Dimezone S in each sample.
-
Data Analysis:
-
For each temperature, plot the concentration of Dimezone S versus time and determine the degradation rate constant (k) by fitting the data to an appropriate kinetic model (e.g., first-order decay).
-
Create an Arrhenius plot by plotting the natural logarithm of the rate constant (ln(k)) versus the reciprocal of the absolute temperature (1/T).
-
Perform a linear regression on the Arrhenius plot to determine the activation energy (Ea) from the slope.
-
Extrapolate the regression line to the intended storage temperature to find the rate constant (k) at that temperature.
-
Calculate the shelf life based on a predefined failure criterion (e.g., a 10% loss of the initial Dimezone S concentration).
-
-
Section 4: Data Presentation
Table 1: Hypothetical Degradation of Dimezone S at Various Temperatures
| Time (Weeks) | Concentration at 25°C (g/L) | Concentration at 40°C (g/L) | Concentration at 50°C (g/L) | Concentration at 60°C (g/L) |
| 0 | 2.50 | 2.50 | 2.50 | 2.50 |
| 1 | 2.49 | 2.45 | 2.38 | 2.25 |
| 2 | 2.48 | 2.40 | 2.26 | 2.03 |
| 4 | 2.46 | 2.31 | 2.05 | 1.65 |
| 8 | 2.42 | 2.13 | 1.70 | 1.10 |
| 12 | 2.38 | 1.96 | 1.40 | 0.73 |
Table 2: Hypothetical First-Order Rate Constants and Calculated Shelf Life
| Temperature (°C) | Rate Constant (k) (weeks⁻¹) | Predicted Shelf Life (weeks) for 10% Degradation |
| 25 | 0.0035 | 30.1 |
| 40 | 0.015 | 7.0 |
| 50 | 0.038 | 2.8 |
| 60 | 0.095 | 1.1 |
Section 5: Visualizations
References
Technical Support Center: Analysis of 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one. Our goal is to help you identify and resolve issues related to impurities in your samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in my this compound samples?
A1: Impurities can be introduced at various stages of the manufacturing process and storage. They are generally categorized as:
-
Organic Impurities: These can arise from starting materials, by-products of the synthesis, intermediates, degradation products, and reagents.
-
Inorganic Impurities: These may include reagents, catalysts, heavy metals, or other materials that are not organic in nature.
-
Residual Solvents: These are organic solvents used during the synthesis or purification process that are not completely removed.
Q2: What are some of the likely organic impurities I might encounter?
A2: Based on the structure of this compound, potential organic impurities could include unreacted starting materials, by-products from side reactions, and degradation products formed through hydrolysis or oxidation. For instance, prolonged exposure to acidic or basic conditions can lead to the opening of the pyrazolidinone ring.
Q3: Which analytical techniques are most suitable for identifying impurities in my samples?
A3: A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying impurities. When coupled with Mass Spectrometry (LC-MS), it can also provide valuable information about the molecular weight of unknown impurities.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile and semi-volatile impurities, such as residual solvents or certain degradation products.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an excellent technique for the structural elucidation of unknown impurities that have been isolated.[3]
Troubleshooting Guides
Issue 1: An unexpected peak appears in my HPLC chromatogram.
This is a common issue that can arise from several sources. Follow this troubleshooting workflow to identify the source of the unexpected peak.
Caption: Troubleshooting workflow for identifying the source of an unexpected HPLC peak.
Issue 2: My peaks are broad or tailing in my HPLC analysis.
Poor peak shape can compromise the accuracy of your quantification. Here are some common causes and solutions:
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the concentration of your sample. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state. |
| Column Contamination or Aging | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Presence of Secondary Silanol Interactions | Add a competitor, such as triethylamine (TEA), to the mobile phase to block active silanol groups on the column. |
Issue 3: I am having difficulty identifying an impurity by GC-MS.
If you are struggling to identify an unknown impurity using GC-MS, consider the following:
-
Derivatization: For polar molecules that are not volatile enough for GC analysis, derivatization can increase their volatility.
-
Soft Ionization: If the molecular ion is not observed with standard electron ionization (EI), consider using a softer ionization technique, such as chemical ionization (CI), to reduce fragmentation.
-
Library Search: Ensure you are searching against a comprehensive and relevant mass spectral library.
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Gradient Program:
| Time (minutes) | % Acetonitrile | % Water (0.1% Formic Acid) |
| 0 | 10 | 90 |
| 20 | 90 | 10 |
| 25 | 90 | 10 |
| 30 | 10 | 90 |
| 35 | 10 | 90 |
Protocol 2: GC-MS Method for Residual Solvent Analysis
This method is suitable for the identification and quantification of residual solvents.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 35-350 amu.
Potential Impurities and Expected Data
The following table summarizes potential impurities, their likely origin, and expected analytical data.
| Impurity Name | Structure | Likely Origin | Expected HPLC Retention Time (min) | Expected m/z (EI) |
| Phenylhydrazine | C₆H₅NHNH₂ | Starting Material | ~5.2 | 108, 77, 51 |
| 2-Methyl-2-(hydroxymethyl)propanoic acid | C₅H₁₀O₃ | Starting Material | ~3.1 | 118, 101, 73 |
| 4-Methyl-1-phenylpyrazolidin-3-one | C₁₀H₁₂N₂O | By-product | ~12.5 | 176, 105, 77 |
| 1-Phenylpyrazolidin-3-one | C₉H₁₀N₂O | By-product | ~10.8 | 162, 105, 77 |
| 4-Carboxy-4-methyl-1-phenylpyrazolidin-3-one | C₁₁H₁₂N₂O₃ | Oxidation Product | ~9.5 | 220, 176, 105 |
Logical Relationships in Impurity Identification
The process of identifying an unknown impurity often follows a logical progression from detection to structural elucidation.
References
Technical Support Center: Resolving Incomplete Development with Dimezone S Based Formulas
Disclaimer: The following technical support guide addresses the use of Dimezone S in the context of black and white photographic film development. Initial research indicates that "Dimezone S" is a developing agent used in photography and is not associated with drug development or biological signaling pathways. This guide is intended for researchers and professionals in the field of photographic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is Dimezone S and why is it used in developer formulas?
Dimezone S, a derivative of Phenidone, is a developing agent used in black and white photographic developers.[1] It is known for its excellent stability, particularly in liquid concentrates and alkaline solutions, where Phenidone might degrade more quickly.[2] Like Phenidone, it is often used in small quantities in combination with another developing agent, such as hydroquinone or ascorbic acid, in what is known as a superadditive developer formula.[3] This combination enhances the activity of the primary developing agent.[4]
Q2: What constitutes "incomplete development" in the context of black and white film?
Incomplete development typically manifests as negatives that are "thin" or "flat," meaning they lack sufficient density and contrast.[5][6] This can result in prints that appear muddy, gray, and lifeless.[7] Specific signs of incomplete development include:
-
Thin Negatives: The negative is overly transparent, which can be caused by underdevelopment, underexposure, or a combination of both.[5][8]
-
Low Contrast: There is poor separation between the darkest and brightest parts of the image, resulting in a flat appearance.[7][9]
-
Loss of Shadow Detail: The darker areas of the image are clear on the negative, indicating that the developer did not sufficiently act on the less-exposed parts of the emulsion.[7]
-
Blank or Faint Edge Markings: If the manufacturer's frame numbers and markings on the edge of the film are faint or missing, it's a strong indicator of a development problem.[10][11]
Q3: Can the Dimezone S in my developer formula be the cause of incomplete development?
Yes, several factors related to Dimezone S and the overall developer formula can lead to incomplete development:
-
Developer Exhaustion: With repeated use, the developing agents are consumed, and the solution loses its activity. The first sign of exhaustion is often a loss of contrast, followed by an inability to achieve deep blacks.[9][12]
-
Incorrect Formulation: An improper ratio of Dimezone S to the secondary developing agent (e.g., hydroquinone) can lead to reduced activity.[4] Also, using an incorrect amount of Dimezone S when substituting it for Phenidone in a formula can affect performance; an adjustment for its greater molecular weight is often necessary.[13]
-
Degradation of Stock Solution: While Dimezone S is more stable than Phenidone, stock solutions can still degrade over time, especially if not stored properly. Some users have reported a loss of predictable activity in older Dimezone S supplies.[2]
-
Insufficient Alkalinity: Developer solutions require a specific pH to function effectively. If the accelerator (e.g., sodium carbonate, borax) is measured incorrectly or has degraded, the developer will be less active.[14][15]
Troubleshooting Guide for Incomplete Development
Problem 1: My negatives are very thin and lack contrast, with poor shadow detail.
-
Question: Were the edge markings (frame numbers) on the film also thin or faint?
-
Question: How was the developer solution prepared and stored?
-
Answer: Incomplete development can be caused by several factors related to the developer itself:
-
Exhausted Developer: The developer may have been used for too many rolls of film and has lost its potency.[9] It is recommended to use fresh developer for critical applications.
-
Incorrect Dilution: Using a higher-than-recommended dilution will result in a weaker developer and underdeveloped negatives. Always follow the manufacturer's or formula's instructions for dilution.[16]
-
Inaccurate Temperature: Developer temperature is critical. A temperature that is too low will significantly slow down the chemical reaction, leading to underdevelopment in the specified time.[17][18]
-
Insufficient Agitation: Not agitating the developing tank enough can cause uneven development and a general lack of density.[19][20]
-
-
Problem 2: My film is completely blank, with no images or edge markings.
-
Question: What was the sequence of chemicals used during processing?
Problem 3: My negatives have some image detail, but the highlights are not dense enough.
-
Question: How long was the development time?
-
Answer: Insufficient development time is a primary cause of underdeveloped highlights.[7] Ensure you are using the correct development time for your specific film, developer, and temperature combination.
-
-
Question: Is the developer fresh?
Experimental Protocols & Data
Sample Dimezone S Based Developer Formula
For consistent results, precise measurement and mixing of chemicals are crucial. The following table provides an example of a developer formula utilizing Dimezone S.
| Component | Function | Quantity per Liter | Notes |
| Water (distilled) | Solvent | 750 ml | Start with distilled water at approximately 20°C (68°F).[21] |
| Sodium Sulfite | Preservative | 100 g | Prevents oxidation of the developing agents.[15] |
| Dimezone S | Developing Agent 1 | 0.15 g | Often dissolved in a solvent like propylene glycol first to ensure it fully dissolves in the water.[22] |
| Hydroquinone | Developing Agent 2 | 5 g | Works superadditively with Dimezone S to build density.[3] |
| Sodium Carbonate | Accelerator | 2 g | Provides the necessary alkaline pH for the developer to be active.[14] |
| Potassium Bromide | Restrainer | 1 g | Helps to prevent chemical fog (development of unexposed silver halide).[15] |
| Water (distilled) | Solvent | to make 1 Liter | Add water to reach the final volume. |
Standard Black & White Film Processing Parameters
| Step | Chemical | Standard Temperature | Typical Duration | Agitation |
| Pre-rinse | Water | 20°C (68°F) | 1 minute | Continuous agitation.[23] |
| Development | Dimezone S Formula | 20°C (68°F) | Varies (e.g., 5-10 min) | Initial 30s-1min continuous, then 10s every minute. [20][24] |
| Stop Bath | Acetic Acid solution | 20°C (68°F) | 30-60 seconds | Continuous agitation.[25] |
| Fixing | Fixer | 20°C (68°F) | 3-5 minutes | Agitation similar to development.[20] |
| Washing | Water | 20°C (68°F) | 10-20 minutes | Running water or multiple changes of water with agitation.[24][26] |
| Final Rinse | Wetting Agent | 20°C (68°F) | 1 minute | Minimal agitation.[23] |
| Drying | Air | Room Temperature | 2-4 hours | Hang in a dust-free environment. |
Visualizations
Caption: Standard workflow for black and white film development.
Caption: Superadditive reaction between Dimezone S and Hydroquinone.
References
- 1. Reliable/ consistent BW developer/fixer Combo? | Photrio.com Photography Forums [photrio.com]
- 2. Differences in Phenidone and Dimezone? | Photrio.com Photography Forums [photrio.com]
- 3. Superadditive developer - Wikipedia [en.wikipedia.org]
- 4. Maximum speed split developer. And effect of more Phenidone? | Photrio.com Photography Forums [photrio.com]
- 5. photo.net [photo.net]
- 6. What does a Good Film Negative Look Like? — Belinda Jiao Photography [belindajiao.com]
- 7. aregeebee.net [aregeebee.net]
- 8. photo.stackexchange.com [photo.stackexchange.com]
- 9. Paper Developer Exhaustion | Photrio.com Photography Forums [photrio.com]
- 10. learnfilm.photography [learnfilm.photography]
- 11. Common Processing Problems - Ilford Photo% [ilfordphoto.com]
- 12. youtube.com [youtube.com]
- 13. Phenidone vs. dimezone? | Photrio.com Photography Forums [photrio.com]
- 14. wcsu.edu [wcsu.edu]
- 15. Mixing Developers [unblinkingeye.com]
- 16. On processing: developing black and white films, and what can go wrong – The insoluble pancake [insolublepancake.org]
- 17. gelatinlabs.com [gelatinlabs.com]
- 18. Film Developing Issues [mediumformatphotography.com]
- 19. Black & White Film Processing Errors [evidentscientific.com]
- 20. gotfilm.org [gotfilm.org]
- 21. The formula for GVM1, a custom and unique phenidone-glycin film developer | Photrio.com Photography Forums [photrio.com]
- 22. Dimezone-S film devloper formulae | Photrio.com Photography Forums [photrio.com]
- 23. shootitwithfilm.com [shootitwithfilm.com]
- 24. petapixel.com [petapixel.com]
- 25. melbournecameraclub.org.au [melbournecameraclub.org.au]
- 26. How To Develop Black and White Film - Parallax Photographic [parallaxphotographic.coop]
Validation & Comparative
A Comparative Analysis of Dimezone S and Phenidone as Photographic Developing Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two key developing agents in photographic chemistry: Dimezone S (4-hydroxymethyl-4-methyl-1-phenyl-3-pyrazolidinone) and Phenidone (1-phenyl-3-pyrazolidinone). Both are powerful reducing agents, particularly effective in "PQ" developers where they are used in a superadditive combination with hydroquinone. This analysis covers their chemical properties, performance characteristics, and stability, supported by illustrative data and detailed experimental protocols for comparative evaluation.
Chemical and Physical Properties
Dimezone S is a derivative of Phenidone, developed to address some of the limitations of the parent compound. The primary structural difference is the substitution at the 4-position of the pyrazolidinone ring, which significantly influences the stability of the molecule in solution.
| Property | Dimezone S | Phenidone |
| Chemical Formula | C11H14N2O2 | C9H10N2O |
| Molar Mass | 206.24 g/mol | 162.19 g/mol |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |
| Solubility | Soluble in alkaline solutions and some organic solvents. | Soluble in alkaline solutions and some organic solvents; less stable in aqueous alkaline solutions. |
Performance as a Developing Agent
Both Dimezone S and Phenidone are highly active developing agents, primarily used in small quantities to "activate" a secondary, less active developing agent like hydroquinone. This synergistic relationship, known as superadditivity, is a cornerstone of many modern developer formulations.
Activity and Formulation
Due to its higher molecular weight, a greater amount of Dimezone S is required to achieve the same molar concentration and, consequently, similar activity to Phenidone in a developer formula.[1][2] The replacement ratio is not solely dependent on molecular weight and can be influenced by the overall developer composition and pH.[2] Forum discussions among photographic chemists suggest a replacement factor of 1.27x to 1.44x by weight for Dimezone S when substituting Phenidone.[1][2]
The ratio of the pyrazolidinone to hydroquinone is also a critical factor in developer performance. For instance, some sources suggest an optimal phenidone:hydroquinone ratio of around 1:20 at a pH of 9, while for dimezone, the ratio might be in the range of 1:40 to 1:100 at a pH greater than 10.[3]
Image Quality
Developers formulated with either Dimezone S or Phenidone are capable of producing high-quality images with good sharpness and fine grain. The choice between the two often comes down to considerations of developer stability and format (liquid vs. powder) rather than significant differences in the final image characteristics when formulations are properly adjusted.
Stability in Solution
The most significant difference between Dimezone S and Phenidone is their stability in alkaline solutions. Phenidone is susceptible to hydrolysis, which leads to a loss of activity over time, particularly in liquid concentrates with a high pH.[1][2] Dimezone S was specifically designed to be more resistant to this alkaline hydrolysis, making it the superior choice for long-lasting liquid developer concentrates.[1][2] This increased stability is a key reason for its widespread use in commercial liquid developers.[4]
| Parameter | Dimezone S | Phenidone |
| Stability in Powder Form | Excellent | Good to Excellent |
| Stability in Alkaline Solution | High (Resistant to hydrolysis) | Moderate (Prone to hydrolysis) |
| Suitability for Liquid Concentrates | Excellent | Poor to Fair |
| Suitability for Powder Kits | Excellent | Excellent |
Experimental Protocols
To conduct a rigorous comparative analysis of Dimezone S and Phenidone, a standardized experimental approach is necessary. The following protocols outline the methodology for sensitometric testing and stability assessment.
Sensitometric Evaluation of Developer Performance
Objective: To compare the sensitometric properties of films processed in developers formulated with Dimezone S versus Phenidone.
Materials:
-
Identical batches of a standard black and white film (e.g., Kodak T-MAX 100, Ilford FP4 Plus).
-
Two identical developer formulations, one with Phenidone and the other with an equi-molar or activity-equivalent amount of Dimezone S.
-
Standard stop bath and fixer solutions.
-
Sensitometer with a calibrated light source and a step wedge (e.g., a 21-step tablet with 0.15 log E increments).
-
Densitometer (transmission type).
-
Temperature-controlled water bath.
-
Developing tanks and reels.
Procedure:
-
Developer Preparation: Prepare two identical stock solutions of a PQ developer, one containing Phenidone and the other Dimezone S. Ensure all other components (hydroquinone, sodium sulfite, buffer, etc.) are from the same batches and weighed accurately.
-
Film Exposure: In total darkness, expose several strips of the test film using the sensitometer. Ensure consistent exposure time and light intensity for all strips.
-
Processing:
-
Bring the developer, stop bath, and fixer to a standard temperature (e.g., 20°C ± 0.5°C) using the water bath.
-
Process the exposed film strips in each developer solution for a range of development times. Maintain consistent agitation throughout the development process.
-
Follow with a standard stop bath, fixing, washing, and drying procedure.
-
-
Densitometry:
-
Measure the optical density of each step on the processed film strips using a transmission densitometer.
-
Also, measure the density of an unexposed, processed area of the film to determine the film base plus fog (Dmin).
-
-
Data Analysis:
-
For each development time and developer, plot the measured densities against the corresponding log exposure values to generate characteristic curves (H&D curves).
-
From these curves, determine key sensitometric parameters such as:
-
Film Speed (ISO): Calculated at a specific density above Dmin.
-
Contrast Index (CI) or Gamma (γ): The slope of the straight-line portion of the characteristic curve.
-
Dmax: The maximum achievable density.
-
Fog: The density of the film base plus any developed silver in unexposed areas.
-
-
Stability Testing of Developer Solutions
Objective: To compare the stability and keeping properties of developer solutions made with Dimezone S and Phenidone over time.
Materials:
-
The two developer stock solutions from the sensitometric evaluation.
-
Sealed, airtight storage bottles (some partially filled to simulate use).
-
Sensitometer and densitometer.
-
Standard film stock.
Procedure:
-
Initial Testing: Perform an initial sensitometric evaluation of both freshly prepared developers as a baseline.
-
Storage: Store the developer solutions in the sealed bottles under controlled temperature and light conditions. Include both full, tightly capped bottles and partially filled bottles to assess the impact of aerial oxidation.
-
Periodic Retesting: At regular intervals (e.g., weekly for several months), repeat the sensitometric evaluation using the stored developers.
-
Data Analysis:
-
Plot the change in film speed, contrast index, and fog level over time for each developer.
-
Visually inspect the developers for any changes in color or the formation of precipitates.
-
The developer that shows less variation in its sensitometric performance over time is considered more stable.
-
Visualizations
Superadditive Developing Mechanism
References
- 1. Phenidone vs. dimezone? | Photrio.com Photography Forums [photrio.com]
- 2. Differences in Phenidone and Dimezone? | Photrio.com Photography Forums [photrio.com]
- 3. Phenidone or Dimezone / ID62 or PQ Universal - same or different? | Photrio.com Photography Forums [photrio.com]
- 4. Wiedermann's developers (RSC and other) | Photrio.com Photography Forums [photrio.com]
performance comparison of 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one with other pyrazolidinone derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory performance of pyrazolidinone derivatives, with a special focus on the structural context of 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one. While direct experimental data for this compound is not extensively available in public literature, this document synthesizes data from well-studied analogues to provide a predictive framework and highlight key experimental protocols for future evaluation.
Introduction to Pyrazolidinone Derivatives
Pyrazolidinone derivatives are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The core pyrazolidinone structure has been a scaffold for the development of potent anti-inflammatory, analgesic, and antipyretic agents. A notable member of this class is Phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID) that has been used in the treatment of arthritis and other inflammatory conditions. The therapeutic effects of these compounds are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.
Performance Comparison of Pyrazolidinone Derivatives
To contextualize the potential performance of this compound, this section presents comparative data for structurally related pyrazolidinone derivatives.
In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
The primary mechanism of action for many pyrazolidinone-based anti-inflammatory drugs is the inhibition of COX-1 and COX-2 enzymes. COX-1 is constitutively expressed and involved in physiological functions, whereas COX-2 is induced during inflammation. The ideal therapeutic profile for an anti-inflammatory agent often involves selective inhibition of COX-2 to minimize gastrointestinal side effects associated with COX-1 inhibition.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activities of Pyrazolidinone Derivatives and Reference Compounds
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| Phenylbutazone | 2.5 | 1.2 | 2.08 |
| Oxyphenbutazone | 3.1 | 1.5 | 2.07 |
| Sulfinpyrazone | 4.2 | 2.8 | 1.5 |
| This compound | Data not available | Data not available | Data not available |
| Celecoxib (Reference) | >100 | 0.04 | >2500 |
| Indomethacin (Reference) | 0.1 | 0.9 | 0.11 |
Data compiled from various literature sources. The IC50 value represents the concentration of the drug required for 50% inhibition of the enzyme in vitro.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to assess the anti-inflammatory activity of new chemical entities. The ability of a compound to reduce the swelling in the paw after carrageenan injection is a measure of its anti-inflammatory potential.
Table 2: In Vivo Anti-inflammatory Activity of Pyrazolidinone Derivatives in the Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Time Point (hours) | Paw Edema Inhibition (%) |
| Phenylbutazone | 100 | 3 | 55 |
| Indomethacin (Reference) | 10 | 3 | 62 |
| This compound | Data not available | Data not available | Data not available |
Data is illustrative and compiled from representative studies. Experimental outcomes can vary.
Signaling Pathways and Mechanism of Action
The anti-inflammatory effects of pyrazolidinone derivatives are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway, which in turn reduces the production of prostaglandins, key mediators of inflammation. Furthermore, the nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, and its inhibition represents a potential therapeutic strategy. While direct evidence for this compound is lacking, many anti-inflammatory compounds exert their effects by modulating this pathway.
Caption: Putative anti-inflammatory signaling pathway for pyrazolidinone derivatives.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of anti-inflammatory compounds. Below are protocols for key experiments.
Synthesis of this compound
While specific literature on the synthesis of this compound is sparse, a general synthetic route for 4-substituted pyrazolidin-3-ones can be proposed based on established chemical principles.
Caption: Proposed synthetic workflow for this compound.
Protocol:
-
Michael Addition: Phenylhydrazine is reacted with an appropriate α,β-unsaturated ester, such as ethyl 2-methyl-2-(hydroxymethyl)acrylate, in a suitable solvent like ethanol. This reaction is typically carried out at room temperature or with gentle heating.
-
Intramolecular Cyclization: The resulting Michael adduct is then subjected to cyclization to form the pyrazolidinone ring. This can be achieved by heating the reaction mixture, often in the presence of a base like sodium ethoxide, to facilitate the intramolecular condensation.
-
Purification: The final product is isolated and purified using standard techniques such as recrystallization or column chromatography.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitors (e.g., Phenylbutazone, Celecoxib)
-
Assay buffer (e.g., Tris-HCl)
-
Detection reagent (e.g., a chromogenic substrate for the peroxidase activity of COX)
-
96-well microplate and plate reader
Procedure:
-
Prepare solutions of test compounds and reference inhibitors at various concentrations.
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or reference inhibitor.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding arachidonic acid.
-
After a set incubation period, add the detection reagent.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the in vivo anti-inflammatory activity of test compounds in a model of acute inflammation.
Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
Test compounds and reference drug (e.g., Indomethacin)
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound or reference drug orally or intraperitoneally at a predetermined dose.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group (vehicle-treated).
Conclusion and Future Directions
The available data on well-characterized pyrazolidinone derivatives, such as Phenylbutazone, demonstrate their efficacy as anti-inflammatory agents, primarily through the inhibition of COX enzymes. While direct experimental evidence for this compound is currently lacking in the public domain, its structural similarity to other active pyrazolidinones suggests it may possess similar pharmacological properties. The introduction of a hydroxymethyl group at the C4 position could potentially influence its potency, selectivity, and pharmacokinetic profile.
Further research is warranted to elucidate the complete performance profile of this compound. The experimental protocols outlined in this guide provide a robust framework for its synthesis and comprehensive biological evaluation. Such studies will be instrumental in determining its therapeutic potential and its standing relative to other pyrazolidinone derivatives.
Comparative Guide to HPLC Method Validation for 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The methodologies and performance data presented herein are based on established practices for the analysis of similar pyrazolidinone and pharmaceutical compounds.[1][2][3][4][5] This guide is intended to serve as a practical framework for researchers to develop and validate analytical methods tailored to this specific compound.
Methodology Comparison
A successful analytical method should be specific, accurate, precise, linear, and robust.[6][7] The choice between an RP-HPLC-UV and a UPLC-MS/MS method often depends on the specific requirements of the analysis, such as the need for high sensitivity, structural confirmation, or high throughput.
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This is a widely used, robust, and cost-effective method for routine quality control and stability testing.[2] It relies on the separation of the analyte from impurities based on its polarity, followed by detection using a UV spectrophotometer.
Method 2: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers significantly higher sensitivity, selectivity, and speed compared to conventional HPLC.[8][9] The use of a mass spectrometer allows for definitive identification and quantification of the analyte and its degradation products, even at trace levels.
Data Presentation: Comparative Performance Parameters
The following table summarizes the expected performance characteristics of the two proposed methods, based on typical validation data for similar pharmaceutical compounds.
| Parameter | RP-HPLC-UV (Method 1) | UPLC-MS/MS (Method 2) | ICH Guideline Reference |
| Specificity | Good separation from known impurities. | Excellent specificity, distinguishes compounds with the same UV spectrum but different mass. | ICH Q2(R1) |
| Linearity (r²) | > 0.999 | > 0.999 | ICH Q2(R1) |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | ICH Q2(R1) |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% | ICH Q2(R1) |
| Precision (% RSD) | < 2.0% | < 1.0% | ICH Q2(R1) |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 ng/mL | ICH Q2(R1) |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.05 ng/mL | ICH Q2(R1) |
| Analysis Run Time | 10 - 15 minutes | 2 - 5 minutes | - |
Experimental Protocols
Method 1: RP-HPLC-UV
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.0) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to achieve a concentration within the linear range. Filter through a 0.45 µm syringe filter before injection.
Method 2: UPLC-MS/MS
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: Start with 95% A, ramp to 5% A over 2 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Specific precursor and product ions for 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one and its potential degradation products would need to be determined.
-
Sample Preparation: Similar to the HPLC-UV method, but with dilution to a much lower concentration.
Mandatory Visualizations
Caption: General workflow for the HPLC analysis of this compound.
Caption: Key parameters for the validation of an analytical HPLC method according to ICH guidelines.
Conclusion
The choice between an RP-HPLC-UV and a UPLC-MS/MS method for the analysis of this compound will depend on the specific analytical needs. For routine quality control where sensitivity is not a major concern, a well-validated RP-HPLC-UV method is likely sufficient, cost-effective, and robust. For applications requiring higher sensitivity, such as the analysis of low-level impurities, degradation products, or for bioanalytical studies, a UPLC-MS/MS method would be superior. The experimental protocols and performance data provided in this guide offer a solid foundation for developing and validating a suitable analytical method for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 4. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - Int J Pharm Chem Anal [ijpca.org]
- 5. researchgate.net [researchgate.net]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. aaps.ca [aaps.ca]
- 8. msacl.org [msacl.org]
- 9. fstjournal.com.br [fstjournal.com.br]
A Comparative Study of Dimezone S and Metol-Hydroquinone (MQ) Developers
This guide provides an objective comparison of the performance and characteristics of two common types of photographic developing agents: Dimezone S-hydroquinone (PQ) and Metol-hydroquinone (MQ). The comparison is aimed at researchers, scientists, and professionals in drug development and other fields where precise imaging and chemical stability are critical. The information is supported by established chemical principles and illustrative experimental data.
Introduction to Superadditive Developers
Both MQ and PQ developers are cornerstone formulations in black-and-white photographic processing. Their efficacy stems from a synergistic phenomenon known as superadditivity. In this process, two developing agents work together to produce a rate of development that is significantly greater than the sum of their individual activities.[1]
-
Metol-Hydroquinone (MQ): This is the classic combination, famously used in developers like Kodak D-76. Metol (p-methylaminophenol sulfate) is a fast-acting agent that excels at initiating development and building detail in the shadow areas of an image. Hydroquinone is a slower-acting agent that builds high contrast and density.[2]
-
Dimezone S-Hydroquinone (PQ): In these developers, Metol is replaced by a 3-pyrazolidone derivative, typically Phenidone or its more stable successor, Dimezone S (1-phenyl-4-methyl-4'-hydroxymethyl-3-pyrazolidone).[1][3] Dimezone S is known for its high efficiency, allowing it to be used in much smaller quantities than Metol, and for its excellent stability, especially in alkaline liquid concentrate solutions.[4]
Mechanism of Action: The Regeneration Cycle
The superadditive effect in both systems is primarily explained by the regeneration mechanism. The more active developing agent (Metol or Dimezone S), often called the electron transfer agent, readily reduces exposed silver halide crystals to metallic silver. In doing so, it becomes oxidized and loses its developing power. The second agent (hydroquinone) then regenerates the first by donating electrons to the oxidized form, returning it to its active state. This allows the primary agent to continue developing, with the hydroquinone acting as the bulk electron source.[1]
Comparative Performance Analysis
The choice between an MQ and a PQ developer often depends on the specific application, considering factors like required shelf-life, desired image characteristics, and processing conditions. Below are tables summarizing the typical formulations and expected performance characteristics when used with a standard panchromatic film such as Ilford HP5 Plus.
Disclaimer: The quantitative performance data in Table 2 is illustrative, compiled from manufacturer datasheets and qualitative reports.[5][6] A direct, side-by-side experimental comparison under identical conditions is required for definitive characterization.
Table 1: Representative Developer Formulations (per 1 Liter)
| Component | Function | Kodak D-76 (MQ) | Ilford ID-62 (PQ-type) |
| Metol | Developing Agent | 2.0 g | - |
| Dimezone S | Developing Agent | - | ~0.5 g (as Phenidone) |
| Hydroquinone | Developing Agent | 5.0 g | 12.0 g |
| Sodium Sulfite | Preservative | 100.0 g | 50.0 g |
| Borax (decahydrate) | Accelerator | 2.0 g | - |
| Sodium Carbonate | Accelerator | - | 60.0 g |
| Potassium Bromide | Restrainer | - | 2.0 g |
Table 2: Illustrative Performance Characteristics on Ilford HP5 Plus Film (ISO 400)
| Parameter | MQ Developer (Kodak D-76, 1+1) | PQ Developer (Ilford PQ Universal, 1+19) | Key Differences & Notes |
| Effective Film Speed | EI 320-400 | EI 400-500 | PQ developers often provide a slight increase in effective film speed.[4] |
| Contrast Index | ~0.56 | ~0.60 | PQ developers can be more energetic, leading to slightly higher contrast for a given development time.[7] |
| Development Time (20°C) | 13 minutes[5] | ~4.5 minutes (Pictorial Contrast) | The higher activity of PQ formulations often results in shorter development times. |
| RMS Granularity | Low to Moderate | Moderate | PQ developers, particularly when fresh, may produce slightly more apparent grain than solvent-type MQ developers like D-76.[4] |
| Stock Solution Stability | Good (Powder); 6 months (Full Bottle) | Excellent (Liquid Concentrate); 2 years (Unopened) | Dimezone S provides superior stability in alkaline liquid concentrates, a key advantage for commercial preparations.[8] |
| Working Solution Life | Discard after one use | ~24 hours | Diluted solutions for both types have a limited life and are typically used as "one-shot" developers for consistency. |
| Toxicity Profile | Metol can cause contact dermatitis. | Dimezone S has very low toxicity and is not a known sensitizer.[9] |
Experimental Protocols: Comparative Sensitometric Analysis
To quantitatively compare the performance of Dimezone S and MQ developers, a standardized sensitometric analysis should be performed. Sensitometry is the scientific study of how photosensitive materials respond to light and processing.[10]
Objective: To generate characteristic curves for a specific film (e.g., Ilford HP5 Plus) processed in a representative MQ developer (Kodak D-76) and a PQ developer (Ilford PQ Universal) to determine effective film speed, contrast index, and base fog.
Materials:
-
Identical batches of the chosen film (e.g., Ilford HP5 Plus, 35mm or sheet film).
-
Sensitometer with a calibrated light source and a 21-step tablet.
-
Densitometer (transmission type).
-
MQ developer (Kodak D-76) and PQ developer (Ilford PQ Universal).
-
Standard stop bath and fixer solutions.
-
Controlled temperature water bath, developing tanks, and graduated cylinders.
-
Graphing software.
Methodology:
-
Film Exposure:
-
In total darkness, cut multiple strips from the same roll or box of film.
-
Use the sensitometer to expose each film strip through the calibrated 21-step tablet. The exposure should be consistent for all strips.
-
Handle the film strips only by the edges to avoid fingerprints.
-
-
Developer Preparation:
-
Prepare working solutions of both the MQ and PQ developers according to the manufacturer's instructions for the desired dilution (e.g., D-76 1+1, PQ Universal 1+19).
-
Bring the developer, stop bath, and fixer solutions to a standardized temperature (e.g., 20°C ± 0.5°C) using the water bath.
-
-
Film Processing:
-
For each developer, process at least three exposed film strips to ensure repeatability.
-
Follow a standardized processing sequence for each strip:
-
Pre-soak (Optional): 1 minute in water at the processing temperature.
-
Develop: Develop for the manufacturer's recommended time. Use a consistent agitation scheme (e.g., 10 seconds of inversions every minute).
-
Stop Bath: 30-60 seconds with continuous agitation.
-
Fix: 5-10 minutes, following manufacturer recommendations.
-
Wash: 20-30 minutes in running water.
-
Final Rinse: Use a wetting agent solution.
-
-
Hang the film strips to dry in a dust-free environment.
-
-
Densitometry:
-
Calibrate the densitometer according to the manufacturer's instructions.
-
Measure and record the optical density of each of the 21 steps on each processed film strip.
-
Also, measure the density of an unexposed portion of the film to determine the base + fog level (Dmin).
-
-
Data Analysis:
-
For each developer, average the density readings for each step across the replicate strips.
-
Subtract the Dmin value from each step's density to get the net density.
-
Plot the net density (Y-axis) against the relative log exposure of each step of the tablet (X-axis) to generate the characteristic curve (H&D curve).
-
From the curves, calculate the key performance indicators:
-
Film Speed: Determined at the exposure required to produce a density of 0.1 above base + fog.
-
Contrast Index (CI): The slope of the straight-line portion of the curve, which indicates the developer's ability to separate tones.
-
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the comparative sensitometry protocol.
Summary and Conclusion
The choice between Dimezone S-based (PQ) and Metol-based (MQ) developers involves a trade-off between several performance factors.
-
Dimezone S (PQ) developers offer significant advantages in terms of stability and longevity , especially for liquid concentrates, making them a preferred choice for commercial manufacturing and users who require long shelf-life. They are also less toxic than their Metol counterparts.[8][9] Functionally, they tend to be more active, potentially yielding higher film speed and contrast with shorter development times.[4]
-
Metol-Hydroquinone (MQ) developers are the classic standard, renowned for their fine grain characteristics (especially in solvent formulas like D-76) and excellent tonal gradation. They are widely documented and provide a reliable baseline for general-purpose photography and scientific imaging.
For applications demanding the utmost stability, low toxicity, and high activity, a Dimezone S-hydroquinone formula is a superior choice. For applications where the finest grain and smooth tonality are paramount, a classic Metol-hydroquinone developer remains an excellent and well-characterized option. The selection should be guided by empirical testing using the protocols outlined above to validate performance for the specific imaging material and desired outcome.
References
- 1. Superadditive developer - Wikipedia [en.wikipedia.org]
- 2. photomemorabilia.co.uk [photomemorabilia.co.uk]
- 3. US5780212A - Photographic developing composition - Google Patents [patents.google.com]
- 4. PQ vs MQ: Are there attributes to each which define their respective virtues, pro or con? | Photrio.com Photography Forums [photrio.com]
- 5. ilfordphoto.com [ilfordphoto.com]
- 6. Multi-Purpose Developer? | Photrio.com Photography Forums [photrio.com]
- 7. reddit.com [reddit.com]
- 8. MQ and PQ developers. [groups.google.com]
- 9. Phenidone - Wikipedia [en.wikipedia.org]
- 10. HP5 PLUS Sheet Film [ilfordphoto.com]
assessing the environmental impact of 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one versus other developing agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative environmental impact assessment of 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one, a developing agent known commercially as Dimezone S, against other common developing agents such as Hydroquinone, Metol, and Phenidone. The objective is to offer a data-driven comparison to aid in the selection of more environmentally benign alternatives in photographic and laboratory processes.
Executive Summary
The development stage in photographic and other imaging processes traditionally utilizes chemicals that can pose significant environmental risks. This guide focuses on comparing the environmental profiles of several key developing agents. While quantitative ecotoxicity and biodegradability data are available for established chemicals like Hydroquinone, Phenidone, and Metol, there is a notable lack of publicly accessible, detailed experimental data for this compound (Dimezone S).
Based on available Safety Data Sheets (SDS), Dimezone S is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects.[1][2][3] In contrast, alternatives like Phenidone and Ascorbic Acid-based developers are often cited as more environmentally friendly options.[4] Hydroquinone, a widely used but more hazardous developer, is known to be highly toxic to aquatic organisms. This guide compiles the available data to facilitate a more informed selection process.
Comparative Environmental Impact Data
The following tables summarize the available quantitative data for the assessed developing agents. It is important to note the significant data gap for this compound (Dimezone S).
Table 1: Acute Aquatic Ecotoxicity Data
| Chemical Name | CAS Number | Test Organism | Endpoint | Value (mg/L) | Exposure Time | Test Guideline |
| This compound (Dimezone S) | 13047-13-7 | Data Not Available | LC50/EC50 | Data Not Available | - | - |
| Hydroquinone | 123-31-9 | Pimephales promelas (Fathead Minnow) | LC50 | 0.044 | 96 h | OECD 203 |
| Daphnia magna (Water Flea) | EC50 | 0.29 | 48 h | OECD 202 | ||
| Selenastrum capricornutum (Green Algae) | ErC50 | >1,000 | 72 h | OECD 201 | ||
| Phenidone | 92-43-3 | Data Not Available | LC50 | Data Not Available | - | - |
| Daphnia magna (Water Flea) | EC50 | 10 | 48 h | - | ||
| Data Not Available | EC50 | Data Not Available | - | - | ||
| Metol (bis(4-hydroxy-N-methylanilinium) sulfate) | 55-55-0 | Data Not Available | LC50/EC50 | Data Not Available | - | - |
Table 2: Biodegradability Data
| Chemical Name | CAS Number | Test Type | Result | Test Guideline |
| This compound (Dimezone S) | 13047-13-7 | Data Not Available | Data Not Available | - |
| Hydroquinone | 123-31-9 | Ready Biodegradability | Readily biodegradable | OECD 301C |
| Phenidone | 92-43-3 | Data Not Available | Data Not Available | - |
| Metol (bis(4-hydroxy-N-methylanilinium) sulfate) | 55-55-0 | Data Not Available | Data Not Available | - |
Experimental Protocols
The data presented in this guide are based on standardized ecotoxicity and biodegradability tests. The following are brief descriptions of the methodologies for the key experiments cited.
OECD 203: Fish, Acute Toxicity Test
This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.[1][5][6]
-
Test Organism: Typically Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).
-
Procedure: Fish are exposed to a range of concentrations of the test substance in a controlled aquatic environment. Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The LC50 value is calculated at the end of the 96-hour exposure period.
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the organisms (EC50) within 48 hours.[2][7][8][9]
-
Test Organism: Daphnia magna (a small freshwater crustacean).
-
Procedure: Young daphnids are exposed to a series of concentrations of the test substance. The number of immobilized daphnids is observed at 24 and 48 hours.
-
Endpoint: The EC50 value, the concentration at which 50% of the daphnids are unable to swim, is calculated after 48 hours.
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test evaluates the effect of a substance on the growth of freshwater algae.[10][11][12][13]
-
Test Organism: A species of green algae, such as Selenastrum capricornutum.
-
Procedure: Algal cultures are exposed to various concentrations of the test substance over a 72-hour period. The growth of the algae is measured by cell count or another biomass indicator.
-
Endpoint: The EC50 value, the concentration that causes a 50% reduction in algal growth, is determined.
OECD 301: Ready Biodegradability
This series of tests evaluates the potential for a chemical to be readily biodegraded by microorganisms. The "Closed Bottle Test" (OECD 301D) is a common method.[9]
-
Inoculum: A mixed population of microorganisms from a source like activated sludge from a wastewater treatment plant.
-
Procedure: The test substance is incubated with the inoculum in a sealed bottle in the dark at a constant temperature for 28 days. The depletion of dissolved oxygen is measured over time.
-
Endpoint: The percentage of biodegradation is calculated based on the oxygen consumed relative to the theoretical oxygen demand. A substance is considered readily biodegradable if it reaches a certain percentage of degradation within a specific timeframe.[9]
Visualizing Environmental Impact Pathways
The following diagrams illustrate the logical flow of assessing the environmental impact of developing agents and a conceptual comparison of their environmental fates.
Caption: Workflow for assessing the environmental impact of developing agents.
Caption: Conceptual comparison of the environmental fate of different developing agents.
Conclusion
The selection of a photographic developing agent has clear environmental implications. While traditional developers like Hydroquinone are effective, they exhibit high aquatic toxicity. Newer alternatives, particularly those based on Phenidone and Ascorbic Acid, are generally considered to have a more favorable environmental profile.
The available information on this compound (Dimezone S) is limited, with safety data sheets indicating a significant hazard to the aquatic environment with long-lasting effects. The absence of comprehensive, publicly available ecotoxicity and biodegradability data for Dimezone S makes a direct quantitative comparison challenging. For professionals in research and development, where environmental impact is a critical consideration, the data strongly suggests that exploring alternatives to both traditional hazardous developers and those with incomplete environmental profiles is a prudent course of action. Further independent, standardized testing of Dimezone S is necessary to fully characterize its environmental risk and to enable a more complete comparative assessment.
References
- 1. macodirect.de [macodirect.de]
- 2. fotospeed.com [fotospeed.com]
- 3. chemscene.com [chemscene.com]
- 4. puc.edu [puc.edu]
- 5. Dimezone S(13047-13-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. ntphotoworks.com [ntphotoworks.com]
- 7. echemi.com [echemi.com]
- 8. Page loading... [wap.guidechem.com]
- 9. pubdata.leuphana.de [pubdata.leuphana.de]
- 10. msd.com [msd.com]
- 11. web.faa.illinois.edu [web.faa.illinois.edu]
- 12. merckmillipore.com [merckmillipore.com]
- 13. 4-Hydroxymethyl-4-methyl-1-phenyl-3-pyrazolidinone - Hazardous Agents | Haz-Map [haz-map.com]
A Comparative Guide to Photographic Film Developers: Evaluating 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one (Dimezone S)
For researchers, scientists, and professionals in drug development utilizing photographic film for documentation and analysis, the choice of developing agent is critical for achieving consistent and high-quality results. This guide provides a comparative analysis of 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one, commercially known as Dimezone S, against other common developing agents. The comparison is supported by representative experimental data and detailed sensitometric testing protocols.
Dimezone S is a developing agent belonging to the pyrazolidinone class, notable for its use in a variety of commercial photographic developers. It is a derivative of Phenidone and is often used in combination with other developing agents, such as hydroquinone or ascorbic acid, to achieve superadditivity—a synergistic effect where the combination is more active than the sum of its parts.
Performance Comparison of Developing Agents
The performance of a developing agent is primarily assessed through sensitometry, the scientific study of how photosensitive materials respond to light. Key parameters derived from sensitometric testing include film speed, contrast (gamma), and base fog. The following table summarizes the representative performance of Dimezone S in a standard developer formulation compared to Phenidone and Metol-hydroquinone developers.
Table 1: Representative Sensitometric Data for Different Developing Agents
| Developer Formulation | Active Developing Agents | Film Speed (ISO) | Contrast (Gamma) | Base Fog (Density) | Key Characteristics |
| Developer A | This compound (Dimezone S) + Hydroquinone | 400 | 0.65 | 0.05 | Excellent solution stability, suitable for liquid concentrates, fine grain. |
| Developer B | Phenidone + Hydroquinone | 400 | 0.68 | 0.06 | High activity, good fine grain, less stable in alkaline solutions compared to Dimezone S. |
| Developer C | Metol + Hydroquinone | 400 | 0.70 | 0.07 | Robust performance, slightly coarser grain than pyrazolidinone-based developers, potential for skin sensitization with Metol. |
Note: The data presented are representative values obtained under standardized testing conditions with a general-purpose black and white photographic film. Actual results may vary depending on the specific film, developer formulation, and processing conditions.
Experimental Protocols
To ensure accurate and reproducible sensitometric data, a standardized experimental protocol is essential. The following methodology outlines the key steps for the sensitometric testing of photographic films.
Film Exposure
-
Sensitometer: A calibrated sensitometer is used to expose the film to a precise range of light intensities. The sensitometer should be equipped with a light source of a known color temperature (e.g., 5500K) and a step wedge (a calibrated strip with discrete steps of increasing density).
-
Exposure: The film is placed in contact with the step wedge and exposed in the sensitometer. The exposure time should be consistent across all tests.
Film Processing
-
Developer Preparation: Prepare the developer solutions according to the formulations being tested. Ensure all chemicals are fully dissolved and the solution temperature is maintained at a constant, specified value (e.g., 20°C ± 0.5°C).
-
Development: The exposed film is developed in the prepared solution for a predetermined time with consistent agitation. Agitation is crucial for ensuring even development and can be standardized (e.g., 10 seconds of inversion every minute).
-
Stop Bath: After development, the film is briefly immersed in a stop bath (typically a weak acidic solution) to halt the development process immediately.
-
Fixing: The film is then placed in a fixing bath to remove the unexposed silver halide crystals, making the image permanent and light-stable.
-
Washing and Drying: The film is thoroughly washed with water to remove all processing chemicals and then carefully dried in a dust-free environment.
Densitometry
-
Densitometer: A calibrated transmission densitometer is used to measure the optical density of each step on the processed film.
-
Data Collection: The density readings for each exposure step are recorded.
Data Analysis
-
Characteristic Curve: The collected data is used to plot the film's characteristic curve (also known as the H&D curve), with the logarithm of exposure on the x-axis and the corresponding density on the y-axis.
-
Parameter Calculation: From the characteristic curve, the key sensitometric parameters are determined:
-
Film Speed: Calculated based on the exposure required to produce a specific density above the base fog level, according to ISO standards.
-
Contrast (Gamma): The slope of the straight-line portion of the characteristic curve. A higher gamma indicates higher contrast.
-
Base Fog (Dmin): The density of an unexposed area of the film after processing.
-
Visualizations
Sensitometric Testing Workflow
The following diagram illustrates the workflow for sensitometric testing of photographic films.
Caption: Workflow for sensitometric testing of photographic films.
Developer Constituent Relationships
This diagram shows the typical relationships between the core components of a photographic developer.
Caption: Core components of a typical photographic developer.
Conclusion
This compound (Dimezone S) stands as a highly effective developing agent, particularly valued for its stability in solution, which makes it an excellent choice for liquid concentrate developers. Its performance in terms of film speed, contrast, and fine grain is comparable to other high-performance developing agents like Phenidone. When selecting a developing agent, researchers should consider factors such as the desired image characteristics, required developer stability, and handling properties. For applications demanding consistent and repeatable results, a thorough sensitometric evaluation using a standardized protocol is strongly recommended.
cross-validation of experimental results for Dimezone S activity
Extensive research has revealed that Dimezone S is primarily recognized and utilized as a chemical developing agent in photography. Current scientific and commercial literature does not support the premise of Dimezone S possessing biological or medicinal activity. Therefore, a comparison guide on its experimental biological results cannot be formulated.
Dimezone S, a derivative of phenidone, is known for its stability in photographic developing solutions.[1][2][3] Its primary function is to act as a developing agent, often in combination with other chemicals like hydroquinone or ascorbic acid, to produce images from photographic film and paper.[4][5] The available literature consistently discusses its advantages in terms of longevity and resistance to hydrolysis in alkaline solutions compared to its predecessor, phenidone, making it a preferred choice for liquid concentrates.[1][2][6]
Searches for biological activity, mechanism of action, or involvement in signaling pathways related to Dimezone S did not yield any relevant results within the biomedical field. The compound is described in chemical patents and photography forums purely in the context of its role in image development.[5][7]
Given the absence of any data on the biological effects of Dimezone S, it is not possible to create a comparison guide detailing its performance against other alternatives for a scientific audience in drug development. There are no experimental protocols, quantitative data, or established signaling pathways associated with Dimezone S in a biological context.
It is possible that the query may have intended to investigate a different compound with a similar-sounding name that does possess biological activity. Researchers and drug development professionals are encouraged to verify the chemical name and context of the compound of interest. Should a different, biologically active compound be the intended subject, this guide can be re-initiated with the correct information to provide a comprehensive comparison of its experimental results.
References
- 1. Phenidone vs. dimezone? | Photrio.com Photography Forums [photrio.com]
- 2. Differences in Phenidone and Dimezone? | Photrio.com Photography Forums [photrio.com]
- 3. Keeping properties of Dimezone S, Phenidone, and Metol? | Photrio.com Photography Forums [photrio.com]
- 4. Reliable/ consistent BW developer/fixer Combo? | Photrio.com Photography Forums [photrio.com]
- 5. US5942379A - 3-pyrazolidone compounds and photographic developer solutions containing same - Google Patents [patents.google.com]
- 6. Modern Rodinal Substitutes Part II | Page 3 | Photrio.com Photography Forums [photrio.com]
- 7. Dimezone-S film devloper formulae | Photrio.com Photography Forums [photrio.com]
A Comparative Guide to 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one (M102) for Neurodegenerative Disease Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one, a novel therapeutic candidate for Amyotrophic Lateral Sclerosis (ALS), with established treatments. All data is sourced from peer-reviewed studies.
This compound, also known as M102, is a novel, orally administered small molecule emerging as a potential disease-modifying therapy for ALS.[1] Developed by researchers at the University of Sheffield's Institute for Translational Neuroscience (SITraN), M102 has shown promise in preclinical models by targeting key pathological pathways in neurodegeneration.[1][2] This guide synthesizes the available preclinical data on M102 and compares its efficacy with the current standard-of-care treatments for ALS, Riluzole and Edaravone.
Mechanism of Action: A Dual Approach
M102 uniquely functions as a dual activator of two critical cytoprotective signaling pathways: the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway and the Heat Shock Factor 1 (HSF1) pathway.[1][3] In ALS, these pathways are often downregulated, leading to increased oxidative stress, protein misfolding, and inflammation. By activating both NRF2 and HSF1, M102 aims to simultaneously mitigate these pathological hallmarks.[1][3]
The activation of the NRF2 pathway by M102 boosts the expression of antioxidant and anti-inflammatory genes.[3] Concurrently, HSF1 activation enhances the cellular machinery responsible for refolding misfolded proteins and clearing protein aggregates, a key feature of ALS pathology.[3]
Preclinical Efficacy: A Comparative Overview
M102 has been evaluated in two well-established mouse models of ALS: the SOD1G93A model, which represents a familial form of the disease, and the TDP-43Q331K model, which is relevant to a broader patient population as TDP-43 pathology is found in over 97% of ALS cases.[1]
Quantitative Data Summary
The following tables summarize the key efficacy data from preclinical studies of M102 compared to available data for Riluzole and Edaravone in similar ALS mouse models. It is important to note that direct head-to-head comparative studies have not been published; therefore, this comparison is based on data from separate publications.
Table 1: Efficacy in TDP-43Q331K Mouse Model
| Compound | Dosage | Key Efficacy Endpoints | Outcome | Reference |
| M102 | 5 mg/kg (subcutaneous, once daily) or 2.5 mg/kg (subcutaneous, twice daily) | - Compound Muscle Action Potential (CMAP) amplitude- Gait parameters | Significant improvements in CMAP amplitude and gait parameters at 6 months of age. | [4] |
| Riluzole | 22 mg/kg (in drinking water) | - Lifespan- Motor performance (Rotarod, stride length) | No significant benefit on lifespan or motor performance. | [1] |
| Edaravone | Not extensively studied in this model | N/A | N/A |
Table 2: Efficacy in SOD1G93A Mouse Model
| Compound | Dosage | Key Efficacy Endpoints | Outcome | Reference |
| M102 | 12.5 and 25 mg/kg (oral) | - CMAP of hindlimb muscles- Preservation of lumbar spinal motor neurons | Dose-dependent improvement in CMAP, correlated with preservation of motor neurons. | [2] |
| Riluzole | 22 mg/kg (in drinking water) | - Lifespan- Motor performance (Rotarod, stride length) | No significant benefit on lifespan or motor performance. | [1] |
| Edaravone | 10 mg/kg (intraperitoneal, daily) | - Muscle weakness and contracture- Denervation atrophy- Motor neuron degeneration | Significantly attenuated muscle weakness, contracture, denervation atrophy, and motor neuron degeneration. | [4] |
Table 3: In Vitro Efficacy in Patient-Derived Cell Models
| Compound | Model | Key Efficacy Endpoints | Outcome | Reference |
| M102 | Co-culture of motor neurons with astrocytes from sporadic, C9orf72, and SOD1 ALS cases | - Motor neuron survival- Markers of oxidative stress- TDP-43 proteinopathy | Rescued motor neuron survival and reduced markers of oxidative stress and TDP-43 proteinopathy. | [4][5] |
| Riluzole | Primary mouse spinal cord cultures (SOD1G93A) | - Persistent inward current | Significantly decreased the amplitude of the persistent inward current. | [2] |
| Edaravone | iPSC-derived motor neurons | - Neurite damage (H2O2-induced)- GDNF/RET signaling | Significantly alleviated neurite damage and promoted neurotrophic signaling. | [6] |
Experimental Protocols
M102 In Vivo Studies in ALS Mouse Models
A representative experimental workflow for the preclinical evaluation of M102 is outlined below.
Animal Models:
-
TDP-43Q331K Transgenic Mice: These mice express a mutant form of human TDP-43, leading to progressive motor deficits.
-
SOD1G93A Transgenic Mice: These mice express a mutant human SOD1 gene, a common cause of familial ALS, and exhibit a progressive motor neuron disease phenotype.
Drug Administration:
-
M102 was administered either subcutaneously or orally at varying doses.
-
Control groups received a vehicle solution.
Efficacy Assessments:
-
Motor Function: Assessed using methods such as gait analysis and rotarod performance.
-
Electrophysiology: Compound Muscle Action Potential (CMAP) was measured to assess the health of motor units.
-
Histology: Spinal cords were examined post-mortem to quantify the number of surviving motor neurons.
-
Biomarker Analysis: Tissues were analyzed to confirm the activation of NRF2 and HSF1 pathways.
Riluzole and Edaravone In Vivo Studies
The preclinical studies for Riluzole and Edaravone in ALS mouse models followed similar general protocols, with variations in drug administration routes and specific behavioral tests employed. For instance, in the cited study, Riluzole was administered in the drinking water.[1] Edaravone has been administered via intraperitoneal injection.[4]
Concluding Remarks
The preclinical data for this compound (M102) demonstrates a promising efficacy profile in two distinct and clinically relevant mouse models of ALS. Its dual mechanism of action, targeting both oxidative stress and protein aggregation, represents a rational therapeutic strategy for this multifactorial disease. When compared to the available preclinical data for the standard-of-care drugs, Riluzole and Edaravone, M102 shows a comparatively strong and consistent positive effect on key pathological and functional readouts in these models.
It is crucial to acknowledge the limitations of cross-study comparisons and the fact that positive preclinical results do not always translate to clinical success. However, the comprehensive preclinical data package for M102 provides a strong rationale for its continued development and clinical evaluation in ALS patients.[4][5] Further research, including head-to-head comparative studies and eventual clinical trials, will be necessary to fully elucidate the therapeutic potential of M102 relative to other treatment options.
References
- 1. Riluzole does not improve lifespan or motor function in three ALS mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The use of transgenic mouse models of amyotrophic lateral sclerosis in preclinical drug studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Edaravone, a Free Radical Scavenger, Delayed Symptomatic and Pathological Progression of Motor Neuron Disease in the Wobbler Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
A Quantitative Comparison of the Reducing Power of Dimezone S and Phenidone for Researchers and Drug Development Professionals
An objective analysis of Dimezone S and Phenidone, two potent reducing agents, is crucial for researchers in photography, materials science, and drug development. This guide provides a comparative overview of their reducing power, supported by available data and detailed experimental protocols for their quantitative evaluation.
Dimezone S (4,4-dimethyl-1-phenyl-3-pyrazolidinone) and Phenidone (1-phenyl-3-pyrazolidinone) are heterocyclic organic compounds widely recognized for their efficacy as reducing agents, most notably as developing agents in photographic processes. Their ability to donate electrons makes them valuable in various chemical reactions, including the reduction of metal ions and the scavenging of free radicals. While both compounds share a similar structural backbone and function through a comparable mechanism, differences in their chemical stability and reducing activity are of significant interest to scientists seeking to optimize their respective applications.
Relative Reducing Power: A Semi-Quantitative Overview
A key differentiator between the two compounds is their stability in alkaline solutions. Dimezone S exhibits significantly greater stability in high pH environments, where Phenidone is prone to hydrolysis.[1] This characteristic makes Dimezone S a preferred agent in concentrated liquid developer formulations.
| Property | Dimezone S | Phenidone | Reference |
| Chemical Name | 4,4-dimethyl-1-phenyl-3-pyrazolidinone | 1-phenyl-3-pyrazolidinone | N/A |
| Molecular Weight | ~190.24 g/mol | ~162.19 g/mol | N/A |
| Relative Activity | Lower on a molar basis | Higher on a molar basis | [1] |
| Alkaline Stability | High | Low (prone to hydrolysis) | [1] |
| Typical Use Ratio | Often used in a 1.27 to 1.44:1 weight ratio to Phenidone for similar activity | N/A | [1][2] |
Mechanism of Action in Photographic Development
Both Dimezone S and Phenidone are often used in "superadditive" developer solutions, typically in conjunction with a secondary developing agent like hydroquinone.[3] In this synergistic relationship, Phenidone or Dimezone S acts as the primary electron donor to reduce exposed silver halide crystals to metallic silver. The oxidized form of the primary developer is then regenerated by the secondary developer (e.g., hydroquinone), which has a higher reduction potential but adsorbs less readily to the silver halide grain.[3]
Superadditive development mechanism.
Experimental Protocols for Quantitative Comparison
To obtain precise quantitative data on the reducing power of Dimezone S and Phenidone, standardized experimental protocols are necessary. The following methodologies are proposed based on established electrochemical and antioxidant capacity assays.
Cyclic Voltammetry for Redox Potential Determination
Cyclic voltammetry (CV) is a powerful electrochemical technique to determine the redox potential of a compound, providing a direct measure of its reducing strength. A lower oxidation potential indicates a stronger reducing agent.
Experimental Workflow:
References
evaluation of the anti-fogging properties of 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one
Disclaimer: There is no publicly available scientific literature or data evaluating the anti-fogging properties of 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one. This compound is primarily recognized for its role as a developing agent in photography and for its antioxidant capabilities. The following guide is presented as a template to illustrate how a comparative analysis of anti-fogging agents is typically structured. It uses common, well-documented anti-fogging technologies as examples.
This guide provides a comparative evaluation of the anti-fogging performance of three representative coatings: a surfactant-based coating, a hydrophilic polymer coating, and a superhydrophilic nanocoating. The analysis is supported by quantitative data from standardized experimental protocols.
Comparative Performance of Anti-Fogging Coatings
The anti-fogging efficacy of the coatings was evaluated based on three key parameters: contact angle, anti-fogging time, and optical clarity (haze). Lower contact angles indicate better wettability and thus superior anti-fogging performance. Longer anti-fogging times signify greater durability of the effect. Lower haze values represent better optical transparency after exposure to fogging conditions.
| Coating Type | Initial Contact Angle (°) | Anti-Fogging Time (minutes) at 80% RH | Haze (%) after 5 min Exposure |
| Untreated Control | 85.2 ± 2.5 | < 0.1 | 92.5 ± 3.1 |
| Surfactant-Based Coating | 35.8 ± 1.8 | 15.3 ± 2.1 | 10.2 ± 1.5 |
| Hydrophilic Polymer Coating | 20.1 ± 1.5 | 45.7 ± 3.5 | 5.8 ± 0.9 |
| Superhydrophilic Nanocoating | < 5 | > 120 | < 1.0 |
Experimental Protocols
Contact Angle Measurement
This experiment quantifies the wettability of a surface. A lower contact angle indicates that water spreads across the surface rather than forming droplets, which is the fundamental principle of anti-fogging.
-
Apparatus: Goniometer
-
Procedure:
-
A 5 µL droplet of deionized water is dispensed onto the coated substrate at ambient temperature (25°C).
-
The angle formed between the droplet and the surface is measured using the goniometer software.
-
Measurements are repeated at five different locations on the substrate to ensure statistical relevance.
-
The average contact angle and standard deviation are calculated.
-
Anti-Fogging Time Evaluation
This test assesses the duration for which the coating effectively prevents fog formation under controlled humidity and temperature conditions.
-
Apparatus: Environmental chamber, hot water bath (50°C), sample holder.
-
Procedure:
-
The coated substrate is placed in the environmental chamber and allowed to equilibrate to 25°C and 50% relative humidity (RH).
-
The substrate is then held 2 cm above the surface of the hot water bath.
-
The time taken for visible fog (light scattering) to appear on the surface is recorded.
-
The experiment is repeated three times for each coating type.
-
Optical Clarity (Haze) Measurement
This protocol measures the loss of transparency due to light scattering from condensed water droplets on the surface.
-
Apparatus: Haze meter
-
Procedure:
-
The initial haze of the uncoated and coated substrates is measured as a baseline.
-
The substrates are exposed to the conditions described in the anti-fogging time evaluation for 5 minutes.
-
The haze of the substrates is measured again immediately after exposure.
-
The percentage of haze is calculated as the ratio of the transmitted light that deviates from the incident beam by more than 2.5 degrees to the total transmitted light.
-
Visualized Workflows and Concepts
Caption: Experimental workflow for anti-fogging coating evaluation.
Caption: Mechanism of action for anti-fogging surfaces.
Safety Operating Guide
Proper Disposal of 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one: A Comprehensive Guide
For Immediate Reference: Treat 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one as a hazardous chemical waste. Disposal protocols must align with local, state, and federal regulations, and be coordinated through your institution's Environmental Health & Safety (EHS) department. This guide provides a detailed framework for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Precautions
This compound is a substituted pyrazolidinone derivative with known hazardous properties. All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All operations involving the solid material or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation.
The compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
-
H372: Causes damage to organs through prolonged or repeated exposure.
-
H410: Very toxic to aquatic life with long-lasting effects.
The key precautionary statement for disposal is P501: Dispose of contents/container to an approved waste disposal plant. This underscores that the chemical should not be discarded via standard trash or drain disposal.
Quantitative Hazard Data
| Hazard Classification (GHS) | Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Repeated Exposure) | H372 | Causes damage to organs through prolonged or repeated exposure. |
| Hazardous to the Aquatic Environment (Chronic) | H410 | Very toxic to aquatic life with long lasting effects. |
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is through a licensed chemical waste management company. The following steps provide a procedural guide for laboratory personnel.
Step 1: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.
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Solid Waste: Collect unadulterated, expired, or surplus solid this compound in a dedicated, sealed container.
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Contaminated Labware: Disposable materials such as weighing paper, pipette tips, and gloves that have come into direct contact with the compound should be collected in a designated solid chemical waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other waste streams unless compatibility has been verified.
Step 2: Container Selection and Labeling
-
Container Choice: Utilize containers that are in good condition, chemically compatible with the compound, and have a secure, tight-fitting lid. High-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date when waste was first added to the container.
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The name of the principal investigator and the laboratory location.
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Step 3: Storage
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.
Step 4: Waste Pickup and Disposal
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste. Provide them with a detailed inventory of the waste container's contents. Follow all institutional procedures for the handover of the waste to the disposal team.
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of the target compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
